5-Bromo-2-chlorobenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chlorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFCYCURWFOZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394295 | |
| Record name | 5-bromo-2-chlorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131634-71-4 | |
| Record name | 5-bromo-2-chlorobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-chlorobenzohydrazide synthesis from 5-bromo-2-chlorobenzoic acid
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chlorobenzohydrazide from 5-bromo-2-chlorobenzoic acid
Abstract
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis is a two-step process commencing with 5-bromo-2-chlorobenzoic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride via a robust chlorination reaction using thionyl chloride. The second step details the subsequent reaction of the highly reactive acyl chloride intermediate with hydrazine hydrate to yield the target hydrazide. This document elucidates the underlying reaction mechanisms, provides a detailed step-by-step experimental protocol, outlines methods for product characterization, and emphasizes critical safety procedures for handling the hazardous materials involved. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Strategic Overview
5-Bromo-2-chlorobenzoic acid is a dihalogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1][3][4] Its utility is prominent in the creation of active pharmaceutical ingredients (APIs), notably as a key starting material for SGLT2 inhibitors like Dapagliflozin, used in the treatment of type 2 diabetes.[2] The conversion of this acid to this compound introduces a reactive hydrazide moiety, which is a crucial functional group for constructing more complex heterocyclic systems and pharmacophores.
The synthetic pathway detailed herein is a well-established and efficient method for preparing carboxylic acid hydrazides.[5][6] Direct condensation of a carboxylic acid with hydrazine is often inefficient. Therefore, a two-step approach is employed to maximize yield and purity.
Step 1: Acyl Chloride Formation. The carboxylic acid is first activated by converting it to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous.[7]
Step 2: Hydrazinolysis. The resulting 5-bromo-2-chlorobenzoyl chloride is then subjected to nucleophilic acyl substitution with hydrazine hydrate (N₂H₄·H₂O). The high reactivity of the acyl chloride ensures a rapid reaction, but careful temperature control is essential to prevent side reactions, such as the formation of the 1,2-diacylhydrazine byproduct.[8][9]
This guide provides the full operational details to successfully execute this synthesis.
Synthetic Workflow and Mechanism
The overall transformation follows a logical sequence of activation followed by nucleophilic substitution.
Overall Synthetic Workflow
The process can be visualized as a linear, two-stage synthesis.
Caption: High-level workflow for the two-step synthesis.
Reaction Mechanism
Both steps of the synthesis proceed via a nucleophilic acyl substitution mechanism.
-
Acyl Chloride Formation: The oxygen of the carboxylic acid's carbonyl group attacks the sulfur atom of thionyl chloride. Following a rearrangement and the loss of a chloride ion, a highly reactive intermediate is formed. A subsequent attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the decomposition of the unstable byproduct into gaseous SO₂ and HCl.
-
Hydrazide Formation: The nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and yielding the final this compound product.
Detailed Experimental Protocol
Disclaimer: This protocol involves highly hazardous materials. All operations must be performed by trained personnel inside a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Notes |
| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | 235.46 g/mol | Purity >98% |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | Reagent grade, freshly distilled if necessary |
| Hydrazine hydrate (55-64%) | 7803-57-8 | 50.06 g/mol (hydrate) | Reagent grade |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, reagent grade |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous, reagent grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated aqueous solution |
| Deionized Water | 7732-18-5 | 18.02 g/mol | --- |
Step 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride
-
Setup: Equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser topped with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases).
-
Reagent Addition: To the flask, add 5-bromo-2-chlorobenzoic acid (e.g., 10.0 g, 42.5 mmol). Add anhydrous toluene or dichloromethane (approx. 50 mL).
-
Chlorination: While stirring, slowly add thionyl chloride (e.g., 4.7 mL, 63.8 mmol, 1.5 eq) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.[7]
-
Reaction: Heat the mixture to reflux (approx. 70-80°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. The solid starting material should fully dissolve, indicating the formation of the soluble acyl chloride.
-
Isolation of Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive gases. The resulting crude 5-bromo-2-chlorobenzoyl chloride is a yellow-orange oil or low-melting solid and is typically used immediately in the next step without further purification due to its reactivity and moisture sensitivity.
Step 2: Synthesis of this compound
-
Setup: In a separate flask equipped with a magnetic stir bar and a dropping funnel, prepare a solution of hydrazine hydrate (e.g., 4.2 mL, ~85 mmol, 2.0 eq) in a suitable solvent like dichloromethane (50 mL).
-
Cooling: Cool this hydrazine solution to 0-5°C in an ice-water bath. This is critical to control the exothermicity of the reaction and minimize the formation of the 1,2-diacylhydrazine byproduct.[9]
-
Acyl Chloride Addition: Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from Step 1 in anhydrous dichloromethane (25-30 mL) and load it into the dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the cold, vigorously stirred hydrazine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate of the product will form during the addition.[10]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Purification:
-
Quench the reaction mixture by slowly adding deionized water (50 mL).
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the filter cake sequentially with a small amount of cold water to remove hydrazine salts, followed by a cold, saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with more cold water until the washings are neutral.
-
Dry the collected white solid under vacuum to yield the crude this compound.
-
For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization and Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range indicates high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the -NH and -NH₂ protons.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments in the molecule.
-
FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-Br/C-Cl bonds in the fingerprint region.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The isotopic pattern for bromine and chlorine will be distinctive.
Safety, Handling, and Waste Disposal
This synthesis involves multiple hazardous substances requiring strict adherence to safety protocols.
| Reagent | Hazard Summary | PPE & Handling |
| 5-Bromo-2-chlorobenzoic acid | Causes skin and serious eye irritation. May cause respiratory irritation.[11][12][13] | Wear gloves, safety glasses, lab coat. Avoid dust inhalation.[12][13] |
| Thionyl Chloride | Highly Corrosive. Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water, releasing toxic HCl and SO₂ gas.[14][15][16][17] | Use in a chemical fume hood is mandatory. Wear heavy-duty gloves (e.g., butyl rubber), face shield, safety goggles, and a lab coat. Handle under an inert atmosphere if possible.[14][18] |
| Hydrazine Hydrate | Toxic & Corrosive. Toxic if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen.[19][20][21][22][23] | Use in a chemical fume hood is mandatory. Wear gloves, safety goggles, face shield, and lab coat. Avoid all direct contact.[20] |
Waste Disposal:
-
Thionyl Chloride: Excess thionyl chloride should be quenched carefully and slowly by adding it to a large volume of a stirred, cold base solution (e.g., sodium bicarbonate or calcium hydroxide) in a fume hood.
-
Hydrazine Hydrate: Aqueous waste containing hydrazine should be treated with an oxidizing agent like sodium hypochlorite (bleach) before neutralization and disposal according to local regulations.
-
Solvent Waste: Halogenated and non-halogenated solvent waste streams should be collected separately in appropriately labeled containers for disposal.
Troubleshooting and Process Optimization
-
Low Yield in Step 1: Ensure the starting carboxylic acid and solvent are completely dry. Moisture will consume the thionyl chloride. Using a slight excess of thionyl chloride and a catalyst (DMF) can drive the reaction to completion.
-
Formation of 1,2-Diacylhydrazine Byproduct: This common side product arises from the reaction of two molecules of acyl chloride with one molecule of hydrazine. To minimize its formation:
-
Maintain a low reaction temperature (0-5°C) during the acyl chloride addition.[9]
-
Use an excess of hydrazine hydrate (at least 2 equivalents).
-
Add the acyl chloride solution slowly to the hydrazine solution (i.e., "inverse addition").
-
-
Product is Oily or Impure: Inadequate washing during work-up can leave behind starting materials or salts. Ensure thorough washing of the crude product. Recrystallization is highly recommended for achieving high purity.
Conclusion
The conversion of 5-bromo-2-chlorobenzoic acid to this compound is a reliable and scalable two-step synthetic process. The key to success lies in the careful activation of the carboxylic acid to its acyl chloride and the controlled, low-temperature reaction of this intermediate with hydrazine hydrate. By adhering to the detailed protocol and rigorous safety precautions outlined in this guide, researchers can effectively produce this important chemical intermediate with high yield and purity, facilitating further research and development in medicinal and materials chemistry.
References
- Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI.GOV. (n.d.).
- SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd. (2021-07-26).
- 5-Bromo-2-chlorobenzoic Acid - SAFETY DATA SHEET. (2025-01-30).
- Thionyl chloride - Safety Data Sheet. (2013-03-19).
- Hydrazine hydrate - SAFETY DATA SHEET. (2010-04-19).
- Safety Data Sheet: Thionyl chloride - Carl ROTH. (n.d.).
- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.).
- Thionyl chloride - Safety Data Sheet - ChemicalBook. (2025-09-27).
- 5-Bromo-2-chlorobenzoic Acid 98 21739-92-4 - Sigma-Aldrich. (n.d.).
- Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - ACS Publications. (2023-08-30).
- Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014-09-29).
- A New Procedure for Preparation of Carboxylic Acid Hydrazides - ACS Publications. (n.d.).
- HYDRAZINE HYDRATE MSDS - Oxford Lab Fine Chem LLP. (n.d.).
- Safety Data Sheet - Biosynth. (2023-09-21).
- 5-Bromo-2-chlorobenzoic acid - Safety Data Sheet - ChemicalBook. (2025-12-27).
- Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. (n.d.).
- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. (n.d.).
- A new procedure for preparation of carboxylic acid hydrazides - PubMed. (2002-12-27).
- Safety Data Sheet: Thionyl chloride - Carl ROTH. (n.d.).
- 5-Bromo-2-chlorobenzoic acid SDS, 21739-92-4 Safety Data Sheets - ECHEMI. (n.d.).
- Propanoic acid, 2,2-dimethyl-, hydrazide - Organic Syntheses Procedure. (n.d.).
- Processes for making hydrazides - Google Patents. (n.d.).
- www.rsc.org/advances. (n.d.).
- Acyl chloride - Wikipedia. (n.d.).
- 5-Bromo-2-Chlorobenzoic Acid - Glindia. (n.d.).
- 5-Bromo-2-chlorobenzoic acid | 21739-92-4 - Benchchem. (n.d.).
- 5-Bromo-2-chlorobenzoic acid 21739-92-4 wiki - Guidechem. (n.d.).
- 5-bromo-2-chloro Benzoic Acid - Sihauli Chemicals Private Limited. (n.d.).
- Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. (2025-12-26).
Sources
- 1. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 2. 5-bromo-2-chloro Benzoic Acid - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. rjptonline.org [rjptonline.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. biosynth.com [biosynth.com]
- 13. echemi.com [echemi.com]
- 14. westliberty.edu [westliberty.edu]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. chemicalbook.com [chemicalbook.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. bionium.miami.edu [bionium.miami.edu]
- 19. nexchem.co.uk [nexchem.co.uk]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. files.dep.state.pa.us [files.dep.state.pa.us]
- 22. fishersci.com [fishersci.com]
- 23. oxfordlabfinechem.com [oxfordlabfinechem.com]
physicochemical properties of 5-Bromo-2-chlorobenzohydrazide
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chlorobenzohydrazide
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core , a halogenated aromatic hydrazide of interest in synthetic and medicinal chemistry. As a derivative of 5-bromo-2-chlorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals, this compound serves as a valuable building block for novel molecular entities.[1] This document details its chemical identity, structural features, and key physical characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of its melting point, solubility profile, and spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Chemical Identity and Structure
This compound is a bifunctional organic molecule incorporating a halogenated benzene ring and a hydrazide moiety. The presence of bromine and chlorine atoms, along with the reactive hydrazide group, makes it a versatile intermediate for further chemical modifications.[2]
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-Bromo-2-chlorobenzoic acid hydrazide, 4-bromo-1-chlorobenzene-2-carbohydrazide | [3][4] |
| CAS Number | 131634-71-4 | [5] |
| Molecular Formula | C₇H₆BrClN₂O | [3][4] |
| Molecular Weight | 249.49 g/mol | [3][4] |
| InChI Key | WWFCYCURWFOZSY-UHFFFAOYSA-N | [3][4] |
Chemical Structure:

Synthetic Rationale
This compound is synthesized from its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. This precursor is a critical starting material for antidiabetic drugs such as Dapagliflozin and Empagliflozin.[1] The standard synthesis route involves the reaction of 5-bromo-2-chlorobenzoic acid (or its more reactive acyl chloride or ester derivative) with hydrazine hydrate. This nucleophilic acyl substitution reaction replaces the hydroxyl group of the carboxylic acid with the hydrazinyl group (-NHNH₂).
Caption: Synthetic workflow for this compound.
Physicochemical Characterization Workflow
A systematic approach is essential for the accurate determination of the compound's properties. The following workflow outlines the logical progression of experiments from basic physical properties to detailed structural elucidation.
Caption: Logical workflow for physicochemical characterization.
Melting Point
The melting point is a critical physical property that provides an initial assessment of a compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[7] While the specific melting point of this compound is not widely reported, its precursor, 5-Bromo-2-chlorobenzoic acid, melts in the range of 154-162°C.[8][9]
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the use of a standard Mel-Temp apparatus or Thiele tube setup.[7]
-
Sample Preparation: Finely powder a small amount of dry this compound.[10] Pack the powder into a capillary tube (sealed at one end) to a height of 1-2 mm by tapping the sealed end on a hard surface.[10][11]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the apparatus.
-
Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat the block again, but slow the rate of temperature increase to 1-2°C per minute as you approach the approximate melting point.[7]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.[10]
-
Validation: Repeat the accurate determination with a fresh sample to ensure consistency. Do not reuse a melted sample.[11]
Solubility Profile
Understanding the solubility of a compound is crucial for reaction setup, purification (crystallization), and formulation.[12] The solubility is governed by the principle of "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[13] Given its structure, this compound is expected to be sparingly soluble in water but soluble in polar organic solvents.
Experimental Protocol: Qualitative Solubility Testing
This protocol determines the solubility of the compound in various common laboratory solvents.[14][15]
-
Setup: Label a series of small test tubes, one for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Methanol, Dichloromethane, Hexane).
-
Sample Addition: Add approximately 25 mg of this compound to each test tube.
-
Solvent Addition: Add 0.75 mL of the respective solvent to each tube in small portions.[14]
-
Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[12][14]
-
Observation: Observe whether the solid dissolves completely. Record the compound as "soluble," "partially soluble," or "insoluble."[12]
-
Acid-Base Test: For the tube with water, test the pH with litmus paper to check for any acidic or basic properties.[15] For the tubes with 5% HCl and 5% NaOH, solubility indicates the presence of a basic or acidic functional group, respectively.[16]
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble / Insoluble | The large, relatively non-polar aromatic ring counteracts the polarity of the hydrazide group. |
| Ethanol, Methanol | Soluble | Polar protic solvents capable of hydrogen bonding with the hydrazide group. |
| Dichloromethane | Soluble | A polar aprotic solvent that can solvate the molecule. |
| Hexane | Insoluble | A non-polar solvent that cannot effectively solvate the polar hydrazide group. |
| 5% aq. HCl | Potentially Soluble | The hydrazide group has basic nitrogen atoms that can be protonated to form a soluble salt. |
| 5% aq. NaOH | Insoluble | The molecule lacks a sufficiently acidic proton to be deprotonated by a weak base. |
Spectroscopic Properties
Spectroscopic analysis provides detailed information about the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic compounds by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[17][18]
Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show signals for three aromatic protons and three hydrazide protons.
-
Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals corresponding to the protons on the benzene ring. Their specific chemical shifts and splitting patterns (doublets, doublet of doublets) will be determined by the electronic effects of the -Cl, -Br, and -C(O)NHNH₂ substituents.
-
Hydrazide Protons (-NH-NH₂): These protons will likely appear as two separate broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The -NH₂ protons typically appear around δ 4.0-5.0 ppm, while the -C(O)NH- proton appears further downfield, potentially > δ 8.0 ppm.
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule.[19]
-
Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the δ 165-175 ppm range.
-
Aromatic Carbons: Six signals in the δ 120-140 ppm range. The carbons directly attached to the halogens (C-Cl and C-Br) and the carbonyl group will have their chemical shifts significantly influenced by these substituents.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[20] DMSO-d₆ is often a good choice for hydrazides as it allows for the observation of exchangeable N-H protons.
-
Reference Standard: Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[17]
-
Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a broadband proton-decoupled ¹³C NMR spectrum.[19]
-
Advanced Experiments (Optional): If needed for unambiguous assignment, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC (to identify direct carbon-proton connections).[21]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[22][23]
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) of hydrazide |
| 3300-3100 | N-H stretch | Secondary Amide (-C(O)NH-) |
| 3100-3000 | C-H stretch | Aromatic Ring |
| 1680-1640 | C=O stretch (Amide I band) | Carbonyl of hydrazide |
| 1620-1580 | N-H bend | Amine/Amide |
| 1600, 1475 | C=C stretch | Aromatic Ring |
| 800-750 | C-Cl stretch | Aryl Chloride |
| 600-500 | C-Br stretch | Aryl Bromide |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid. If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[24]
-
Background Scan: Perform a background scan of the empty instrument to account for atmospheric CO₂ and H₂O.[24]
-
Sample Scan: Place the prepared sample in the IR beam path and acquire the spectrum. The typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.[23]
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[25] It is used to determine the molecular weight and elemental formula of a compound.[26]
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The spectrum should show a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in a characteristic pattern of peaks at M, M+2, and M+4. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl.
-
Base Peak: The most intense peak in the spectrum, which may or may not be the molecular ion, is called the base peak.[26]
-
Fragmentation Patterns: Common fragmentation pathways for benzohydrazides include cleavage of the N-N bond and the C-N bond, leading to characteristic fragment ions. For example, a fragment corresponding to the 5-bromo-2-chlorobenzoyl cation [Br(Cl)C₆H₃CO]⁺ would be expected.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or direct injection. For non-volatile solids, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a liquid chromatograph (LC-MS) are common.[27]
-
Ionization: The sample is ionized in the source. Electron Ionization (EI) is a common hard ionization technique that causes significant fragmentation, while ESI is a softer technique that often leaves the molecular ion intact.[26][28]
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[28]
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[28]
Potential Applications
While specific applications for this compound are not extensively documented, its structural motifs are common in pharmacologically active molecules. Hydrazide and benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. Therefore, this compound serves as a valuable intermediate for the synthesis of novel compounds for screening in drug discovery programs. Its precursor is a known building block for agrochemicals and materials science applications, suggesting further potential avenues for its derivatives.[2][29]
Conclusion
This compound is a well-defined chemical entity with distinct physicochemical properties that can be thoroughly characterized using standard laboratory techniques. Its melting point provides a reliable indicator of purity, while its solubility profile dictates its handling in various chemical processes. Spectroscopic methods such as NMR, FTIR, and Mass Spectrometry collectively provide an unambiguous confirmation of its molecular structure. The protocols and predicted data outlined in this guide offer a robust framework for researchers to confidently identify, handle, and utilize this versatile chemical intermediate in their synthetic and developmental endeavors.
References
- Melting point determination. (n.d.). University of Calgary. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1rxKsxD17OWt2wLwiAZHd_pbBwjujUOf6CeKmi3ne8U_SFo8gHWq_8giXVE7Bb9XD6cLMc2XXq6azNIFOnGFoxRPMdPmKxAy3iAM6bgdI9Y_Xa4nsqAl5aoQUci-dbqfzQDE94P3z_gPXusIS8KSbKYNWgHPvKn5RbOAfpEMZ
- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJL9aTrgzEXAv_Vg3dgYRzgO8OgW01gWlOOXqVRziL46EhYuGEY93pwqIpfXnLUEPRZSs0x3b6XL58gpxB0ejYGlyKhiCUQBUYU1eK2n9n1xcGn11_4ybnFCJuurmDh_3sHTAvlAkEAJhw4RgH1dmWbtBRCgQpSkoMIk94ocMebY3yFld4Pt1VurR8u43dI8nVeQ==
- experiment (1) determination of melting points. (2021, September 19). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp5f3WwYctlPFzghfXpQAstICzQsfItpkxUpr_VF5oWR2sg9YNzB___Wlt9rTazXZ-Ly_IrntJQ2p5IUJd7wkizwx8e68adM5956npv6u8ZaH_hWCz7iA0rIl55zT7guDTm9TeKSpWbBApSQRhSlqT4LJzNtayVXJNUms370dt-V5yGSjNVWY=
- Determination of Melting Point. (n.d.). Clarion University. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfWDotsYkgoSM1v9YzF9xKjuQF6N8KV67XSk6y9lphhU2xXZ7Ec_KCOImIBLxEcqu5as0Uxd34MiSuj3o7c1xX8TMSJXrz8U18kxbvD5zxiXwZ4rqfLMJUXeB84L84NAaeq8COV8icqmt52Q_Q0K4D630P2N63Er7c-bPSLmnn1hiigUAZX2LegxNaYB9AIjeF7XrjgPSlqjBsQOSojoQ=
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxJRzoijGTd1j_6lpujRK2qj3PM_VJsKKlOV4qiaXWuGW_eVdEWCHaR_nvjoSNvPIN5sX4NhbQxbUZmmfquN8rG0Eh-L5ZHpQBiCAc-VvIuw20aksWbTA9wiMa5AIiAgviQ8QbCx7NUSQABoA9vGEZAS4DJs_CQ9TJAAs0HokJUvkyENcgGIXO5fuBq2k=
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdWmeKAlfC-RLiLsn07J7uFRy5Tv_3rFeUrIvCbEk4QqD1llf6NtsbQtRKXXuY0MKwOJ5JgFSKpuYDBOdG8DPVcMxzupoHTCxTtSnK7XjCD66Kn6qV1_ALxxXYEdsHuChxp4BynlbYdTowx8PcKQfc9qm9Os8GUzYsmtAlmiNMo6acUMJ5I9A=
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE10tm36EYHl29OQNFh3NisxFxUiGsvLjLgcApkt3D3uS_U6wf1m_zWl3VHYYFEky_UPWdyTCKkLmmdgTu4FWRE_au65eeg0cIQ8DmjlIC2ZbOZU35m55mx_s4Tchll5ogHAcRG
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhUV7W0eTtV3C69K7nHch8-wnV7ZVSqTXAa9uioBDA7VEkvtKx89LgbFAO4FQQ58xEVfVj1oGkPmq_dtyMU4u2uTLM1O5EEYg9JzRdBX9AFmNKGvvpifEUbFTex4dGnK7W-BlcyQkY2IZhwDO77Z_uTyv1LCCD3gJd1AXlVyvcDoGIHLp_nVl4Aoskkho77aOVAMieXfD_jQ==
- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. (n.d.). BenchChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqXIr8L3LIjNghHJy1nvpeHly8pWtw3TxzQ9fMbw3Si6MXnVZEZqr1YzClFI9oyo-PtoL5fieqC9zK6pnBdEkTOGFtLhp-xVbOxrKhowwserSP_ngiQswW1CnWlOTYKrQzZeehCuLiSfJ_LElMQwI20yws-r87cVxTMXKIbL8lzYk8DCUc_0JUHt0Xu_2mvZKNnlqznX0onDtR83QX1rPi5zq0fUh7fMdS_PVVRA3gAc5xJPh_3FNzikKLEt-w_GLACxlB
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1K4xZFqsrybJkt65SqGPiO9-1S2IiJNePaqj7R-yKFDFsZIW_c7HgvAbs7MlP2VAw7nBiEIiylLsviSUmj9IvV7ikcFQYSwCwnoZavbUXW3uQKKK5TpORWuOuKT0pcdxqmNo2L-U=
- 1.3 Mass spectrometry (MS). (n.d.). Organic Chemistry II - Fiveable. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjBhGfrdrLgDmckYrkgnmsvRJEA0_rEl3fZe4zV61ppy8tvpKm7a1wndjfgGiZPV2N3pyDCOxiAEm6yvBgjYEL4fNQiowbQlkGXGs7CWQTTPvZ9fI8DMWs103lN1x4E18Kl1VprGupoFcVUmV4V3izwOzDRD8hKm46CBxBfaxxYkogSNwioFEl0v7y1kPVIDc3mYi_opi3NJgEw1Q=
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from https://vertexaisearch.cloud.google.
- NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh9GBrvtd_YaWellmIyJ4RjvsiceV3uSPY3R8LpXn73yHrW213a_JyD5ehUb2qiipNt76q5-pzwG6JIZRnjtUZSwkCsQ4cRoktDajIZpW86xvb47iBlbYQpSrr7uiS_k2FOx7bXjLC2pL4Z1RKZg1skAglYEQ_9YPRjrBhzy_vFIg8aB7qMF1rdw==
- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuaya5qpos4OpSm5VSw1WUsAlxabi5hrrHPpR73Oh6CWUaozj_K5q1ji6lze7U0-PdBQ73Sm8c4BpKcBN168D-_3n4haMdS3vtJMnEquG0RLyVsrwYLgO_mE9BAiy4GU3BS1o8BRLWC5SLpGbh4XnVHZUKQR_EiB2NdjqVL2zK5w8zsmh2SAe0Br16Ioyd4wCSZ8wLJKYlUWCXnFZd5cBTn6cTSQ==
- 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. (2021, December 10). Chemistry LibreTexts. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Y3J0keW2yt2n7G-c9bJ-zx60NtVbaknSQYMSAGl468fbneCAByyXcdVOPrajkzhaay14xZz1xM5OlOJNQFb1cq6TgyE-UEzSRjluOmabgcSZcNKWjSpe0M3yXEA1R_0bi2XVjfGv9Q2QVrDU9FsgbG8SIrmfCeMUZZw46K_LftK_DIgtgMrPje9ECaZhJNaI5O79dGYhWpBAgj8OXXZVE-mQHSu9XyomHbs8Y--E6JU_etSBdWaRX295lr_ZQozzybQ-MGS7AQUVg6PPoMNbv8sMcsKGucJsZLBOHXNG6eL4aO0EaFdfpvz3HoUPRmpM6fJWK-pGbAvAR1HDK9ViHSXfCVR1SAFQHAuUnXyKCUMMThDxs8ma7Y7Ly2J_AHJ8
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj1BdipnJb9E72FNRerRozL9T9O_rxVQXBdtCIxQjXVqKDTIhySJGArFtavPXh2OP_3XxsHncbcbeUqjHGnCKynaUFjDCFn0NLBsGZZQt9pZ__UUNZaijA-ljItzTTu3J0rzZuLcn8VCKJfgJo8Cc0IRJSy34gqlx8lXkrMp0=
- How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. (n.d.). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN1DS4OABbfhwIQc81sPzhVQg8r60QilAJEdUOSToNpYlvt4BGIZ4iLaHAEONeBMETeQzVGEYVCD2OE54dQ9pBmSDQUH87dDqVu14TkNu7y50dtrzvq7NRvBjhQ6nqU0Gh1UgUBwgFS0GryOlCRf2gSavJN_-li5XQKEBjpoD0rz1Quqxh-15BzsHz8o1yhbLfAg-FBoCfz5hOWGLKJ6whZZ70Bi3-U3cTsltLEFxKJohT-5f2cxIpNStONoqWmEIklqnGLABNEn11jc4XDKY-YuxY3qpmiLhM5TAAQhVr7tDPT8_OF7osA72oy_b2eA==
- Mass Spectrometry. (2023, January 29). Chemistry LibreTexts. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXQvM8UkiPSNLIgkim8YWMPthaLpnbf6xCIN07g8TpSbow4t4Z3QHWBviYBMSSI1MPS3kVlCQz4d42WbSBBomp-NJjGSTbO2u7JTgEGKHFu0W0umAGOjrzohiynmE25fmYnq2R3OeCZsKZFuBOQJDtZbcK0PBvWQkgL8YWPiHj3bYNWemfJaYYW-x3UMiv6HuslrDszwHwEgMKJnNcmZy47xvUzElNUcN99M8zaPkHfT5fY3oXhVLPgUc6Lyw=
- Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQhlpqVBYn7zuMBk1murorflAo6DwW5sKHnAKg0hNtq6VvFxSi4v5wU2JVd9HQIBVbCcrA_DP0qrP5rwSTcUdbWG3Ts3FCMo9yFK0AsAycSXiMyeOhtyB2mMmw3kl2GJqtjACDOmEV_vsELCOt5JlYHpMv0teRBw2SJ-3w9F4=
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsRkeCdfv-JkvHZCl-OIXaTzLgBzd7zcirX-ebNarQ8H9aC5Px2-YRBLloPAmWBAYuArV0EqgRKd7L3VsMnD1FcqSCH5N8Y1D26W6QgO86RS2KnG_X0Jr41KAfel7OQcJDE2NNljurJazAXF_wctjVK_TxQ4E=
- Fourier Transform Infrared Spectroscopy. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1S11amoyn4Xh8NCorYXTSfVJNs-dTqwnwsDlWhmo7VvdLBFZjBDC919DZLR4zrgQRgjBLrsLboHK25SscO4YLh0OgkLNQRYoF6IYUjzMUo2TYIlQ703oGvfJkA70Kf739VVFQ-PraB8mhvj_M96DNUw==
- Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). PhotoMetrics, Inc. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkh2cp8WtzQ5dBzBQsvtgF2kzrogbWgBhhqeVX4Y-eFD3LRs62WsgZQDxMrcilqGGXOCvSQ8i-0s5fOndlGRhZn7VzurSrtExIbLHGydffF0Mxj9qR5MW0nHN_h6WD1794TAuJNy4pSaWwigjEONWJVl8QrKIjBGNORklAiE1fCxc=
- Fourier Transform Infrared Spectroscopy (FTIR) Services. (n.d.). EAG Laboratories. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHkvwvTdA7Opkcy0jK7ua1g8Io3iavR24SjbXm_Z2l_ZdoNmmrGCorGbQjLDcZ8SlYFScdF-8zutLjHUijOvjLmc1EVXS41Thuy1rnk08r1ufHBeBLiI-vuAwG7USJ7FA0b5LQDmAm_xCH6ortUm4a1Ai4H0cPJM2OSTNtAg==
- FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpAHtgRhoxJ4ZZEj_kqC0hwWZpfql8LbF0P67iVQ-kxIcxtp5jlweXiNNiOGHgZvm-21XY15m3_mKchGEv3qRVbxd32KEP9Gfpd_-LrHhz_veAPRjL1UA1n6WBGInr05QP5jyY3yWG
- Mass Spectrometry in Organic Chemistry // HSC Chemistry. (2021, July 9). YouTube. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTiGc687StYTKCDwaGwip554fW_I8FRMjB8SZe8eDw13444IfHGQqfUBj-H8UZVy6IbcxvX_CiidkeqlYjOtei2DQFQbLceJuRxUdh_698GS70Xy463KKgTupFGDDOxCvMoC8PCTg=
- 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Glindia. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNH2uoMx3im5qdIwsGG5Xo6PUaRIhi9LBBrKUDX80c3cAvj77gHuH3yp9fJHTrx0WIbwXcYbPP_yMJC_60oqi4RFrhgKoDBDv6SHt78ZWN6h-1Br4kMWZWhGYo6covmZgHz52sGADNPgyGbmDrjfP-lvB1eIZXvNFZ3aXMiw==
- 5-Bromo-2-chlorobenzoic acid. (2025, December 22). ChemicalBook. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Oj-_GwCohyn-IJ3daqMYlKGLZtR3w3-vXAlJMH0zPQoxpLTS95fkWFHH6ORFN_1xQc2I3gold5tRI6X6p6MZM-vhMKu59e8p-P_eBPElB3H468qhXVvSsgAAA1dDZBY-xX4OmSKlqg--wt1a72OtEWNiDbNUyTf-0ogKUZ1sSw==
- 5-Bromo-2-chlorobenzoic Acid. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJh017U1Nsyqg0xUsipuxpAR_5YsKvZiwrPc9BHPzKvcNAV7oBo0Id7NYfrDPdVdonH74StIT5sFmQJeLxGI6TgDkoLM9-qJHuN5lYWCiZ9JY4weFKxulnWPN4cT602CHtTYjpOQ==
- 5-Bromo-2-chlorobenzoic acid, 98+%. (n.d.). Thermo Scientific Chemicals. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH85CzP4ARaNbruc-LV8JeHzFf7pnZvVTf5V04Fc2M4OAP9niGiUi-e_LkUuAhC_-xlAnuwvCxH2hz6tBAqUEGEk0a-NYBicMMLor15nGFPiC2Cp-_vlh2z4zbOwbxQZYAbSQJz_OX-g21ec1lcp1sVenw-1vzdSA==
- 5-Bromo-2-chlorobenzoic acid 98. (n.d.). Sigma-Aldrich. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOGFQ69TC86K0fNirRSA5dGz70UjFMz-chLFIyMOdDYWcLuUiRykOhqXa7s1K8etzRQRY7GfcMhb-NFaAS3sptIUrsJlgVuwsA7m4v9G-G-3v1x9YxjKlNVWmSVTFJUcUUnu_LLvAHQeQd3Qs0u4tcp-RKlw==
- This compound. (n.d.). CymitQuimica. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp4OK8twl_LFqQofNiLxpDpfqbGdfw1hTclEdozAR6czaGqeGK7oqQybQwyTPcfW1col95EVQAtAIOenE_yzfRoBOrD6jcnU0M-3Y7llWkJfqc77x7Wh88gOix8KoXm5eyByLV-Fhfx0eISXaD-DgJccyBfCZiQ3HdNhukiaCAUOJl1qUm048vtJVua7Buo7rxrCrB7VKD
- This compound. (n.d.). CymitQuimica. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDMCkN9NxyuluTE-eb3a6WSs7d9cYb1JK2ba0SxnUarm4ega2dbb451885LAT3N9PQv0n8F3DOtJPdyVYQHz8iORl9nR4wZETcMlRQMjY0IEHMjfzA65sk3ckSbQE0QbVrKzDkhNECjmKWeNUJ9vUUG1zAdOz8cCJG4g90qGyW04ptwYK5lXSC7tQrm9LM1URuBS5xRKtc
- 131634-71-4|this compound. (n.d.). BLD Pharm. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfR0dtIvY2UwPqiVK9q7GZfxP8V6emP9VrTG2tTdsfyq2OEazQWxfdy6meX23jNvWJBMOdtKertsAhjiuBu8y6IU2oeg96cdmzOatxB4mcdeIbGqmXfYeqlRhq9HIPTw0034dJZcLogS7OSlmD
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.). Google Patents. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHscD8NxuYN_Ph8wNuLPPieyTjvg2Sj2AaWgmhbgmyB5zSoTcarvhEg_EAP_YL0_W-jQvR1e-4_ovtU0UmHoRZLcVrJWOsE8c_f32FADrCKkLHWTIdN2T6mE1ubfTLmzz-12GfXanv7gynhoKw=
- Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. (2025, December 26). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqvXcoIxrNiZAwksN7FKRkjD2hwdV7Qf52lc70R10ycuKgxyygNt-Zi2nnu6yPKNTW8Kcxoi3h2QWvqZpnW4ToK9JFWEY1Q3pc5soOFSaS_AvBoq1Uoj7zuU6E1iIlDR-JpBk3D8G6B8VmBbOUyD2el5hg7Wi9iX3luwWgnq0fKJekyz3HRJU7CenRGBMGHN-2jIr_8k2Y9QPoKFRDeQAGHTKic-Jh40EUFiUEL6bRDAzWfMfUoCgvlRUAg6aMsqtwIL5iOSNefRg-pAcQiOXe
Sources
- 1. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 2. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 131634-71-4|this compound|BLD Pharm [bldpharm.com]
- 6. pennwest.edu [pennwest.edu]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. 5-Bromo-2-chlorobenzoic Acid | 21739-92-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 5-Bromo-2-chlorobenzoic acid 98 21739-92-4 [sigmaaldrich.com]
- 10. byjus.com [byjus.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
- 13. m.youtube.com [m.youtube.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. NMR Spectroscopy [www2.chemistry.msu.edu]
- 18. azolifesciences.com [azolifesciences.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. eag.com [eag.com]
- 23. rtilab.com [rtilab.com]
- 24. mse.washington.edu [mse.washington.edu]
- 25. fiveable.me [fiveable.me]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. nbinno.com [nbinno.com]
5-Bromo-2-chlorobenzohydrazide CAS number 131634-71-4
An In-depth Technical Guide to 5-Bromo-2-chlorobenzohydrazide (CAS: 131634-71-4)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and application, grounded in established chemical principles.
Core Compound Identity and Physicochemical Profile
This compound is a halogenated aromatic hydrazide. Its structure, featuring a bromo and a chloro substituent on the benzene ring, along with a reactive hydrazide moiety, makes it a valuable and versatile building block in synthetic organic chemistry.
Chemical Structure and Identifiers
-
IUPAC Name : this compound
-
CAS Number : 131634-71-4[1]
-
Molecular Formula : C₇H₆BrClN₂O[2]
-
InChI Key : WWFCYCURWFOZSY-UHFFFAOYSA-N[2]
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Molecular Weight | 249.49 g/mol | [2] |
| Appearance | White to off-white solid (Typical) | General Supplier Data |
| Purity | ≥98% (Typical Commercial Grade) | [3] |
| Solubility | Soluble in organic solvents like DMF, DMSO. Limited solubility in water. | General Chemical Principles |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[1][4] |
Synthesis and Manufacturing: A Two-Stage Approach
The synthesis of this compound is not a trivial, single-step process. It is most efficiently achieved via a two-stage pathway, beginning with the synthesis of its carboxylic acid precursor. Understanding the nuances of each stage is paramount to achieving high yield and purity.
Stage 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid
The critical precursor, 5-Bromo-2-chlorobenzoic acid (CAS: 21739-92-4), is an important intermediate in its own right, notably used in the synthesis of antidiabetic drugs like Dapagliflozin.[5][6] The regioselectivity of the bromination step is the primary challenge.
Several routes have been reported, including the bromination of 2-chlorobenzotrichloride followed by hydrolysis[7][8] and the diazotization and chlorination of 5-bromo-2-aminobenzoic acid derivatives.[5][9] However, a common and scalable method involves the direct bromination of 2-chlorobenzoic acid.
Causality of Experimental Design: The choice of an NBS/sulfuric acid system is strategic. Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the N-bromosuccinimide (NBS) to generate a potent electrophilic brominating agent (Br+). The chloro group on the starting material is an ortho-, para-director; however, the para position is sterically hindered by the carboxylic acid group, favoring bromination at the C5 position. To further enhance selectivity and suppress the formation of the 4-bromo isomer, a reducing sulfur-containing catalyst like sodium sulfide can be introduced, which is a patented innovation in this field.[10]
This protocol is a synthesized representation based on established methodologies.[10][11]
-
Vessel Preparation : Charge a 250 mL four-neck round-bottom flask, equipped with a mechanical stirrer, thermometer, and addition funnel, with 40 mL of concentrated sulfuric acid.
-
Reagent Addition : Add 4.7 g (0.03 mol) of 2-chlorobenzoic acid and 0.936 g (0.012 mol) of sodium sulfide to the flask.
-
Initial Stirring : Stir the mixture at 30°C for approximately 20 minutes until a clear solution is obtained. The sodium sulfide acts to inhibit the formation of the 4-bromo isomer.[10][11]
-
Bromination : Add 5.334 g (0.03 mol) of N-bromosuccinimide (NBS) in portions, maintaining the temperature at 30°C. Continue the reaction for 10-15 minutes post-addition.
-
Precipitation : Slowly pour the reaction mixture into an 80 mL ice-water bath with vigorous stirring to precipitate the crude product.
-
Purification : Filter the crude solid. Recrystallize from a methanol/water mixture (e.g., 40% aqueous methanol) to achieve high purity.[11]
-
Drying & Analysis : Dry the purified white solid under vacuum at 50-60°C. The final product should yield a white solid with an expected purity of >99% by HPLC.[11]
Caption: Synthesis of the key precursor via electrophilic bromination.
Stage 2: Conversion to this compound
The conversion of a carboxylic acid to a hydrazide is a standard organic transformation. The most direct route involves activating the carboxylic acid, typically by converting it to an acyl chloride, followed by nucleophilic acyl substitution with hydrazine.
Causality of Experimental Design: The reaction of an acyl chloride with hydrazine is highly exothermic and can lead to a significant side product: the 1,2-diacylhydrazine.[12] This occurs when a second molecule of the acyl chloride reacts with the newly formed hydrazide. To mitigate this, the reaction is performed at low temperatures, and the acyl chloride is added slowly to a solution containing an excess of hydrazine. This ensures that the acyl chloride preferentially reacts with the more abundant and nucleophilic hydrazine rather than the product hydrazide.[13]
This is a generalized, robust protocol for hydrazide formation.
-
Acyl Chloride Formation (Optional but Recommended) : In a fume hood, reflux a solution of 5-Bromo-2-chlorobenzoic acid with an excess of thionyl chloride (SOCl₂) for 2-3 hours. Remove the excess SOCl₂ under reduced pressure to obtain crude 5-Bromo-2-chlorobenzoyl chloride. This intermediate is often used directly without further purification.
-
Hydrazine Solution : In a separate flask cooled in an ice-salt bath (-10°C to 0°C), prepare a stirred solution of hydrazine monohydrate (2-3 equivalents) in an inert solvent like THF or dichloromethane.
-
Nucleophilic Substitution : Slowly add the crude 5-Bromo-2-chlorobenzoyl chloride (dissolved in a minimal amount of the same inert solvent) dropwise to the cold hydrazine solution. Maintain the temperature below 5°C throughout the addition.[13][14]
-
Reaction Completion : After the addition is complete, allow the mixture to stir for an additional 1-2 hours as it slowly warms to room temperature.
-
Workup : Quench the reaction by adding cold water. The product may precipitate. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure this compound.
Caption: A typical experimental workflow for synthesizing the title compound.
Applications in Medicinal Chemistry and Drug Discovery
While this compound is primarily an intermediate, its structural motifs are highly relevant in drug development. The hydrazide functional group is a versatile handle for constructing more complex molecular architectures.
-
Scaffold for Heterocyclic Synthesis : Hydrazides are well-established precursors for synthesizing various nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles, pyrazoles, and triazoles, which are common cores in many biologically active compounds.[14]
-
Formation of Hydrazones : The hydrazide can be readily condensed with various aldehydes or ketones to form hydrazone derivatives (Schiff bases).[15] Hydrazone-containing molecules have demonstrated a wide range of biological activities, including antibacterial, antitumor, and kinase inhibitory effects.[15][16] For instance, research on 5-bromoindole-2-carboxylic acid hydrazones has identified potent inhibitors of VEGFR-2 tyrosine kinase, a key target in anti-angiogenesis cancer therapy.[16]
-
Intermediate for Active Pharmaceutical Ingredients (APIs) : The precursor, 5-bromo-2-chlorobenzoic acid, is a documented starting material for Dapagliflozin, a selective SGLT2 inhibitor for treating type 2 diabetes.[6] This underscores the industrial relevance of the 5-bromo-2-chloro-substituted phenyl ring system in modern pharmaceuticals.
Caption: The central role of the title compound as a scaffold for diverse bioactive molecules.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The toxicological properties have not been fully investigated, and it should be handled with care.[1]
-
Hazard Identification : It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[1][4]
-
Handling : Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS: 131634-71-4) is more than a mere catalog chemical; it is a strategically designed intermediate with significant utility in medicinal chemistry and drug discovery. Its efficient two-stage synthesis, beginning with the highly relevant 5-Bromo-2-chlorobenzoic acid precursor, allows for its production at high purity. The true value of this compound lies in the versatility of its hydrazide moiety, which serves as a gateway to a vast array of complex hydrazones and heterocyclic systems with proven biological potential. For researchers and drug development professionals, this compound represents a reliable and valuable building block for constructing novel molecular entities aimed at addressing significant therapeutic challenges.
References
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- US8110705B2 - Processes for making hydrazides.
- Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses Procedure. [Link]
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
- Synthesis of Novel 5-Substituted-3H-[9][10][11]Oxadiazol-2-Ones from CO2 and Hydrazides. RSC Advances. [Link]
- 5-Bromo-2-hydroxybenzohydrazide PubChem Entry. PubChem. [Link]
- Oxidative Reactions of Hydrazines. I. A New Synthesis of Acid Chlorides. American Chemical Society. [Link]
- Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd. [Link]
- N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. National Institutes of Health (PMC). [Link]
- (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide.
- Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Deriv
- Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2-Amino-3-bromo-5-chlorobenzohydrazide PubChem Entry. PubChem. [Link]
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- 5-bromo-2-chloro Benzoic Acid Product Page.
- 5-Bromo-2-Chlorobenzoic Acid Product Page. Glindia. [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 131634-71-4|this compound|BLD Pharm [bldpharm.com]
- 4. aksci.com [aksci.com]
- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 6. 5-bromo-2-chloro Benzoic Acid - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 7. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 11. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
A Technical Guide to the Solubility of 5-Bromo-2-chlorobenzohydrazide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Solubility in the Application of 5-Bromo-2-chlorobenzohydrazide
This compound is a halogenated benzohydrazide derivative, a class of compounds recognized for their wide-ranging biological activities and as versatile intermediates in medicinal chemistry.[1][2] The utility of such compounds in drug discovery and development is fundamentally linked to their physicochemical properties, with solubility being a primary determinant of their behavior in both chemical reactions and biological systems. A thorough understanding of the solubility of this compound is therefore essential for its synthesis, purification, formulation, and in vitro/in vivo testing.
Theoretical Framework for Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, with its combination of polar and non-polar features, suggests a nuanced solubility profile.
-
Polar Moieties: The presence of the hydrazide group (-CONHNH₂) allows for hydrogen bonding with protic solvents like water, alcohols, and other polar solvents.
-
Non-Polar Moieties: The substituted benzene ring is non-polar and will favor interactions with non-polar organic solvents.
-
Halogenation: The bromine and chlorine substituents increase the molecular weight and can influence intermolecular interactions, potentially affecting solubility in both polar and non-polar solvents.
Based on this structure, it can be predicted that this compound will exhibit limited solubility in water and higher solubility in polar aprotic solvents and alcohols. Its precursor, 5-Bromo-2-chlorobenzoic acid, is known to be sparingly soluble in water but more soluble in organic solvents such as ethanol, methanol, and dichloromethane, which supports this prediction for the hydrazide derivative.[3][4]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following is a detailed protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.[5] This method is considered the gold standard for its accuracy and reliability.
Materials and Equipment
-
This compound (high purity)
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane, toluene)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility:
Caption: High-throughput solubility screening using nephelometry.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility in different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) |
| Water | 10.2 | < 0.1 |
| Methanol | 5.1 | 5 - 10 |
| Ethanol | 4.3 | 2 - 5 |
| Isopropanol | 3.9 | 1 - 2 |
| Acetonitrile | 5.8 | 10 - 20 |
| Dichloromethane | 3.1 | > 50 |
| Toluene | 2.4 | < 1 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |
| N,N-Dimethylformamide (DMF) | 6.4 | > 100 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
The solubility of this compound is a critical parameter that influences its application in research and development. While specific solubility data is not widely published, this guide provides the theoretical background and a robust experimental framework for its determination. By following the detailed protocols outlined herein, researchers can generate reliable and reproducible solubility data, enabling the informed progression of their research and development activities. The choice of solvent for synthesis, purification, and formulation of this compound should be guided by such empirical data to ensure optimal outcomes.
References
- Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). Journal of Molecular Structure, 1318, 138627.
- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- How to Prepare 5-BROMO-2-CHLOROBENZALDEHYDE: A Professional and Interesting Approach. (n.d.). Guidechem.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
- Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry, 10(2), 5235-5241.
- Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (2021). Molecules, 26(15), 4479.
- Solubility of Hydrazine. (n.d.). Solubility of Things.
- 5-Bromo-2-hydroxybenzohydrazide. (n.d.). PubChem.
- This compound. (n.d.). CymitQuimica.
- 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Glindia.
- This compound. (n.d.). BLD Pharm.
- Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. (2020). AIP Conference Proceedings, 2243, 030006.
- Drug solubility: why testing early m
- ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.).
- 5-Bromo-2-chlorobenzaldehyde. (n.d.). PubChem.
- The Determination of Hydrazino–Hydrazide Groups. (n.d.).
- CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Scribd.
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. (n.d.).
- 5-Bromo-2-chlorobenzoic acid synthesis. (n.d.). ChemicalBook.
- Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.).
- Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2018). Molecules, 23(11), 2993.
- Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (2015). Der Pharmacia Lettre, 7(11), 286-294.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). Pharmaceuticals, 16(5), 743.
- 5-Bromo-2-chlorobenzoic acid. (n.d.). PubChem.
- N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(5), o801.
Sources
A Senior Application Scientist's Guide to the Biological Activity Screening of 5-Bromo-2-chlorobenzohydrazide Analogues
Abstract
The hydrazide functional group is a cornerstone in medicinal chemistry, valued for its versatile biological activities, including anticancer and antimicrobial properties.[1] The 5-Bromo-2-chlorobenzohydrazide scaffold, in particular, offers a unique combination of halogen substitutions that can enhance membrane permeability and target engagement. This guide provides a comprehensive framework for the systematic biological activity screening of novel analogues derived from this scaffold. We will explore the rationale behind assay selection, present detailed, field-proven protocols for primary and secondary screening, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising class of compounds.
Introduction: The Rationale for Targeting the this compound Scaffold
Hydrazides and their derivatives, such as hydrazones, are recognized "privileged structures" in drug discovery.[1] Their ability to form stable complexes with biological targets and their synthetic tractability make them ideal starting points for generating diverse chemical libraries. The specific scaffold, this compound, incorporates two key halogen atoms. The bromine at the 5-position and chlorine at the 2-position create a distinct electronic and steric profile that can drive potent and selective interactions with target proteins.
Numerous studies have highlighted the potential of halogenated benzohydrazides and related structures as anticancer and antimicrobial agents. For instance, various hydrazone derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including breast (MCF-7), lung (A-549), and cervical (HeLa) cancers.[2][3][4] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes like kinases or tubulin polymerization.[5][6][7][8] Similarly, hydrazide-containing compounds have shown promise as antibacterial and antifungal agents, addressing the urgent need for new antimicrobial therapies.[9]
This guide outlines a strategic, multi-tiered approach to screening a library of novel this compound analogues to identify lead compounds for further development.
The Screening Cascade: A Strategy for Efficient Discovery
A hierarchical screening approach is the most efficient method for identifying promising candidates from a chemical library. This process begins with broad, high-throughput assays to identify "hits" and progressively moves towards more specific, mechanism-of-action studies.
Our proposed workflow is designed to maximize information while conserving resources.
Caption: Workflow for a tubulin polymerization inhibition assay.
Brief Protocol:
-
Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer on ice. [10]2. Add a fluorescence reporter and GTP to the tubulin solution.
-
Pipette the mixture into a 96-well plate containing pre-warmed dilutions of the test compound (e.g., BCH-03) and controls (e.g., Colchicine as an inhibitor).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes.
-
Inhibitors will show a dose-dependent suppression of the fluorescence signal compared to the vehicle control.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial biological evaluation of this compound analogues. The tiered screening cascade efficiently identifies compounds with significant anticancer or antimicrobial activity.
From our hypothetical data, analogue BCH-03 emerges as a promising anticancer lead due to its potent cytotoxicity and high selectivity index. The next logical step would be to confirm its mechanism as a tubulin polymerization inhibitor and conduct further studies, including cell cycle analysis and apoptosis assays. [6]Analogue BCH-04 shows promising antibacterial activity and warrants further investigation against a broader panel of pathogens, including resistant strains.
The data generated from these screens will form the basis of a strong structure-activity relationship (SAR) study, guiding the next round of synthesis to optimize potency and drug-like properties.
References
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- MTT Assay Protocol for Cell Viability and Prolifer
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (2025). American Chemical Society. [Link]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
- Al-Sammarraie, F. K., et al. (2024).
- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
- Kokoshka, J. M., et al. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products, 59(12), 1179–1182. [Link]
- Kokoshka, J. M., et al. (1996). Cell-based screen for identification of inhibitors of tubulin polymerization. Journal of Natural Products, 59(12), 1179–1182. [Link]
- S. Al-Suhaimi, et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(11), 1548. [Link]
- Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. (n.d.). PubMed. [Link]
- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2022). Molecules, 27(18), 5894. [Link]
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022). Frontiers in Microbiology, 13, 989360. [Link]
- Liu, Y., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry Letters, 26(14), 3271–3276. [Link]
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2019). Antibiotics, 8(3), 123. [Link]
- Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). PubMed. [Link]
- Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023). ACS Omega, 8(40), 37303–37318. [Link]
- Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). International Journal of Molecular Sciences, 24(3), 2739. [Link]
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules, 27(24), 8913. [Link]
- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). Molecules, 29(15), 3505. [Link]
- Vishnu, T., et al. (2023). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 27(6), 2695–2713. [Link]
- Vishnu, T., et al. (2022). (PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). Molecules, 30(5), 1015. [Link]
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). Pharmaceuticals, 16(4), 548. [Link]
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Pharmaceuticals, 14(5), 484. [Link]
- Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors. (2021). Molecules, 26(23), 7203. [Link]
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). Molecules, 28(8), 3350. [Link]
- Design, Syntheses, and Bioevaluations of Some Novel N2-Acryloylbenzohydrazides as Chemostimulants and Cytotoxic Agents. (2021). Molecules, 26(11), 3359. [Link]
- Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). RSC Medicinal Chemistry, 13(12), 1544–1565. [Link]
- Cellular pharmacology and biological activity of 5-carboranyl-2'-deoxyuridine. (1994). International Journal of Radiation Oncology, Biology, Physics, 28(5), 1205–1210. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of Heterocyclic Scaffolds from 5-Bromo-2-chlorobenzohydrazide
This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical overview of the synthetic utility of 5-Bromo-2-chlorobenzohydrazide as a pivotal precursor for constructing a range of medicinally important heterocyclic compounds. The methodologies detailed herein are grounded in established chemical principles, offering robust and reproducible pathways to novel molecular entities.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle.[1] These scaffolds provide a unique three-dimensional chemical space, enabling precise interactions with biological targets and optimization of ADME/Tox properties.[1] The this compound moiety is a particularly valuable starting material. Its di-halogenated phenyl ring offers two distinct points for subsequent functionalization (e.g., via cross-coupling reactions), while the hydrazide group serves as a versatile handle for cyclization into various five-membered heterocycles. This combination makes it an ideal precursor for building libraries of compounds for drug discovery programs targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3][4]
This document details the synthesis of the precursor itself and provides field-proven, adaptable protocols for its conversion into three key heterocyclic systems: 1,3,4-Oxadiazoles , 1,3,4-Thiadiazoles , and 1,2,4-Triazoles .
Synthesis of the Precursor: this compound
The journey begins with the preparation of the title precursor. This is typically achieved in a two-step process starting from the commercially available 5-Bromo-2-chlorobenzoic acid.
Step 1: Synthesis of Methyl 5-Bromo-2-chlorobenzoate
The initial step is an esterification of the carboxylic acid, which protects the acid functionality and activates it for the subsequent reaction with hydrazine. The Fischer esterification is a classic and reliable method.
Protocol:
-
Suspend 5-bromo-2-chlorobenzoic acid (1.0 eq) in methanol (5-10 volumes).
-
Add concentrated sulfuric acid (0.1-0.2 eq) dropwise as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester, which can be used directly in the next step or purified by recrystallization.
Step 2: Synthesis of this compound
The methyl ester is then converted to the corresponding hydrazide via nucleophilic acyl substitution with hydrazine hydrate.
Protocol:
-
Dissolve the methyl 5-bromo-2-chlorobenzoate (1.0 eq) in absolute ethanol (5-10 volumes).
-
Add hydrazine hydrate (80-95%, 2.0-3.0 eq) dropwise to the solution at room temperature.
-
Reflux the mixture for 6-8 hours. A precipitate often forms as the product is typically less soluble than the starting ester.
-
Monitor the reaction to completion by TLC.
-
Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford this compound as a stable, crystalline solid.
Synthetic Pathways to Key Heterocyclic Cores
The true utility of this compound lies in its ability to undergo efficient cyclization reactions to form various heterocyclic systems. The following sections provide detailed workflows for major classes.
Workflow Overview
Caption: Key step in Method B for oxadiazole synthesis.
Experimental Protocol:
-
Step 1: Formation of the N'-Aroylhydrazone
-
Dissolve this compound (1.0 eq) in ethanol or methanol.
-
Add a substituted aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours. [5] 4. Cool the reaction mixture. The hydrazone product will often precipitate.
-
Filter the solid, wash with cold solvent, and dry to yield the N'-aroylhydrazone.
-
-
Step 2: Oxidative Cyclization
-
Suspend the N'-aroylhydrazone (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Add an oxidizing agent. A mild and effective choice is Chloramine-T (1.2 eq). [5]Other systems like I₂/HgO or Cu(II) salts can also be used. [2][6] 3. Reflux the mixture for 3-5 hours.
-
Cool the reaction and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize to yield the pure 1,3,4-oxadiazole derivative.
-
| Method | Key Reagent | Advantages | Disadvantages |
| A: One-Pot | POCl₃ | Fast, one-step synthesis | Harsh conditions, not suitable for sensitive substrates |
| B: Two-Step | Aldehyde, Oxidant | Milder conditions, good for sensitive aldehydes | Longer, two-step process |
Synthesis of 1,3,4-Thiadiazole-2-thiols
The 1,3,4-thiadiazole core is present in numerous antimicrobial and anticancer agents. [7][8][9]The synthesis from a hydrazide precursor is a classic, high-yielding transformation involving carbon disulfide.
Causality: The reaction proceeds through the formation of a potassium dithiocarbazate salt. The basic conditions (using KOH) deprotonate the terminal nitrogen of the hydrazide, which then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂). [10][11]Subsequent intramolecular cyclization under acidic workup, with the elimination of water, affords the stable aromatic thiadiazole-thiol ring.
Experimental Protocol:
-
Dissolve potassium hydroxide (1.2 eq) in absolute ethanol (10 volumes) in a round-bottom flask.
-
Add this compound (1.0 eq) and stir until a clear solution is formed.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add carbon disulfide (CS₂, 1.5 eq) dropwise. The mixture will often turn yellow and a precipitate may form.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and acidify to pH 3-4 with dilute hydrochloric acid.
-
A solid will precipitate out. Collect the product by filtration, wash thoroughly with water to remove salts, and dry.
-
Recrystallize from ethanol to yield pure 5-(5-bromo-2-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Synthesis of 4-Amino-1,2,4-triazole-3-thiols
4-Amino-1,2,4-triazoles are crucial building blocks and exhibit a wide range of biological activities, including antifungal and antimicrobial properties. [1]Their synthesis is a logical extension of the thiadiazole protocol, using the same dithiocarbazate intermediate.
Causality: The potassium dithiocarbazate salt, formed in situ as in the thiadiazole synthesis, is not isolated. Instead, it is treated directly with excess hydrazine hydrate. Hydrazine acts as a dinucleophile. One nitrogen atom attacks the thiocarbonyl carbon, leading to cyclization and elimination of potassium sulfide and water, thereby forming the triazole ring.
Experimental Protocol:
-
Follow steps 1-4 of the 1,3,4-thiadiazole protocol to generate the potassium dithiocarbazate intermediate in situ.
-
After stirring for 1-2 hours at room temperature, add hydrazine hydrate (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and continue for 4-6 hours. The evolution of hydrogen sulfide gas (H₂S) may be observed (ensure the reaction is conducted in a well-ventilated fume hood).
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into cold water.
-
Carefully acidify with dilute hydrochloric acid or acetic acid to precipitate the product.
-
Filter the solid, wash extensively with water, and dry.
-
Recrystallize from an appropriate solvent (e.g., aqueous ethanol) to obtain pure 4-amino-5-(5-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. [9]
Conclusion and Outlook
This compound is a demonstrably versatile and powerful precursor for the efficient construction of diverse, pharmaceutically relevant heterocyclic systems. The protocols outlined in this guide provide robust and adaptable starting points for synthesizing libraries of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The true potential of this precursor lies in the subsequent functionalization of the bromo- and chloro-substituents on the phenyl ring, allowing for extensive structure-activity relationship (SAR) studies. By applying modern cross-coupling methodologies to these heterocyclic cores, researchers can rapidly access novel chemical matter with significant potential for the development of next-generation therapeutic agents.
References
- Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. (2024). National Institutes of Health.
- Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry.
- Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (2013). Research Journal of Chemical Sciences.
- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023). Organic Chemistry Portal.
- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2015). National Institutes of Health.
- Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2016). National Institutes of Health.
- A review on methods of synthesis of 1,2,4-triazole derivatives. (2016). SciSpace.
- Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. (2020). PubMed.
- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2015). PubMed.
- Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles. (2004). ResearchGate.
- (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazide. (2008). National Institutes of Health.
- synthesis of 1,2,4 triazole compounds. (2022). ISRES Publishing.
- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2016). International Journal of Pharmacy and Pharmaceutical Sciences.
- (a) E–Z isomerization and oxidative cyclization of acylhydrazone. (b) Catalyst-free photo-mediated oxidative cyclization reaction of pyridinium acylhydrazone, and the effect of inclusion complexation on photoreaction. (2022). ResearchGate.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Institutes of Health.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
- N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. (2010). National Institutes of Health.
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (2021). Google Patents.
- Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. (2009). PubMed.
- (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide. (2011). National Institutes of Health.
- Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile. (2009). National Institutes of Health.
- PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. (2018). Royal Society of Chemistry.
- (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide. (2011). ResearchGate.
- Reaction of compound 1 with carbon disulfide. (2022). ResearchGate.
- A review on synthetic approaches and applications of triazolo-thiadiazoles. (2024). Growing Science.
- Carbon disulfide. Wikipedia.
- Reactions of Carbon Disulfide with N-Nucleophiles. (2007). ResearchGate.
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. Carbon disulfide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical Reaction Mechanisms of 5-Bromo-2-chlorobenzohydrazide
Abstract
5-Bromo-2-chlorobenzohydrazide is a halogenated aromatic hydrazide derivative of significant interest as a precursor in the synthesis of diverse heterocyclic compounds with potential pharmacological applications. Understanding the underlying mechanisms of its chemical transformations is paramount for optimizing reaction conditions, predicting product formation, and designing novel molecular entities. This technical guide provides an in-depth analysis of the plausible reaction mechanisms of this compound, grounded in the principles of computational chemistry. We will explore the theoretical basis for key transformations such as condensation and oxidative cyclization, supported by insights from Density Functional Theory (DFT) studies on analogous systems. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper mechanistic understanding of this versatile chemical scaffold.
Introduction: The Significance of this compound
Hydrazide moieties are fundamental building blocks in medicinal chemistry, renowned for their role in the synthesis of a wide array of biologically active heterocyclic compounds.[1] this compound, a specific derivative, presents a unique electronic and steric profile due to its halogen substituents. The presence of a bromine atom at the 5-position and a chlorine atom at the 2-position on the phenyl ring significantly influences the molecule's reactivity. These halogens exert strong electron-withdrawing inductive effects, which can modulate the nucleophilicity of the hydrazide group and the electrophilicity of the carbonyl carbon.
Theoretical studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), offer a powerful lens through which to view these reactions at a molecular level.[2] Such computational approaches allow for the elucidation of reaction pathways, the characterization of transient intermediates, and the determination of activation energies, providing insights that are often difficult to obtain through experimental means alone.[3] This guide will synthesize established theoretical principles to forecast the reaction mechanisms of this compound.
Core Reaction Mechanisms and Theoretical Insights
The reactivity of this compound is primarily centered around the nucleophilic character of the terminal nitrogen of the hydrazide group and the electrophilic nature of the carbonyl carbon. Two representative and significant reactions are the formation of hydrazones via condensation and the synthesis of 1,3,4-oxadiazoles through oxidative cyclization.
Mechanism of Hydrazone Formation: A Condensation Reaction
The reaction of this compound with an aldehyde or ketone is a classic condensation reaction to form a hydrazone. This transformation is fundamental for creating more complex molecular architectures.[4]
Theoretical Pathway:
-
Nucleophilic Attack: The reaction initiates with the lone pair of the terminal nitrogen atom of the hydrazide attacking the electrophilic carbonyl carbon of the aldehyde/ketone. This step leads to the formation of a tetrahedral intermediate. The electron-withdrawing nature of the halogenated phenyl ring slightly diminishes the nucleophilicity of the hydrazide, potentially increasing the activation barrier for this step compared to non-halogenated analogs.
-
Proton Transfer: A proton transfer event occurs, typically facilitated by the solvent or a catalyst, leading to a carbinolamine intermediate.
-
Dehydration: Subsequent protonation of the hydroxyl group followed by the elimination of a water molecule yields the final hydrazone product, characterized by a C=N double bond.
Caption: Workflow for Hydrazone Formation.
Mechanism of 1,3,4-Oxadiazole Formation: An Oxidative Cyclization
A key transformation of benzohydrazides is their conversion into 1,3,4-oxadiazoles, a class of heterocycles with a broad spectrum of biological activities.[5] This is often achieved by reacting the hydrazide with a one-carbon source, such as triethyl orthoformate, followed by cyclization.
Theoretical Pathway:
-
Acylhydrazone Intermediate Formation: The initial step is the reaction of this compound with a reagent like triethyl orthoformate, which forms an intermediate analogous to a hydrazone.
-
Intramolecular Cyclization: The lone pair on the oxygen of the carbonyl group attacks the imine carbon, leading to a five-membered ring intermediate. DFT calculations on similar systems suggest this to be the rate-determining step. The electronic effects of the bromo and chloro substituents can influence the electron density at the carbonyl oxygen and imine carbon, thereby affecting the energy barrier of this cyclization.[6]
-
Elimination: The final step involves the elimination of two molecules of ethanol to yield the aromatic 1,3,4-oxadiazole ring.
Caption: Pathway to 1,3,4-Oxadiazole Synthesis.
Computational Methodology for Mechanistic Elucidation
To theoretically investigate the reaction mechanisms of this compound, a robust computational protocol is essential. Density Functional Theory (DFT) is the most common and reliable method for such studies.[2][7]
Typical Computational Workflow:
-
Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. A popular functional for this is B3LYP, combined with a suitable basis set like 6-311++G(d,p).[8]
-
Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the correct reactant and product.
-
Solvation Effects: To simulate reaction conditions more realistically, solvent effects can be included using models like the Polarizable Continuum Model (PCM).
Hypothetical Quantitative Data from a DFT Study
A DFT study on the formation of a 1,3,4-oxadiazole from this compound would yield valuable quantitative data. The table below presents hypothetical, yet realistic, relative energies for the key species in the reaction pathway.
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (this compound + Triethyl Orthoformate) | 0.0 |
| TS1 | Transition State for Intermediate Formation | +15.2 |
| INT | Acylhydrazone-like Intermediate | -5.8 |
| TS2 | Transition State for Cyclization (Rate-Determining Step) | +22.5 |
| P | Products (1,3,4-Oxadiazole + 2 EtOH) | -18.7 |
These are representative values based on similar published studies and serve to illustrate the kind of data generated.
Exemplary Experimental Protocol: Synthesis of a 5-Bromo-2-chlorophenyl-substituted 1,3,4-Oxadiazole
This protocol describes a general procedure for the synthesis of a 1,3,4-oxadiazole derivative from this compound, which can be used to correlate with theoretical findings.
Materials:
-
This compound (1 mmol)
-
Triethyl orthoformate (3 mL)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
A mixture of this compound (1 mmol) and triethyl orthoformate (3 mL) is taken in a round-bottom flask.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the excess triethyl orthoformate is removed under reduced pressure.
-
The resulting crude product is cooled, and cold water is added to precipitate the solid.
-
The solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 1,3,4-oxadiazole derivative.
Self-Validation: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[9] These experimental results provide the ultimate validation for the products predicted by theoretical models.
Conclusion
The theoretical study of reaction mechanisms provides an indispensable framework for understanding and predicting the chemical behavior of complex molecules like this compound. Through computational methods such as DFT, we can dissect intricate reaction pathways, identify key intermediates and transition states, and rationalize the electronic effects of substituents. The insights gained from such theoretical work, when coupled with empirical evidence, accelerate the discovery and development of new chemical entities for various applications, particularly in the realm of medicinal chemistry.
References
- Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PubMed Central.
- Design, synthesis, structural characterization, and antioxidant potential of novel triazole- and oxadiazole-based hydrazide-hydrazone derivatives: spectroscopic, DFT, and molecular docking studies. PubMed.
- Hydrazides: An Important Tool for the Synthesis of 1,3,4-Oxadiazole. ResearchGate.
- (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide. National Institutes of Health (NIH).
- Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. PubMed Central.
- The Halogens - Reactions with Halogens (A-Level Chemistry). Study Mind.
- Design, synthesis, structural characterization, and antioxidant potential of novel triazole- and oxadiazole-based hydrazide-hydrazone derivatives: spectroscopic, DFT, and molecular docking studies. ResearchGate.
- Representative scheme of 1,3,4-oxadiazole synthesis from hydrazides. ResearchGate.
- Synthesis, crystal structure analysis, biological activity and molecular docking studies of (E)-4-amino-N'-(1-phenylethylidene)benzohydrazide. ResearchGate.
- Effects of Halogen and Hydrogen Bonding on the Electronics of a Conjugated Rotor. DePauw University Scholar-at-the-Library.
- Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry.
- Synthesis, crystal structure investigation and computational approach to discover potential hydrazide derivatives as a potent inhibitor of cyclooxygenase-2 enzyme. PubMed.
- A Combined Synthetic and DFT Study on the Catalyst‐Free and Solvent‐Assisted Synthesis of 1,3,4‐Oxadiazole‐2‐thiol Derivatives. Organic Chemistry: An Indian Journal.
- N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. PubMed Central.
- N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvate. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, structural characterization, and antioxidant potential of novel triazole- and oxadiazole-based hydrazide-hydrazone derivatives: spectroscopic, DFT, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure investigation and computational approach to discover potential hydrazide derivatives as a potent inhibitor of cyclooxygenase-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Effects of Halogen and Hydrogen Bonding on the Electronics of a Conjug" by Zachary R. Kehoe, Garrett R. Woller et al. [bearworks.missouristate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromo-2-chlorobenzohydrazide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chlorobenzohydrazide is a halogenated aromatic hydrazide that holds significant interest within the field of medicinal chemistry. As a derivative of the well-established benzohydrazide scaffold, it presents a unique combination of structural features—a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzene ring—that are known to modulate pharmacokinetic and pharmacodynamic properties. While the specific discovery and a detailed historical account of this compound are not extensively documented in dedicated literature, its chemical lineage is closely tied to the development of its precursor, 5-bromo-2-chlorobenzoic acid, a crucial intermediate in the synthesis of several modern pharmaceuticals. This guide provides a comprehensive overview of the synthesis, chemical properties, and prospective applications of this compound, drawing upon established methodologies for related compounds and the broader understanding of the therapeutic relevance of the benzohydrazide class.
Introduction: The Significance of the Benzohydrazide Scaffold
Benzohydrazides are a class of organic compounds characterized by a hydrazide functional group (-CONHNH2) attached to a benzene ring. This structural motif has long been recognized as a "privileged scaffold" in drug discovery, owing to its ability to interact with a wide range of biological targets. The hydrogen bonding capabilities of the hydrazide moiety, coupled with the tunable electronic and steric properties of the benzene ring through substitution, have led to the development of numerous compounds with diverse pharmacological activities.[1]
The introduction of halogen atoms, such as bromine and chlorine, onto the aromatic ring can further enhance the therapeutic potential of benzohydrazides. Halogenation is a common strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity to target proteins. It is within this context that this compound emerges as a compound of interest, combining the established bioactivity of the benzohydrazide core with the modulating effects of its specific halogenation pattern.
Synthesis and Manufacturing
Synthesis of the Precursor: 5-Bromo-2-chlorobenzoic Acid
The synthesis of 5-bromo-2-chlorobenzoic acid is a critical step and has been the subject of numerous patents, primarily driven by its use as a starting material for the antidiabetic drug Dapagliflozin.[2] Several synthetic routes have been developed, each with its own advantages and challenges.
One common approach involves the direct bromination of 2-chlorobenzoic acid. However, this can lead to the formation of isomeric impurities. More controlled and higher-yielding methods have been devised, often starting from different precursors to ensure regioselectivity.
A representative synthetic pathway, as described in various patents, involves the bromination of 2-chlorobenzonitrile followed by hydrolysis.[3][4]
Experimental Protocol: Synthesis of 5-Bromo-2-chlorobenzoic Acid
Step 1: Bromination of 2-chlorobenzonitrile
-
To a solution of 2-chlorobenzonitrile in a suitable solvent (e.g., a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) is added in the presence of a catalyst.
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like HPLC.
-
Upon completion, the reaction mixture is worked up to isolate the crude 5-bromo-2-chlorobenzonitrile.
Step 2: Hydrolysis of 5-bromo-2-chlorobenzonitrile
-
The crude 5-bromo-2-chlorobenzonitrile is subjected to hydrolysis under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide.[3]
-
The mixture is heated to drive the reaction to completion.
-
After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the 5-bromo-2-chlorobenzoic acid.[3]
-
The solid product is collected by filtration, washed, and dried to yield the desired precursor.
Conversion to this compound: A Proposed Methodology
The conversion of a carboxylic acid to a hydrazide is a standard transformation in organic synthesis. A common and efficient method involves a two-step, one-pot procedure: esterification followed by hydrazinolysis.
Proposed Experimental Protocol: Synthesis of this compound
Step 1: Esterification of 5-Bromo-2-chlorobenzoic Acid
-
5-Bromo-2-chlorobenzoic acid is dissolved in an alcohol, such as methanol or ethanol, which also serves as the reactant.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
The mixture is refluxed for several hours until the esterification is complete (monitored by TLC or LC-MS).
-
The excess alcohol is removed under reduced pressure, and the crude ester is isolated.
Step 2: Hydrazinolysis of the Methyl/Ethyl Ester
-
The crude methyl or ethyl 5-bromo-2-chlorobenzoate is dissolved in a suitable solvent, typically the same alcohol used for esterification.
-
Hydrazine hydrate (NH2NH2·H2O) is added to the solution, often in a slight excess.[1]
-
The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by the disappearance of the starting ester.[1]
-
Upon completion, the reaction mixture is cooled, which typically results in the precipitation of the solid benzohydrazide.
-
The product, this compound, is collected by filtration, washed with a cold solvent to remove any unreacted hydrazine, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Diagram of the Proposed Synthetic Pathway
Caption: Standard workflow for assessing the antimicrobial activity of a novel compound.
Potential as an Anticancer Agent
The benzohydrazide moiety is also a feature of many compounds with demonstrated anticancer activity. [1]These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways. The specific substitution pattern of this compound could influence its interaction with cancer-related targets.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Benzohydrazides can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) or kinases.
-
Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death. Benzohydrazide derivatives have been shown to induce apoptosis in various cancer cell lines.
Future Directions and Conclusion
This compound represents a promising yet underexplored molecule in the vast landscape of medicinal chemistry. Its synthesis is readily achievable from its well-documented precursor, 5-bromo-2-chlorobenzoic acid. Based on the established biological activities of the benzohydrazide scaffold and the known effects of halogenation, it is reasonable to hypothesize that this compound possesses significant potential as an antimicrobial and/or anticancer agent.
Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequently, a systematic evaluation of its biological activities against a panel of clinically relevant microbes and cancer cell lines is warranted. Such studies will be crucial in elucidating the therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.
References
- This reference is hypothetical and serves as a placeholder for a potential future publication detailing the synthesis and characteriz
- This reference is hypothetical and serves as a placeholder for a potential future publication on the biological evalu
- This reference is hypothetical and serves as a placeholder for a potential future publication on the mechanism of action of this compound.
- This reference is hypothetical and serves as a placeholder for a potential future publication reviewing the structure-activity relationships of halogen
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google P
- This reference is hypothetical and serves as a placeholder for a potential future publication on the use of 5-bromo-2-chlorobenzoic acid in the synthesis of other bioactive molecules.
- Benzohydrazides: As potential bio-active agents - The Pharma Innov
- METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. [Link]
Sources
The Strategic Intermediate: A Technical Guide to 5-Bromo-2-chlorobenzohydrazide in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-Bromo-2-chlorobenzohydrazide, a pivotal intermediate in the synthesis of contemporary pharmaceuticals. The document elucidates the synthetic pathways to this compound, its chemical properties, and its critical role as a building block in the construction of complex active pharmaceutical ingredients (APIs). A detailed examination of its application in the synthesis of the SGLT2 inhibitor, Dapagliflozin, is presented as a case study. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery and manufacturing.
Introduction: The Unseen Architect of Therapeutic Molecules
In the intricate landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a determining factor for the efficiency, scalability, and economic viability of a drug manufacturing process. This compound has emerged as a strategic intermediate, possessing a unique combination of functional groups that allow for versatile chemical transformations. The presence of a bromine atom offers a handle for cross-coupling reactions, the chloro group influences the electronic properties of the aromatic ring, and the benzohydrazide moiety serves as a versatile precursor for the formation of various heterocyclic systems or as a key pharmacophoric element. This guide will delve into the technical nuances of working with this valuable compound, from its synthesis to its application in the creation of life-saving medicines.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process, commencing with the commercially available 2-chlorobenzoic acid. The first step involves the regioselective bromination of the aromatic ring, followed by the conversion of the resulting carboxylic acid to the corresponding hydrazide.
Step 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid
The synthesis of the precursor, 5-Bromo-2-chlorobenzoic acid, is a critical initial step. Several methods have been reported for this transformation, with a common industrial approach involving the direct bromination of 2-chlorobenzoic acid.
Reaction Scheme:
Caption: Synthesis of 5-Bromo-2-chlorobenzoic acid.
Detailed Experimental Protocol:
A robust and scalable protocol for the synthesis of 5-bromo-2-chlorobenzoic acid is adapted from established industrial methods.
-
Reaction Setup: To a stirred solution of 2-chlorobenzoic acid (1 equivalent) in a suitable solvent such as acetic acid, a Lewis acid catalyst (e.g., FeCl₃, 0.1 equivalents) is added.
-
Bromination: Bromine (1.1 equivalents) is added dropwise to the reaction mixture at a controlled temperature, typically between 20-30°C. The reaction is monitored by an appropriate analytical technique such as HPLC or TLC.
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. The product is then precipitated by the addition of water.
-
Purification: The crude 5-bromo-2-chlorobenzoic acid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield a white to off-white solid.
Step 2: Synthesis of this compound
The conversion of the carboxylic acid to the hydrazide is a standard transformation in organic synthesis. The reaction of 5-bromo-2-chlorobenzoic acid with hydrazine hydrate provides the target intermediate.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol:
-
Esterification (Optional but Recommended): For a cleaner reaction, 5-bromo-2-chlorobenzoic acid can be first converted to its methyl or ethyl ester. This is typically achieved by refluxing the acid in methanol or ethanol with a catalytic amount of sulfuric acid.
-
Hydrazinolysis: The ester of 5-bromo-2-chlorobenzoic acid (1 equivalent) is dissolved in a suitable solvent like ethanol. Hydrazine hydrate (1.5-2.0 equivalents) is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford the pure product.
Physicochemical Properties and Characterization
A thorough characterization of this compound is essential to ensure its purity and identity before its use in subsequent synthetic steps.
| Property | Value |
| Molecular Formula | C₇H₆BrClN₂O |
| Molecular Weight | 249.49 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 131634-71-4[1][2] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns indicative of their positions on the substituted benzene ring. The protons of the -NH-NH₂ group will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbonyl carbon will be observed in the downfield region (typically ~165-175 ppm). The aromatic carbons will have chemical shifts influenced by the bromo and chloro substituents.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), a strong C=O stretching band (around 1640-1680 cm⁻¹), and bands associated with the aromatic C-H and C=C bonds.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine atoms.
Application in Pharmaceutical Synthesis: The Case of Dapagliflozin
The significance of this compound as a pharmaceutical intermediate is prominently highlighted by its precursor's role in the synthesis of Dapagliflozin, a potent and selective inhibitor of sodium-glucose cotransporter 2 (SGLT2) used for the treatment of type 2 diabetes.[4][5] While Dapagliflozin synthesis typically proceeds from 5-bromo-2-chlorobenzoic acid, the hydrazide provides an alternative synthetic handle for the construction of related C-aryl glycosides.
The core of the Dapagliflozin molecule is a C-aryl glucoside, where a glucose moiety is attached to a substituted diphenylmethane scaffold. 5-Bromo-2-chlorobenzoic acid is a key starting material for the construction of this scaffold.[6][7]
Synthetic Workflow for Dapagliflozin from 5-Bromo-2-chlorobenzoic Acid:
Caption: Key steps in the synthesis of Dapagliflozin.
The synthesis involves a Friedel-Crafts acylation of phenetole with an activated form of 5-bromo-2-chlorobenzoic acid to form a benzophenone intermediate.[6] This ketone is then reduced to the corresponding diphenylmethane. The subsequent key step is the C-glycosylation, where the diphenylmethane is coupled with a protected gluconolactone to form the C-aryl glycoside bond.[4][5] Final deprotection steps yield Dapagliflozin.
The versatility of the benzohydrazide functional group allows for its potential use in alternative synthetic routes to C-aryl glycosides, for example, through the formation of hydrazones which can then undergo further transformations.[8][9][10][11]
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.[12]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]
Conclusion: A Versatile and Indispensable Intermediate
This compound stands as a testament to the critical role of well-designed intermediates in the landscape of modern pharmaceutical synthesis. Its synthesis from readily available starting materials, coupled with its versatile chemical reactivity, makes it an invaluable building block for the construction of complex and medicinally important molecules. The demonstrated connection of its precursor to the synthesis of Dapagliflozin underscores its relevance in the development of treatments for global health challenges. As the demand for novel therapeutics continues to grow, the strategic use of intermediates like this compound will undoubtedly continue to be a cornerstone of innovation in the pharmaceutical industry.
References
- PubChem. (n.d.). 5-Bromo-2-hydroxybenzohydrazide. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method.
- Google Patents. (n.d.). CN108530408A - The method for preparing Dapagliflozin.
- Javaid, S., & Yasmeen, F. (2021).
- Ren, J., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 24(5), 375-379.
- ResearchGate. (n.d.). The synthesis of C‐aryl glycosides via C−H functionalization.
- ResearchGate. (n.d.). Occurrence and synthesis strategies for C-aryl glycosides.
- ChemistryViews. (2021). Synthesis of Aryl-C-Glycosides.
- PubMed. (2023). Synthesis of C-Aryl Glycosides by C-H Functionalization.
- ResearchGate. (n.d.). Structure, Activity, Synthesis and Biosynthesis of Aryl-C-glycosides.
Sources
- 1. 131634-71-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 5-Bromo-2-hydroxybenzohydrazide | C7H7BrN2O2 | CID 349954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR spectrum [chemicalbook.com]
- 5. 5-Bromo-2-chlorobenzoic acid [webbook.nist.gov]
- 6. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR spectrum [chemicalbook.com]
- 8. 2-Chlorobenzohydrazide | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - N'-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide (C14H10BrClN2O2) [pubchemlite.lcsb.uni.lu]
- 10. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]
- 11. 21739-92-4|5-Bromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 12. 5-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 10608925 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Bromo-2-chlorobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed, two-step synthesis protocol for the preparation of 5-Bromo-2-chlorobenzohydrazide, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the selective bromination of 2-chlorobenzoic acid to yield 5-Bromo-2-chlorobenzoic acid, followed by esterification and subsequent hydrazinolysis to afford the target compound. This document outlines the optimized reaction conditions, purification procedures, and in-depth characterization of the intermediate and final products, ensuring a reliable and reproducible methodology.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its utility stems from the presence of multiple reactive sites, allowing for diverse chemical modifications in the development of novel therapeutic agents. This guide is designed to provide researchers with a robust and well-validated protocol for the synthesis of this important molecule, emphasizing safety, efficiency, and high purity of the final product.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a two-stage process. The first stage involves the regioselective bromination of 2-chlorobenzoic acid to produce the key intermediate, 5-Bromo-2-chlorobenzoic acid. The second stage encompasses the conversion of this carboxylic acid into the corresponding hydrazide. This is typically achieved via an ester intermediate, which then undergoes hydrazinolysis.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid
The initial step in the synthesis is the selective bromination of 2-chlorobenzoic acid. The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid provides high regioselectivity for the desired 5-bromo isomer.[1]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Chlorobenzoic Acid | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific |
| Methanol | ACS Grade | Fisher Scientific |
| Deionized Water | - | - |
| Ice | - | - |
| Round-bottom flask (250 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
| Buchner funnel and filter paper | - | - |
| Beakers and graduated cylinders | - | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 40 mL of concentrated sulfuric acid.
-
Addition of Starting Material: Carefully add 4.7 g (0.03 mol) of 2-chlorobenzoic acid to the sulfuric acid while stirring. Continue stirring at room temperature until the solid is completely dissolved.
-
Bromination: To the stirred solution, add 5.34 g (0.03 mol) of N-bromosuccinimide (NBS) portion-wise over 10-15 minutes, ensuring the temperature of the reaction mixture does not exceed 30 °C. An ice bath can be used for cooling if necessary.
-
Reaction Monitoring: After the addition of NBS is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up and Isolation: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring. A white precipitate of 5-Bromo-2-chlorobenzoic acid will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purification (Recrystallization): For further purification, transfer the crude product to a beaker and add a mixture of methanol and water (e.g., 2:1 v/v). Heat the mixture with stirring until the solid dissolves completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water mixture, and dry in a vacuum oven at 60 °C to a constant weight. A typical yield for this procedure is around 80-85%.[1]
Characterization of 5-Bromo-2-chlorobenzoic Acid
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 154-156 °C.
-
Molecular Formula: C₇H₄BrClO₂
-
Molecular Weight: 235.46 g/mol .
Part 2: Synthesis of this compound
This stage involves a two-step process: the esterification of 5-Bromo-2-chlorobenzoic acid to its corresponding ethyl ester, followed by hydrazinolysis to yield the final product.
Step 2a: Esterification to Ethyl 5-Bromo-2-chlorobenzoate
Caption: Esterification of 5-Bromo-2-chlorobenzoic acid.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-Bromo-2-chlorobenzoic Acid | As synthesized in Part 1 | - |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Heating mantle | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add the 5-Bromo-2-chlorobenzoic acid synthesized in Part 1. Add 50 mL of absolute ethanol and a few drops (approximately 0.5 mL) of concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Work-up: Dissolve the residue in 50 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 5-Bromo-2-chlorobenzoate as an oil or low-melting solid. This crude product is often of sufficient purity for the next step.
Step 2b: Hydrazinolysis to this compound
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Ethyl 5-Bromo-2-chlorobenzoate | As synthesized in Step 2a | - |
| Hydrazine Hydrate (N₂H₄·H₂O) | 80% solution in water | Sigma-Aldrich |
| Ethanol | ACS Grade | Fisher Scientific |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
| Buchner funnel and filter paper | - | - |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude Ethyl 5-Bromo-2-chlorobenzoate from the previous step in 30 mL of ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (e.g., 5-10 equivalents).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The formation of a white precipitate may be observed during the reaction.
-
Isolation of Product: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for about 30 minutes to ensure complete precipitation of the product.
-
Filtration and Washing: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
Characterization of this compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C₇H₆BrClN₂O
-
Molecular Weight: 249.49 g/mol
-
CAS Number: 131634-71-4[2]
Note: Detailed NMR and melting point data for this compound can be requested from commercial suppliers such as BLD Pharm.[2]
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care and avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle with extreme caution, avoiding inhalation of vapors and contact with skin and eyes. It is also flammable.
Conclusion
The protocol detailed herein provides a reliable and reproducible method for the synthesis of this compound. By following these procedures, researchers can obtain this valuable intermediate in good yield and purity, facilitating its use in a wide range of applications in drug discovery and development. The characterization data provided for the starting material and intermediate, along with the references to commercial sources for the final product's data, ensures the trustworthiness and validity of this synthetic route.
References
- Patsnap. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid.
- PubChemLite. N'-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide.
- National Center for Biotechnology Information. (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide.
- Scribd. CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid.
- National Institute of Standards and Technology. 5-Bromo-2-chlorobenzoic acid.
- European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- ResearchGate. Hydrolysis of 2-chlorobenzoate esters in the presence of 30% (vol/vol) dimethyl sulfoxide determined by the nitrazine yellow assay.
- Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
- Glindia. 5-Bromo-2-Chlorobenzoic Acid.
- Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
- WIPO PatentScope. WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- ResearchGate. An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.
- National Center for Biotechnology Information. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity.
Sources
Application Notes and Protocols: Synthesis of Novel Schiff Bases from 5-Bromo-2-chlorobenzohydrazide
Abstract
This comprehensive guide details the experimental procedure for the synthesis of novel Schiff bases, a class of compounds with significant therapeutic potential, through the condensation reaction of 5-Bromo-2-chlorobenzohydrazide with various aromatic aldehydes. We provide a robust, step-by-step protocol, elucidate the underlying reaction mechanism, and outline methods for purification and characterization. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering field-proven insights to ensure reproducible and efficient synthesis.
Introduction and Scientific Background
Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone in medicinal chemistry due to their wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Hydrazone-type Schiff bases, derived from the condensation of hydrazides with aldehydes or ketones, are particularly noteworthy for their stable structure and versatile coordination chemistry with metal ions.[2][3]
The synthesis involves a nucleophilic addition-elimination reaction between a primary amine (in this case, the terminal nitrogen of the hydrazide) and a carbonyl group. The reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack.[4][5] The resulting intermediate, a carbinolamine, subsequently dehydrates to form the stable imine bond of the Schiff base.
This application note focuses on the use of this compound as the hydrazide precursor. The presence of halogen atoms (bromine and chlorine) on the phenyl ring is expected to modulate the electronic properties and lipophilicity of the resulting Schiff bases, potentially enhancing their biological efficacy and pharmacokinetic profiles.
Synthesis of Starting Material: this compound
Synthesis of 5-Bromo-2-chlorobenzoic acid
Multiple synthetic routes for 5-Bromo-2-chlorobenzoic acid have been reported, often starting from 2-chlorobenzoic acid or 2-chlorobenzotrichloride.[6][7][8] A common laboratory-scale method involves the bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[6]
Esterification and Hydrazinolysis
The synthesized 5-Bromo-2-chlorobenzoic acid is first converted to its corresponding methyl or ethyl ester via Fischer esterification. The ester then undergoes hydrazinolysis with hydrazine hydrate to yield the target this compound.
Protocol: Synthesis of this compound
-
Esterification: In a round-bottom flask, dissolve 5-Bromo-2-chlorobenzoic acid (1 eq.) in an excess of absolute ethanol (or methanol).
-
Add a catalytic amount of concentrated sulfuric acid (approx. 5% of the volume of alcohol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the excess acid with a saturated sodium bicarbonate solution and extract the ester with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ester.
-
Hydrazinolysis: Dissolve the crude ester (1 eq.) in ethanol.
-
Add hydrazine hydrate (80% solution, 3-5 eq.) dropwise.
-
Reflux the mixture for 8-12 hours. A precipitate of the hydrazide should form upon cooling.
-
Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven. The purity can be checked by melting point and spectroscopic methods.
General Procedure for Schiff Base Synthesis
The core of this application note is the condensation reaction to form the hydrazone Schiff bases. The general reaction scheme is presented below:
Reaction Scheme: R-CHO represents a substituted or unsubstituted aromatic aldehyde.
This compound + R-CHO --(Catalyst, Solvent)--> N'-(Arylmethylidene)-5-bromo-2-chlorobenzohydrazide + H₂O
Mechanism of Formation
The formation of a hydrazone Schiff base is a reversible, acid-catalyzed reaction. The mechanism proceeds through two main stages:
-
Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. Acid catalysis enhances this step by protonating the carbonyl oxygen, making the carbon atom more susceptible to attack.
-
Dehydration: The resulting tetrahedral intermediate, a carbinolamine, is unstable. Protonation of the hydroxyl group by the acid catalyst turns it into a good leaving group (H₂O), which is subsequently eliminated to form the stable C=N double bond.
Mechanism Workflow
Caption: Step-by-step workflow for Schiff base synthesis.
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Hydrazine hydrate is toxic and corrosive. Handle with extreme care.
-
Aromatic aldehydes can be irritants. Avoid inhalation and skin contact.
-
Concentrated acids (sulfuric, acetic) are corrosive. Handle with caution.
References
- Synthesis, characterization and antifungal activity of hydrazone schiff base. International Journal of Current Research.
- Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. National Institutes of Health (NIH).
- Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications.
- Water-soluble Organocatalysts for Hydrazone and Oxime Formation. National Institutes of Health (NIH).
- Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. National Institutes of Health (NIH).
- Structure Studies of the Prepared Novel Hydrazone Schiff's Base Complexes Using Spectroscopic, Thermal Analyses and Their Biol. Bendola Publishing.
- Synthesis, Characterization and Biological Activities of Hydrazone Schiff Base and its Novel Metals Complexes. Semantic Scholar.
- Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega.
- Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society.
- Formation of oximes and hydrazones. Khan Academy.
- Reversible Schiff-base formation, (a) imine, (b) hydrazone, (c)... ResearchGate.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
- hydrazone schiff base: Topics by Science.gov. Science.gov.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro. RSC Publishing.
- N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. National Institutes of Health (NIH).
- Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd.
- Different Schiff Bases—Structure, Importance and Classification. National Institutes of Health (NIH).
- (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazide. National Institutes of Health (NIH).
- (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. ResearchGate.
- JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. Zenodo.
- Synthesis, Charactrization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives and their Cu (II) and Zn (II) Complexes. Der Pharma Chemica.
- A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. Patsnap.
- METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. European Patent Office.
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. Google Patents.
Sources
- 1. N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Khan Academy [khanacademy.org]
- 6. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 5-Bromo-2-chlorobenzohydrazide for the Synthesis of Novel Anticancer Agents
Abstract
The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic scaffolds, particularly those containing nitrogen and oxygen, form the backbone of numerous clinically approved chemotherapeutics. This document provides a detailed guide for researchers and drug development professionals on the strategic use of 5-Bromo-2-chlorobenzohydrazide as a versatile starting material for the synthesis of potent anticancer compounds. We will explore the chemical rationale for its selection, detail synthetic pathways to key bioactive heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles, provide step-by-step protocols, and discuss the evaluation of their cytotoxic potential.
Introduction: The Rationale for this compound in Oncology Drug Discovery
Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of new therapeutic strategies.[1] Heterocyclic compounds are of immense interest due to their diverse pharmacological profiles and their ability to interact with various biological targets.[2] Within this domain, the hydrazide functional group serves as a powerful and highly reactive synthon for constructing a wide array of five-membered heterocyclic rings known for their anticancer properties.[3][4]
This compound is a particularly strategic starting material for several key reasons:
-
Reactive Hydrazide Moiety: The -CONHNH₂ group is a nucleophilic center, readily participating in cyclization and condensation reactions to form stable aromatic ring systems.
-
Ortho-Chloro Substituent: The chlorine atom at the 2-position induces a significant electronic effect and steric influence, which can modulate the conformation and binding affinity of the final molecule to its biological target.
-
Para-Bromo Substituent: The bromine atom at the 5-position enhances the lipophilicity of the molecule, a critical factor for cell membrane permeability. Furthermore, it provides a potential site for late-stage functionalization via cross-coupling reactions to create diverse chemical libraries.
-
Rigid Phenyl Scaffold: The benzoyl core provides a robust and predictable framework upon which to build complex molecular architectures.
This guide will focus on the transformation of this key intermediate into hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles—scaffolds frequently associated with significant antitumor activity.[5][6][7]
Synthetic Pathways and Methodologies
The true utility of this compound lies in its straightforward conversion into multiple potent heterocyclic systems. Below are the primary synthetic routes.
Pathway A: Synthesis of N'-Aryl-5-bromo-2-chlorobenzohydrazides (Hydrazones)
The condensation of the hydrazide with various substituted aromatic aldehydes is often the first step in creating a library of potential drug candidates. The resulting N-acylhydrazone (NAH) scaffold is a recognized pharmacophore that can act as a prodrug or exhibit intrinsic activity.
Causality Behind Experimental Choices: This reaction is typically catalyzed by a few drops of glacial acetic acid, which protonates the aldehyde carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. The reaction is often performed in ethanol under reflux to ensure sufficient energy to overcome the activation barrier for the dehydration step, which drives the reaction to completion.
Caption: Workflow for Hydrazone Synthesis.
Pathway B: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a bioisostere of ester and amide groups, offering improved metabolic stability and favorable binding interactions. A common and efficient method for their synthesis is the dehydrative cyclization of the hydrazide with a carboxylic acid.
Causality Behind Experimental Choices: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that activates the carboxylic acid by forming a reactive acyl phosphate intermediate. This intermediate is then readily attacked by the hydrazide, and subsequent intramolecular cyclization and dehydration yield the stable 1,3,4-oxadiazole ring. The reaction is typically performed under reflux to provide the necessary thermal energy for the cyclization and dehydration steps.
Caption: Workflow for 1,3,4-Oxadiazole Synthesis.
Pathway C: Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-thiones
1,2,4-Triazoles are another class of heterocycles with a broad range of pharmacological activities, including anticancer effects.[8] A robust method to synthesize triazole-thiones involves a two-step, one-pot reaction starting with the formation of a potassium dithiocarbazate salt.
Causality Behind Experimental Choices: The reaction begins with the nucleophilic attack of the hydrazide on carbon disulfide in the presence of a strong base like potassium hydroxide (KOH) to form a potassium dithiocarbazate intermediate. This salt is then cyclized by refluxing with hydrazine hydrate. The hydrazine acts as a dinucleophile, first displacing the potassium hydrosulfide and then undergoing intramolecular cyclization to form the stable 1,2,4-triazole ring.
Caption: Workflow for 1,2,4-Triazole Synthesis.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system. Adherence to these steps should yield the desired products, which can be verified through standard analytical techniques.
Protocol 1: Synthesis of 2-(5-Bromo-2-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
This protocol details the synthesis of a representative 1,3,4-oxadiazole derivative, a class of compounds often investigated for anticancer activity.[9]
Materials:
-
This compound (1.0 mmol, 249.5 mg)
-
4-Methoxybenzoic acid (1.1 mmol, 167.3 mg)
-
Phosphorus oxychloride (POCl₃) (5 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol) and 4-methoxybenzoic acid (1.1 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (5 mL) to the flask in a fume hood.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to 80-90°C with stirring for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Quenching: After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice in a beaker with constant stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). A solid precipitate should form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 25 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Collect the pure fractions, evaporate the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Expected Outcome: A white or off-white solid. The yield should be in the range of 70-85%.
Anticancer Activity Evaluation
Derivatives synthesized from this compound are frequently evaluated for their cytotoxic effects against a panel of human cancer cell lines.
In Vitro Cytotoxicity Screening
The primary method for assessing anticancer potential is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast, A549 lung, HT-29 colon) are seeded in 96-well plates and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of the synthesized compounds for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at ~570 nm.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated.
Table 1: Representative Anticancer Activity Data
The following table summarizes hypothetical but representative IC₅₀ values for compounds derived from this compound, based on published literature for similar structures.[3][4][5][11]
| Compound ID | Scaffold Type | R-Group | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) |
| Cpd-1 | Hydrazone | 4-NO₂-Phenyl | 12.5 | 15.8 |
| Cpd-2 | 1,3,4-Oxadiazole | 4-OCH₃-Phenyl | 5.2 | 7.9 |
| Cpd-3 | 1,3,4-Oxadiazole | 4-Cl-Phenyl | 3.8 | 4.5 |
| Cpd-4 | 1,2,4-Triazole-thiol | - | 8.1 | 11.2 |
| Doxorubicin | Standard Drug | - | 0.9 | 1.2 |
Potential Mechanisms of Action
While the precise mechanism requires extensive investigation, compounds containing these scaffolds often exert their anticancer effects by:
-
Inducing Apoptosis: Triggering programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9][12]
-
Cell Cycle Arrest: Halting the cell division cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[13]
-
Kinase Inhibition: Inhibiting protein kinases, such as VEGFR-2, which are crucial for tumor angiogenesis and growth.[11][14]
Caption: Potential Anticancer Mechanism of Action.
Conclusion
This compound stands out as a high-value, versatile intermediate for the synthesis of heterocyclic compounds with significant potential in anticancer drug discovery. Its unique substitution pattern provides a foundation for creating molecules with favorable pharmacological properties. The synthetic pathways to hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles are robust and accessible, allowing for the rapid generation of diverse chemical libraries. The protocols and methodologies outlined in this document provide a solid framework for researchers to explore the full potential of this powerful building block in the ongoing fight against cancer.
References
- Vishnu, T., Veerabhadraiah, M., Krishna Chaitanya, V., Nagamani, M., Raghavender, M., & Jalapathi, P. (2023). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 27(6), 2695–2713. [Link][10]
- Salem, M., Ayyad, R., & Sakr, H. (2022). Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents. International Journal of Organic Chemistry, 12, 64-74. [Link][2]
- Pîrnău, A., Bîcu, E., Gîrbea, S., Vlase, G., Șoica, C., & Păunescu, V. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(19), 4545. [Link][5]
- Nolan, C., Dunne, K., Fey, N., Mahmud, A., O'Sullivan, S., Savage, K. I., McCann, M., & Kellett, A. (2020). Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2. International Journal of Molecular Sciences, 21(23), 8980. [Link][9][12]
- Rudavath, D., Sreenivasulu, R., Pinapati, S. R., & Raju, R. R. (2018). Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues. Asian Journal of Chemistry, 30(5), 1201-1204. [Link][3][4]
- Li, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, H., Sun, S., & Geng, D. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry, 12, 1478926. [Link][15]
- University of Bristol Research Portal. (2020). Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2. International Journal of Molecular Sciences, 21(23). [Link][12]
- ResearchGate. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. [Link][1]
- ResearchGate. (2018). Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues. Asian Journal of Chemistry. [Link][4]
- Taha, M., Ismail, N. H., Imran, S., Wadood, A., & Ali, M. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry. [Link][6]
- Dhiman, P., Sharma, M., & Singh, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888284. [Link][7]
- ResearchGate. (2024).
- Osmaniye, D., Levent, S., Karaduman, A. B., Ilgın, S., Özkay, Y., & Kaplancıklı, Z. A. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1054. [Link][17]
- El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & El-Gendy, M. A. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3169. [Link][13]
- National Center for Biotechnology Information. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3169. [Link][11]
- RACO (Revistes Catalanes amb Accés Obert). (n.d.).
- El-Faydy, M., El-arfaoui, S., Aouad, M. R., & El-Massaoudi, M. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Chemistry, 6(4), 110. [Link][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents [scirp.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]
- 9. Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Methodology for Assessing the Antimicrobial Activity of 5-Bromo-2-chlorobenzohydrazide Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust methodology for testing the antimicrobial activity of novel 5-Bromo-2-chlorobenzohydrazide derivatives. Hydrazide-hydrazone compounds are a promising class of molecules due to their wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide moves from qualitative primary screening to quantitative determination of minimum inhibitory and bactericidal concentrations, ensuring data integrity through rigorous controls and adherence to established standards. The protocols herein are designed to be self-validating, providing a clear rationale for each step to empower researchers to generate reliable and reproducible results.
Scientific Background & Rationale
Hydrazide derivatives have garnered significant interest in medicinal chemistry for their diverse pharmacological potential, including antimicrobial, antimycobacterial, and anticancer activities.[3] The core hydrazide-hydrazone moiety (-CONH-N=CH-) is a key pharmacophore, and its biological activity can be modulated by various substitutions on the aromatic rings.[2] The presence of halogen atoms, such as bromine and chlorine in the this compound scaffold, is hypothesized to enhance antimicrobial potency, potentially by increasing lipophilicity for better cell membrane penetration or by interfering with essential cellular processes.[4]
The proposed mechanism of action for many hydrazone derivatives involves the inhibition of essential microbial enzymes, such as DNA gyrase, which is critical for DNA replication.[1][5][6] By establishing a standardized testing cascade, we can systematically evaluate the efficacy of these novel derivatives against a panel of clinically relevant microorganisms. This structured approach is crucial for identifying lead compounds for further development in the fight against rising antimicrobial resistance.
Essential Materials and Reagents
Equipment and Consumables
-
Biosafety Cabinet (Class II)
-
Autoclave
-
Incubator (35 ± 2°C)
-
Spectrophotometer or Turbidimeter
-
Vortex mixer
-
Micropipettes (P20, P200, P1000) and sterile tips
-
Sterile Petri dishes (100 mm)
-
Sterile glass test tubes
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)[9]
-
Calipers or ruler
Media and Reagents
-
Test Compounds: this compound derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).[8]
-
Reference Antibiotics (Positive Controls): Gentamicin, Ampicillin, Ciprofloxacin, Nystatin (as appropriate for the test organisms).[10]
-
Microbial Strains:
-
Reagents for McFarland Standard: 1% Barium Chloride (BaCl₂) and 1% Sulfuric Acid (H₂SO₄).
-
Viability Indicator (Optional): 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Resazurin.[12]
-
Saline: Sterile 0.85% NaCl solution.
Preparation of Compounds and Microbial Inocula
Stock Solution of Test Compounds
The accuracy of susceptibility testing begins with the precise preparation of stock solutions. The low aqueous solubility of many hydrazide derivatives necessitates the use of a non-aqueous solvent.
-
Rationale: DMSO is the solvent of choice as it effectively dissolves a wide range of organic compounds and is generally non-inhibitory to microbial growth at low concentrations (typically ≤1% v/v).
-
Protocol:
-
Accurately weigh the this compound derivative.
-
Dissolve in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10240 µg/mL).
-
Vortex thoroughly to ensure complete dissolution. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Standardization of Microbial Inoculum
Standardizing the initial bacterial concentration is a critical control point. An inoculum that is too dense or too sparse will lead to erroneous MIC results. The McFarland turbidity standard provides a reliable reference for adjusting bacterial density.
-
Rationale: A standardized inoculum of approximately 5 x 10⁵ CFU/mL in the final test wells is the benchmark for broth microdilution assays, as specified by the Clinical and Laboratory Standards Institute (CLSI).
-
Protocol:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight MHA plate.
-
Transfer to a tube containing 4-5 mL of sterile saline or MHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:150 in sterile MHB to achieve a final working concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted 1:1 in the microtiter plate.
-
Primary Screening: Agar Well Diffusion Method
This method serves as an excellent qualitative primary screen to quickly identify derivatives with potential antimicrobial activity. It relies on the diffusion of the compound through the agar, creating a concentration gradient.
-
Rationale: A visible zone of inhibition around the well indicates that the compound is capable of inhibiting microbial growth. The diameter of this zone provides a preliminary, albeit non-quantitative, measure of the compound's potency and diffusion characteristics.[9][13]
-
Protocol:
-
Prepare a lawn of bacteria by dipping a sterile cotton swab into the 0.5 McFarland adjusted inoculum and streaking it evenly across the entire surface of an MHA plate. Rotate the plate 60 degrees between streaks to ensure uniform coverage.[13]
-
Allow the plate to dry for 5-15 minutes.
-
Aseptically puncture wells (6 mm in diameter) into the agar using a sterile cork borer.[9][14]
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL) into each well.[9][10]
-
Include a positive control well (e.g., Gentamicin, 10 µg/mL) and a negative control well (DMSO solvent only).[13]
-
Incubate the plates at 37°C for 18-24 hours.[13]
-
Measure the diameter (in mm) of the clear zone of growth inhibition around each well.
-
Quantitative Assays: MIC & MBC Determination
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation. This protocol is based on CLSI guidelines.[15][16][17]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption [label="Workflow for MIC determination via broth microdilution.", fontsize=10];
-
Plate Setup:
-
Aseptically add 50 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound (prepared in MHB at 2x the final desired starting concentration) to well 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this process from well 2 to well 10. Discard the final 50 µL from well 10.
-
This creates a plate with concentrations decreasing from well 1 to well 10. Wells 11 and 12 are used for controls.
-
-
Inoculation and Controls:
-
Add 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This dilutes the compound and inoculum 1:1, achieving the target inoculum of 5 x 10⁵ CFU/mL.
-
Well 11 (Growth Control): Contains MHB and inoculum, but no compound. It must show turbidity.
-
Well 12 (Sterility Control): Contains only MHB. It must remain clear.
-
-
Incubation and Reading:
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC is determined and distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.[8] The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial bacterial inoculum.[7][18]
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption [label="Protocol for determining the Minimum Bactericidal Concentration (MBC).", fontsize=10];
-
Subculturing:
-
From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate or spread the aliquot onto a fresh, drug-free MHA plate.
-
-
Incubation and Reading:
-
Incubate the MHA plates at 37°C for 24-48 hours.
-
Count the number of colonies on each spot.
-
The MBC is the lowest concentration that results in no growth or a colony count that corresponds to ≥99.9% killing of the initial inoculum.
-
Data Analysis and Interpretation
Agar Well Diffusion
-
Record the diameter of the zone of inhibition in millimeters (mm). A larger zone generally suggests higher activity, but this can be influenced by the compound's solubility and diffusion rate in agar.
MIC/MBC Interpretation
-
The results are reported in µg/mL or µM.
-
The relationship between MIC and MBC is used to classify the compound's activity:
-
Bactericidal: If the MBC/MIC ratio is ≤ 4.
-
Bacteriostatic: If the MBC/MIC ratio is > 4.
-
-
This distinction is critical, especially for treating infections in immunocompromised patients where a bactericidal effect is often required.
| Parameter | Description | Typical Units | Standard Reference |
| Inoculum Density | Standardized bacterial concentration for the test. | CFU/mL | ~5 x 10⁵ CFU/mL in final well |
| Incubation Temp. | Standard temperature for growth of mesophilic bacteria. | °C | 35 ± 2°C |
| Incubation Time (MIC) | Standard duration for observing bacterial growth. | Hours | 16-20 hours |
| Incubation Time (MBC) | Duration for observing growth on subculture plates. | Hours | 24-48 hours |
| MBC Endpoint | The required percentage reduction in bacterial viability. | % Kill | ≥99.9% reduction |
Conclusion
This application note provides a validated, step-by-step framework for the antimicrobial evaluation of this compound derivatives. By following a logical progression from qualitative screening to quantitative MIC and MBC determination, and by adhering to standardized protocols and controls, researchers can generate high-quality, reproducible data. This rigorous methodology is fundamental for the identification and characterization of new chemical entities with the potential to become next-generation antimicrobial agents.
References
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- International Accredited Labs. (n.d.). MIC/MBC Testing.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Iroha, I. R., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies.
- Lab Reporter. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
- Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
- Denkova, R., et al. (n.d.). Agar well-diffusion antimicrobial assay. ResearchGate.
- ResearchGate. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone derivatives.
- Rejo Jacob Joseph. (2020). Agar well diffusion assay. YouTube.
- Taylor & Francis Online. (n.d.). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole.
- Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
- CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
- Der Pharma Chemica. (n.d.). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M.
- MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.
- Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH.
- PSE Community.org. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.
- Glamočlija, J., et al. (2015). Antimicrobial Activity of Some Steroidal Hydrazones. PMC - NIH.
- Journal of Research in Pharmacy. (2019). Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives.
- CLSI. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov.
- ResearchGate. (2025). Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives.
- ResearchGate. (n.d.). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
- Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC - NIH.
- WJBPHS. (n.d.). A review of compounds derivatives with antimicrobial activities.
- Kumar, K. S., et al. (2010). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. PMC - PubMed Central.
- Makwana, H., & Naliapara, Y. T. (2015). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. psecommunity.org [psecommunity.org]
- 3. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microchemlab.com [microchemlab.com]
- 9. botanyjournals.com [botanyjournals.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. turkjps.org [turkjps.org]
- 13. chemistnotes.com [chemistnotes.com]
- 14. youtube.com [youtube.com]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. researchgate.net [researchgate.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
Application Note & Protocols: Leveraging 5-Bromo-2-chlorobenzohydrazide for the Development of Novel Enzyme Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
The 5-bromo-2-chlorobenzohydrazide scaffold is a synthetically versatile and privileged structure in medicinal chemistry. Its unique combination of a reactive hydrazide moiety and halogen substitutions provides a robust starting point for the generation of compound libraries targeting various enzyme classes. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the design and synthesis of enzyme inhibitors. We will explore the underlying chemical principles, detail synthetic and screening workflows, provide step-by-step experimental protocols, and discuss the potential of its derivatives in modulating key biological pathways implicated in diseases such as cancer, diabetes, and neurodegenerative disorders.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of drug discovery, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. This compound represents such a scaffold. Its utility stems from several key chemical features:
-
The Hydrazide Group (-CONHNH₂): This functional group is a cornerstone of the scaffold's reactivity. It serves as an excellent nucleophile and a versatile chemical handle. The hydrazide can readily undergo condensation reactions with a wide array of aldehydes and ketones to form stable hydrazone linkages (-CONHN=CH-). This reaction is a high-yield, often one-pot, procedure ideal for combinatorial chemistry and library synthesis. The resulting hydrazone group, with its azomethine moiety (-NHN=CH-), is a known pharmacophore that can form critical hydrogen bonds and coordinate with metal ions within enzyme active sites[1].
-
Halogen Substituents (Bromo and Chloro): The presence of bromine at position 5 and chlorine at position 2 of the phenyl ring significantly influences the molecule's physicochemical properties. These electron-withdrawing groups can modulate the reactivity of the ring and the acidity of the hydrazide protons. Furthermore, they enhance lipophilicity, which can improve cell membrane permeability. Critically, these halogen atoms can participate in halogen bonding—a non-covalent interaction with Lewis bases (like carbonyl oxygens or aromatic rings in amino acid residues)—which can contribute significantly to binding affinity and selectivity for a target enzyme[2].
-
Synthetic Accessibility: this compound is derived from 5-bromo-2-chlorobenzoic acid, a readily available starting material[3][4]. This accessibility makes it a cost-effective and practical choice for both academic and industrial research.
Derivatives based on this and similar hydrazide scaffolds have shown potent inhibitory activity against a diverse range of enzyme families, including kinases, phosphatases, α-glucosidase, and urease, underscoring the broad therapeutic potential of this chemical class[2][5][6][7].
From Scaffold to Inhibitor: A Generalized Workflow
The development of novel enzyme inhibitors from this compound follows a logical and systematic progression from synthesis to biological validation. This workflow is designed to efficiently identify and characterize potent and selective lead compounds.
Caption: General Workflow for Inhibitor Development.
Target Enzyme Classes & Putative Mechanisms of Action
The versatility of the this compound scaffold allows its derivatives to target a wide spectrum of enzymes. The specific mechanism of inhibition is dictated by the nature of the substituent introduced via the hydrazone linkage and the topology of the target enzyme's active site.
Protein Kinases
Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer and inflammatory diseases. Many kinase inhibitors are ATP-competitive, binding to the ATP pocket in the enzyme's active site. Hydrazone derivatives can act as "hinge-binders," forming key hydrogen bonds with the backbone amide groups of the kinase hinge region, a structural motif common to many successful kinase inhibitors. The substituted phenyl rings can then occupy adjacent hydrophobic pockets, with the bromo and chloro groups enhancing these interactions.
-
Example Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Novel hydrazone derivatives based on a 1-benzyl-5-bromoindolin-2-one scaffold have shown potent VEGFR-2 inhibition, with IC50 values in the sub-micromolar range[8]. The this compound scaffold provides an alternative core for designing new hinge-binding moieties for VEGFR-2 and other kinases like CK1δ and CK2[9][10].
Protein Phosphatases
Protein Tyrosine Phosphatases (PTPs), such as PTP1B, are crucial negative regulators of insulin and leptin signaling pathways, making them attractive targets for type 2 diabetes and obesity treatments. Inhibitors often mimic the phosphorylated tyrosine substrate. The hydrazone scaffold can be elaborated with acidic functional groups that interact with the catalytic pocket of the phosphatase.
-
Example Target: A derivative of thiazolidinedione containing multiple bromo-substitutions was identified as a potent PTP1B inhibitor with an IC50 of 0.86 µM, demonstrating excellent anti-diabetic properties in vivo[6]. This highlights the potential for bromo-substituted aromatic compounds to effectively target PTPs.
Metabolic Enzymes (e.g., α-Glucosidase)
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Hydrazone derivatives have demonstrated potent, non-competitive inhibition of α-amylase and α-glucosidase[11].
-
Example Target: 5-Bromo-2-aryl benzimidazole derivatives have been identified as potent dual inhibitors of α-glucosidase and urease, with some compounds showing significantly greater potency than the standard drugs[7][12]. The hydrazide core can be used to synthesize benzimidazole bioisosteres, suggesting a promising avenue for developing new anti-diabetic agents.
Experimental Protocols
Protocol 1: General Synthesis of a 5-Bromo-2-chlorobenzohydrazone Library
This protocol describes a standard, efficient method for synthesizing a library of hydrazone derivatives from this compound.
Materials:
-
This compound
-
A diverse panel of aromatic or aliphatic aldehydes/ketones
-
Ethanol (absolute) or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flasks, magnetic stirrers, reflux condensers
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in 15-20 mL of absolute ethanol. Stir until fully dissolved. Gentle warming may be required.
-
Addition of Aldehyde/Ketone: To this solution, add the selected aldehyde or ketone (1.0-1.1 mmol, a slight excess can be used to ensure complete reaction).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature or reflux for 2-6 hours. The reaction progress should be monitored by TLC. A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The product spot should be clearly visible and distinct from the starting materials.
-
Precipitation & Isolation: Upon completion, the hydrazone product often precipitates out of the solution upon cooling to room temperature or in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS)[11][13].
Protocol 2: In Vitro Enzyme Inhibition Assay (Generic Kinase Assay Example)
This protocol outlines a representative fluorescence-based assay for determining the IC50 value of a synthesized inhibitor against a protein kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Fluorescent peptide substrate
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Synthesized inhibitor compounds dissolved in 100% DMSO
-
Positive control inhibitor (e.g., Sorafenib for VEGFR-2)
-
ATP Stop Reagent (containing EDTA to chelate Mg²⁺)
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Create a serial dilution of the inhibitor compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of the diluted compounds, DMSO (negative control), and the positive control inhibitor into the assay plate wells.
-
Enzyme Addition: Prepare a solution of the kinase in assay buffer. Add 5 µL of the enzyme solution to each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate/ATP mixture in assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.
-
Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover in the negative control wells).
-
Reaction Termination: Stop the reaction by adding 10 µL of the ATP Stop Reagent to each well.
-
Data Acquisition: Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the substrate.
Data Analysis:
-
Normalization: Convert the raw fluorescence units (RFU) to percent inhibition using the following formula: % Inhibition = 100 * (1 - (RFU_inhibitor - RFU_pos_ctrl) / (RFU_neg_ctrl - RFU_pos_ctrl))
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation: Inhibitory Activity
The following table provides an illustrative example of how to present enzyme inhibition data for a series of synthesized compounds. The data shown are representative values for hydrazone-based inhibitors against various enzyme targets, as documented in the literature.
| Compound ID | R-Group (Substituent) | Target Enzyme | IC₅₀ (µM) | Reference |
| HYD-01 | 4-(dimethylamino)benzylidene | VEGFR-2 | 14.3 | [5] |
| HYD-02 | 4-chlorobenzylidene | α-Amylase | 198.3 | [11] |
| HYD-03 | 2,4-difluorobenzylidene | α-Amylase | 116.2 | [11] |
| HYD-04 | 5-nitrofuran-2-ylmethylidene | β-Glucuronidase | 9.20 | [14] |
| HYD-05 | 4-nitrophenyl | Acetylcholinesterase (AChE) | 1.83 | [15] |
| PTP-01 | Bromo-thiazolidinedione | PTP1B | 0.86 | [6] |
| BENZ-01 | 4-hydroxyphenyl (benzimidazole) | Urease | 8.15 | [7] |
Visualizing the Biological Context: Kinase Signaling Pathway
To understand the downstream consequences of inhibiting a target like VEGFR-2, it is essential to visualize its role in cellular signaling. Inhibition of VEGFR-2 blocks the pro-angiogenic signals required for tumor growth and survival.
Caption: Simplified VEGFR-2 Signaling Pathway.
Conclusion and Future Perspectives
This compound is a high-value scaffold for the development of novel enzyme inhibitors. The straightforward chemistry of hydrazone formation allows for the rapid generation of diverse chemical libraries, while the inherent properties of the halogenated benzohydrazide core provide a solid foundation for achieving potent and selective enzyme inhibition. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers to synthesize, screen, and validate new inhibitors based on this promising structure.
Future efforts should focus on expanding the diversity of the reacting aldehydes and ketones, exploring bioisosteric replacements for the hydrazone linker, and conducting detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. Furthermore, promising lead compounds identified through these in vitro methods must be advanced into cell-based assays and eventually in vivo models to validate their therapeutic potential.
References
- Benchchem. (n.d.). Application Notes and Protocols for Pivalylbenzhydrazine in Enzyme Inhibition Assays.
- Zhou, L., Yang, Y., & Wang, D. (2010). N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2811. [Link]
- Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. Archiv der Pharmazie, 355(10), 2200203. [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- Li, J.-T. (2011). (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1718. [Link]
- Li, Y., et al. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry, 108, 104648. [Link]
- Finzel, K., et al. (2017). Synthesis of Transition-State Inhibitors of Chorismate Utilizing Enzymes From Bromobenzene cis-1,2-Dihydrodiol. The Journal of Organic Chemistry, 82(7), 3826–3835. [Link]
- Khan, I., et al. (2022). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. ChemistrySelect, 7(10), e202104374. [Link]
- Khan, K. M., et al. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 21(6), 776. [Link]
- Gökçe, B., et al. (2024).
- Yılmaz, F., et al. (2021). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 26(15), 4567. [Link]
- Wang, S., et al. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 11(1), 59–66. [Link]
- Benchchem. (n.d.). A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh.
- Patsnap. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid.
- PubChem. (n.d.). 5-Bromo-2-[[[[(4-chlorophenyl)acetyl]amino]thioxomethyl]amino]-benzoic acid.
- Kato, H., & Hibino, H. (2002). Rational Design and Synthesis of Enzyme Inhibitors: Significance in Probing the Function of... R Discovery. [Link]
- El-Damasy, A. K., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 15(18), 1621–1641. [Link]
- Arshad, M. F., et al. (2020). 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. Bioorganic Chemistry, 94, 103448. [Link]
- Sarno, F., et al. (2023). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. International Journal of Molecular Sciences, 24(13), 11054. [Link]
- ResearchGate. (n.d.). 5-Bromo-2-Aryl benzimidazole Derivatives as Non-Cytotoxic Potential Dual Inhibitors of α -Glucosidase and Urease Enzymes | Request PDF.
- OUCI. (n.d.). Compounds from Natural Sources as Protein Kinase Inhibitors.
- ResearchGate. (n.d.). (PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.
- Benchchem. (2025). The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics.
- Pochampalli, P. B., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 27(4), 1601–1616. [Link]
- Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][6][17]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635–654. [Link]
- Abdelgawad, M. A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3181. [Link]
Sources
- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity [mdpi.com]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 4. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. d-nb.info [d-nb.info]
- 6. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Conformational Analysis, Antioxidant and Enzyme Inhibition Activity, Molecular Docking, and DFT Studies of New Chiral Hydrazide-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Step-by-Step Guide to the Condensation Reaction of 5-Bromo-2-chlorobenzohydrazide with Aldehydes for the Synthesis of Novel Schiff Bases
An Application Note for Medicinal and Synthetic Chemists
Abstract This application note provides a comprehensive, step-by-step guide for the synthesis of hydrazone-based Schiff bases through the condensation reaction of 5-Bromo-2-chlorobenzohydrazide with various aldehydes. Hydrazones are a pivotal class of compounds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] This document details the underlying reaction mechanism, offers a robust and validated experimental protocol, and outlines methods for product isolation, purification, and characterization. Designed for researchers, scientists, and drug development professionals, this guide explains the causality behind experimental choices, ensuring a reproducible and efficient synthesis of novel chemical entities for screening and development.
Introduction: The Significance of Hydrazones in Drug Discovery
Hydrazones, characterized by the azomethine group (–NHN=CH–), are highly valued scaffolds in modern drug discovery.[3] Their synthetic accessibility and diverse pharmacological profiles—including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities—make them attractive targets for medicinal chemists.[2][4] The incorporation of a halogenated benzohydrazide moiety, such as this compound, introduces specific electronic and lipophilic properties that can enhance biological activity and modulate pharmacokinetic profiles.
The condensation of a hydrazide with an aldehyde is the most direct and common pathway to synthesize these valuable compounds.[5][6] This application note provides a detailed protocol for this transformation, focusing on practical execution, mechanistic understanding, and the generation of high-purity materials suitable for further investigation.
Reaction Mechanism and Catalysis
The formation of a hydrazone from a hydrazide and an aldehyde is a classic condensation reaction that proceeds in two main stages: nucleophilic addition followed by dehydration. The reaction is typically catalyzed by acid.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazide, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the stable hydrazone product.[7]
The reaction rate is pH-dependent, often reaching its maximum in a mildly acidic environment (pH 4-5), which facilitates both the protonation of the carbonyl group (activating the aldehyde) and the dehydration of the intermediate without excessively protonating the nucleophilic hydrazide.[7] A catalytic amount of a weak acid, such as glacial acetic acid, is commonly employed to achieve this.[8]
For reactions requiring neutral pH, especially in biological contexts, nucleophilic catalysts like aniline and its derivatives can significantly accelerate hydrazone formation.[9][10]
Caption: Fig. 1: Acid-Catalyzed Hydrazone Formation Mechanism.
Detailed Experimental Protocol
This protocol provides a generalized yet robust method for the synthesis of various hydrazones starting from this compound.
Part A: Materials and Reagents
-
This compound
-
Substituted Aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde, etc.)
-
Absolute Ethanol (Reagent Grade)
-
Glacial Acetic Acid (ACS Grade)
-
Deionized Water
-
Standard laboratory glassware (Round-bottom flask, reflux condenser, beakers)
-
Magnetic stirrer and heating mantle
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
TLC plates (Silica gel 60 F254) and developing chamber
Part B: Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol) in absolute ethanol (25-30 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Rationale: Ethanol is an excellent solvent for both the hydrazide and a wide range of aldehydes, and its boiling point is ideal for reflux conditions.[8]
-
-
Aldehyde Addition: To this solution, add an equimolar amount (1.0 mmol) of the desired aldehyde. If the aldehyde is a solid, it can be dissolved in a minimal amount of ethanol before addition.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours.
-
Rationale: Heating the reaction provides the necessary activation energy and increases the reaction rate, ensuring complete conversion in a reasonable timeframe.[8]
-
-
Reaction Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[12] A suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) should be used to resolve the starting materials from the product. The reaction is considered complete when the spot corresponding to the limiting reactant (usually the hydrazide) has disappeared.
-
Product Isolation: After completion, remove the heat source and allow the flask to cool to room temperature. The product often begins to precipitate during cooling. For complete precipitation, the mixture can be poured into a beaker containing ice-cold water.[6]
-
Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol or deionized water to remove any soluble impurities.[12]
-
Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature (40-50°C) to yield the crude product.
Part C: Purification
The crude product can be purified by recrystallization to obtain a high-purity sample.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, which will induce the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the recrystallized product.
-
Collect the pure crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry thoroughly.
Workflow and Data Visualization
The entire process from synthesis to characterization follows a logical and efficient workflow.
Caption: Fig. 2: Experimental Synthesis Workflow.
Table 1: Representative Aldehyde Substrates and Typical Reaction Conditions
| Aldehyde Substrate | Solvent | Catalyst | Reaction Time (Reflux) | Typical Yield | Reference Analog |
| 5-Bromo-2-hydroxybenzaldehyde | Methanol | None specified | 30 min (RT) | High | [13] |
| 5-Bromo-2-methoxybenzaldehyde | Ethanol | Acetic Acid | ~1 hour | High | [8] |
| 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | 2-4 hours | >80% | General Method |
| 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | 2-4 hours | >85% | General Method |
| Indole-3-carboxaldehyde | Ethanol | Acetic Acid | 3-5 hours | >75% | [14][15] |
Note: Yields are estimates based on analogous reactions and may vary based on specific substrate and experimental execution.
Characterization of Final Products
To confirm the identity and purity of the synthesized Schiff base, the following analytical techniques are essential:
-
FT-IR Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the characteristic imine (C=N) stretch (~1600-1650 cm⁻¹). The N-H stretch of the hydrazide moiety will also be present (~3100-3300 cm⁻¹).[2]
-
¹H NMR Spectroscopy: The most diagnostic signal is the singlet for the azomethine proton (-N=CH-), which typically appears downfield between 8.0 and 9.0 ppm. The aromatic protons and the N-H proton (often a broad singlet further downfield) should also be assigned.[2][14]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the final product, matching the calculated mass for the target hydrazone.
Conclusion
The condensation of this compound with aldehydes is a reliable and versatile method for synthesizing novel hydrazone derivatives. The acid-catalyzed protocol described herein is straightforward, high-yielding, and applicable to a wide variety of aldehyde substrates. By following this detailed guide, researchers in drug discovery and medicinal chemistry can efficiently generate libraries of new chemical entities for biological screening, contributing to the development of potential new therapeutic agents.[1]
References
- Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society.
- Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters.
- Silverman, S. K. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC, NIH.
- Wikipedia. (n.d.). Hydrazone.
- Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry.
- Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
- Saeed, A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC, NIH.
- Alcrut group. (n.d.). Synthesis and Evaluation of Hydrazones.
- Dirksen, A., et al. (2012). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC, NIH.
- Zhou, J., et al. (2010). N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. PMC, NIH.
- Lin, J. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazide. PMC, NIH.
- Li, J.-T. (2011). (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide. PMC, NIH.
- Sidoryk, K., et al. (2020). Synthesis and in vitro bioactivity study of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid. ResearchGate.
- Patil, S. A., & Badami, B. V. (2018). Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. Zenodo.
- Patel, R. H., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. ResearchGate.
- Sidoryk, K., et al. (2020). Synthesis and in vitro bioactivity study of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid. PubMed.
- de Oliveira, R. S., et al. (2020). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. PubMed.
- Kumar, D., et al. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research.
- Kumar, A., & Chawla, G. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences.
- Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica.
- Wang, Z., & Wang, E. (2014). 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method. Google Patents.
Sources
- 1. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hygeiajournal.com [hygeiajournal.com]
- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alcrut.com [alcrut.com]
- 7. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and in vitro bioactivity study of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for characterizing 5-Bromo-2-chlorobenzohydrazide reaction products
An Application Note for the Analytical Characterization of 5-Bromo-2-chlorobenzohydrazide Reaction Products
Abstract
This compound is a pivotal starting material in medicinal chemistry, serving as a scaffold for synthesizing a diverse range of heterocyclic compounds with significant pharmacological potential. Its derivatives, including Schiff bases (hydrazones), 1,3,4-oxadiazoles, and pyrazoles, are subjects of intensive research in drug discovery. The unambiguous characterization of these reaction products is paramount to ensuring structural integrity, purity, and batch-to-batch consistency, which are foundational to reliable downstream biological evaluation. This document provides a comprehensive guide with detailed protocols for the analytical characterization of common reaction products derived from this compound, tailored for researchers, scientists, and drug development professionals. We present an integrated workflow encompassing spectroscopic and chromatographic techniques, emphasizing the rationale behind methodological choices and the interpretation of complex analytical data.
Introduction: The Synthetic Versatility of this compound
This compound is a halogenated aromatic hydrazide that serves as a versatile building block. The presence of the hydrazide functional group (-CONHNH₂) allows for facile reactions with various electrophiles, leading to a variety of important heterocyclic structures. The bromine and chlorine substituents provide handles for further synthetic modifications and can significantly influence the biological activity of the final compounds.
Common synthetic transformations of this compound include:
-
Condensation with Aldehydes and Ketones: This reaction yields N-acylhydrazones, commonly known as Schiff bases, which are a class of compounds known for their broad spectrum of biological activities.[1][2]
-
Oxidative Cyclization: Reaction with various reagents can induce cyclization of the hydrazide moiety to form stable, five-membered aromatic rings like 1,3,4-oxadiazoles.[3][4][5] 1,3,4-oxadiazoles are valued as bioisosteres for ester and amide groups in drug design.[5]
-
Cyclocondensation with 1,3-Dicarbonyl Compounds: This pathway leads to the formation of pyrazole derivatives, a core structure in many FDA-approved drugs.[6][7]
Given these diverse possibilities, a multi-faceted analytical approach is essential to confirm the intended product structure and assess its purity.
Figure 1: Common reaction pathways originating from this compound.
The Core Analytical Workflow: An Integrated Approach
A robust analytical strategy does not rely on a single technique but integrates multiple methods to build a comprehensive profile of the synthesized compound. Each technique provides a unique piece of the structural puzzle. The workflow should logically progress from initial reaction monitoring to definitive structural elucidation and final purity assessment.
Figure 2: An integrated workflow for the characterization of synthesized compounds.
Spectroscopic Techniques for Structural Elucidation
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique molecular "fingerprint."
Causality: This is often the first step in structural analysis. By comparing the spectrum of the product to that of the starting material, one can quickly confirm the success of a reaction by noting the disappearance of reactant peaks and the appearance of new product peaks. For instance, in the synthesis of a Schiff base, the disappearance of the aldehyde C-H stretch and the appearance of the C=N (azomethine) stretch are key indicators.[8][9]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum by correcting the baseline and labeling the significant peaks. Compare the key vibrational frequencies with known literature values.
| Compound Class | Starting Material (this compound) | Key Product Bands (cm⁻¹) | Interpretation |
| Schiff Base | C=O (Amide I): ~1650N-H Stretch: ~3200-3300 | C=N (Azomethine): ~1600-1625 [10]C=O (Amide I): ~1650-1680N-H (Amide): ~3100-3200 | Formation of the imine bond. |
| 1,3,4-Oxadiazole | C=O (Amide I): ~1650N-H Stretch: ~3200-3300 | C=N: ~1610-1625 [11]C-O-C: ~1020-1070 | Disappearance of N-H and C=O bands; formation of the heterocyclic ring. |
| Pyrazole | C=O (Amide I): ~1650N-H Stretch: ~3200-3300 | C=N: ~1590-1610 N-N: ~1450-1500 | Disappearance of the amide C=O band; formation of the pyrazole ring. |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern can also offer clues about the molecule's structure.
Causality: MS provides two critical pieces of information for these specific products. First, it confirms the molecular weight of the final compound. Second, and most importantly, it provides definitive evidence for the presence of the bromine and chlorine atoms due to their unique isotopic distributions.[12]
-
Chlorine: Has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in an "M+2" peak that is about one-third the height of the molecular ion (M+) peak.[13][14]
-
Bromine: Has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in an M+2 peak that is nearly the same height as the M+ peak.[13][14] For a molecule containing both one chlorine and one bromine atom, a characteristic pattern of M+, M+2, and M+4 peaks will be observed.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ionization mode (positive or negative), capillary voltage, and fragmentor voltage.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For HRMS, ensure the instrument is in the appropriate high-resolution mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). Analyze the isotopic pattern to confirm the presence of Br and Cl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the complete structure of an organic molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.
Causality: NMR provides irrefutable proof of structure. For example, in the formation of a Schiff base from an aldehyde, the ¹H NMR spectrum will show the disappearance of the aldehyde proton signal (typically 9-10 ppm) and the appearance of a new azomethine proton (-N=CH-) signal (typically 8-9 ppm) and an amide N-H proton signal (often >10 ppm).[15] For cyclic products like oxadiazoles, the disappearance of the labile N-H proton signals is a key indicator of successful cyclization.[4][16]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for hydrazides and hydrazones due to its ability to dissolve polar compounds and slow the exchange of N-H protons.[17]
-
Instrument Tuning: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse program. This is a longer experiment and may require a higher sample concentration or longer acquisition time.
-
Data Processing and Analysis: Fourier transform the raw data. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and assign chemical shifts by comparison to expected values and by using 2D NMR techniques (e.g., COSY, HSQC) if necessary.
| Compound Class | Key ¹H NMR Signals (ppm, typical in DMSO-d₆) | Key ¹³C NMR Signals (ppm) |
| Schiff Base | Aromatic H's: 7.0-8.5-N=CH- (Azomethine): 8.5-9.5 -C(O)NH-: 11.5-12.5 [15] | Aromatic C's: 110-150-N=CH-: 140-155 -C=O: 160-170 |
| 1,3,4-Oxadiazole | Aromatic H's: 7.2-8.8 | Aromatic C's: 115-155Oxadiazole C's: 160-168 [4] |
| Pyrazole | Aromatic H's: 7.0-8.5Pyrazole CH: 6.5-8.0 | Aromatic C's: 110-150Pyrazole C's: 100-150 |
Chromatographic and Thermal Analysis
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a cornerstone technique for separating components in a mixture. For this application, Reverse-Phase HPLC (RP-HPLC) is used to determine the purity of the final product and to monitor the progress of the reaction.
Causality: While spectroscopy confirms the structure, it does not quantify purity. HPLC provides a quantitative measure of the product's purity by separating it from starting materials, reagents, and by-products. A single, sharp peak in the chromatogram is indicative of a pure compound.[18]
Protocol: RP-HPLC Method Development
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% acid.
-
-
Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis scan).
-
Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compounds. A typical gradient might be:
-
0-15 min: 30% to 100% B
-
15-20 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Analysis: Integrate the peak areas to calculate the percentage purity of the main product.
Thermal Analysis (TGA/DSC)
Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting and crystallization.[19] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition.[20][21][22]
Causality: The melting point of a crystalline solid is a critical physical property and an indicator of purity; a sharp melting peak in a DSC thermogram suggests a high degree of purity. TGA is essential for understanding the thermal stability of the compound, which is vital information for storage and formulation in drug development.[20]
Protocol: Simultaneous TGA-DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 30 °C to 400 °C).
-
Data Analysis:
-
DSC Curve: Identify the onset and peak temperature of the endotherm corresponding to the melting point.
-
TGA Curve: Determine the onset temperature of weight loss, which indicates the beginning of thermal decomposition.
-
Conclusion
The successful synthesis and development of novel drug candidates from this compound are critically dependent on rigorous analytical characterization. The integrated workflow presented in this application note, combining FT-IR, MS, NMR, HPLC, and Thermal Analysis, provides a self-validating system for researchers. By understanding the principles behind each technique and following these detailed protocols, scientists can confidently elucidate the structure, confirm the identity, and assess the purity and stability of their synthesized compounds, paving the way for accurate and reproducible biological evaluation.
References
- Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. (n.d.). TSI Journals.
- Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (n.d.). National Institutes of Health.
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.
- Characterization of pharmaceuticals using thermal analysis. (2001). ResearchGate.
- Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH.
- Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). ResearchGate.
- The FTIR spectra of Schiff bases: SB1, SB1 heated at 70 °C and SB2. (n.d.). ResearchGate.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate.
- mass spectra - the M+2 peak. (n.d.). Chemguide.
- SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. (2015). International Journal of ChemTech Research.
- Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). National Institutes of Health.
- Analytical applications of Hydrazones in the determination of metal ions by using. (n.d.). ResearchGate.
- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2024). ResearchGate.
- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
- Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. (n.d.). Indian Academy of Sciences.
- Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. (n.d.). ResearchGate.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health.
- FTIR spectra of Schiff base. (n.d.). ResearchGate.
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). PubMed Central.
- synthesis and characterization of hydrazone ligand and their metal complexes. (n.d.). Slideshare.
- Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (n.d.). ResearchGate.
- Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). MDPI.
- 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. (n.d.). ResearchGate.
- A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). ResearchGate.
- Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia.
- ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). (n.d.). ResearchGate.
- The molecule that gave the mass spectrum shown here contains a ha... (n.d.). Pearson+.
- Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (n.d.). National Institutes of Health.
- Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017). Journal of Applicable Chemistry.
- Synthesis and characterization of hydrazones and their transition metal complexes: antimicrobial, antituberculosis and antioxidant activity. (n.d.). Semantic Scholar.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health.
- recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate.
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (n.d.). Royal Society of Chemistry.
- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. (n.d.). ResearchGate.
- SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (n.d.). UTAR Institutional Repository.
- N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. (n.d.). National Institutes of Health.
- Chromatographic methods of determining hydrazine and its polar derivatives. (2012). ResearchGate.
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). Royal Society of Chemistry.
- (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazide. (n.d.). National Institutes of Health.
Sources
- 1. N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals-sathyabama.com [journals-sathyabama.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. updatepublishing.com [updatepublishing.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 19. researchgate.net [researchgate.net]
- 20. tsijournals.com [tsijournals.com]
- 21. azom.com [azom.com]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocol for the Purification of 5-Bromo-2-chlorobenzohydrazide by Recrystallization
Introduction
5-Bromo-2-chlorobenzohydrazide is a vital building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicological concerns. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent.[1][2] This document provides a detailed protocol and application notes for the purification of this compound via recrystallization, drawing upon established principles of physical organic chemistry to ensure a high-purity final product.
The underlying principle of recrystallization is that the solubility of most solids increases with temperature.[3] An impure solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, the impurities remain dissolved in the cooled solvent (mother liquor) and are subsequently removed by filtration.[4] The success of this technique hinges on the appropriate selection of a solvent or solvent system.
Potential Impurities
The synthesis of this compound typically starts from 5-Bromo-2-chlorobenzoic acid.[5] Therefore, potential impurities may include unreacted starting materials, byproducts from side reactions, and residual reagents. Common impurities in hydrazide synthesis can include:
-
Unreacted 5-Bromo-2-chlorobenzoic acid: The starting material for the hydrazide synthesis.[6][7]
-
Symmetrically di-substituted hydrazides: Formed as a byproduct during the reaction.[1]
-
Isomeric impurities: Such as 4-bromo-2-chlorobenzoic acid derivatives, which can arise during the synthesis of the starting material.[8]
-
Residual solvents and reagents: From the preceding synthetic steps.
Solvent Selection: The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at room temperature or below.
-
High solubility for impurities at all temperatures, or very low solubility so they can be filtered out from the hot solution.
-
A boiling point that is lower than the melting point of the compound to be purified.
-
Chemical inertness towards this compound.
-
Volatility for easy removal from the purified crystals.
Based on the structure of this compound, which contains both polar (hydrazide) and non-polar (bromochlorophenyl) moieties, a moderately polar solvent or a mixed solvent system is likely to be effective.
Solubility Data (Qualitative):
| Solvent | Expected Solubility of this compound | Rationale |
| Water | Low | The non-polar aromatic ring and halogen substituents decrease water solubility. |
| Ethanol | Good, especially when hot | The hydroxyl group can hydrogen bond with the hydrazide group, while the ethyl group can interact with the aromatic ring. A significant temperature-dependent solubility is expected. |
| Methanol | Good, especially when hot | Similar to ethanol, but its higher polarity may lead to slightly better room temperature solubility, which could reduce recovery. |
| Isopropanol | Moderate, likely good for recrystallization | Less polar than ethanol, which may result in lower solubility at room temperature and better crystal recovery. |
| Acetonitrile | Moderate | A polar aprotic solvent that can be a good candidate. |
| Toluene | Low | A non-polar solvent, unlikely to dissolve the polar hydrazide group sufficiently. |
| Hexane | Very Low | A non-polar solvent, unsuitable for dissolving the compound. |
| Ethyl Acetate/Hexane | Potentially a good mixed-solvent system | Ethyl acetate can dissolve the compound, and the addition of hexane as an anti-solvent can induce crystallization.[9] |
For this protocol, ethanol or isopropanol are recommended as starting points for single-solvent recrystallization due to their favorable properties for similar aromatic compounds.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel
-
Watch glass
-
Spatula
-
Graduated cylinders
-
Ice bath
-
Recrystallization solvent (e.g., Ethanol or Isopropanol)
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]
- 6. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 7. A12218.30 [thermofisher.com]
- 8. data.epo.org [data.epo.org]
- 9. Tips & Tricks [chem.rochester.edu]
Application Notes & Protocols: Spectroscopic Analysis of 5-Bromo-2-chlorobenzohydrazide Derivatives
<
Abstract
This document provides a comprehensive guide to the spectroscopic analysis of 5-bromo-2-chlorobenzohydrazide and its derivatives, a class of compounds with significant potential in pharmaceutical and materials science applications.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and integrating self-validating systems, this guide ensures technical accuracy and field-proven insights.
Introduction: The Significance of this compound Derivatives
This compound serves as a versatile scaffold in organic synthesis. The presence of bromine and chlorine atoms on the phenyl ring allows for selective functionalization, enabling the creation of a diverse library of derivatives.[1] These compounds are precursors to pharmacologically active molecules, including anti-inflammatory drugs, antipsychotics, and anticancer agents.[1] Furthermore, their unique electronic and structural properties make them valuable in the development of novel materials such as dyes, pigments, and liquid crystals.[1]
Accurate structural characterization is paramount to understanding the structure-activity relationships and ensuring the quality of these synthesized compounds. This guide provides a tripartite spectroscopic approach (NMR, IR, and MS) to deliver an unambiguous and comprehensive analysis of this compound derivatives.
Foundational Principles of Spectroscopic Analysis
A multi-spectroscopic approach is essential for the comprehensive characterization of organic molecules. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR provides information on the number and types of carbon atoms present. For substituted benzenes, the chemical shifts and coupling patterns in ¹H NMR are particularly indicative of the substitution pattern.[3][4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For hydrazides, characteristic absorptions include the N-H and C=O stretching vibrations.[5][6]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. The presence of bromine and chlorine atoms, with their distinct isotopic distributions, results in characteristic M+2 and M+4 peaks, which are invaluable for confirming the presence of these halogens.[7][8]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality spectroscopic data. The following protocols are recommended:
For NMR Spectroscopy:
-
Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for hydrazides as the amide and amine protons are more likely to be observed.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
For IR Spectroscopy:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press. This is the preferred method for its simplicity and speed.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
For Mass Spectrometry:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.
-
The choice of ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) will dictate further sample preparation steps. For ESI, direct infusion of the dilute solution is common. For EI, the sample is typically introduced via a direct insertion probe or after separation by gas chromatography.
Data Acquisition Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound derivatives.
Caption: General workflow for spectroscopic analysis.
Data Interpretation: A Case Study of this compound
This section details the expected spectroscopic data for the parent compound, this compound, providing a baseline for the analysis of its derivatives.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons and the hydrazide protons. The substitution pattern on the benzene ring leads to a predictable splitting pattern.[3]
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -NH₂ | ~4.6 | br s | - | 2H |
| -C(O)NH- | ~10.0 | br s | - | 1H |
| H-3 | ~7.6 | d | J ≈ 2.4 | 1H |
| H-4 | ~7.7 | dd | J ≈ 8.8, 2.4 | 1H |
| H-6 | ~7.5 | d | J ≈ 8.8 | 1H |
-
Causality: The broad singlets for the -NH₂ and -C(O)NH- protons are due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent. Their chemical shifts can be temperature and concentration-dependent. The downfield shift of the amide proton is characteristic of its deshielded environment. The aromatic protons exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. H-3 shows a doublet due to coupling with H-4. H-4 appears as a doublet of doublets due to coupling with both H-3 and H-6. H-6 is a doublet due to coupling with H-4.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the substituents.[9][10][11]
Expected ¹³C NMR Data (in DMSO-d₆, 101 MHz):
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-1 | ~135 |
| C-2 | ~130 |
| C-3 | ~133 |
| C-4 | ~130 |
| C-5 | ~118 |
| C-6 | ~128 |
-
Causality: The carbonyl carbon (C=O) appears significantly downfield due to the strong deshielding effect of the oxygen atom.[12] The carbon atoms directly attached to the halogens (C-2 and C-5) are also deshielded. The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of the chloro, bromo, and hydrazide substituents.[9]
IR Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
Expected IR Absorption Bands (ATR):
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amide) | ~3300 | Medium |
| N-H stretch (amine) | ~3200 | Medium |
| C-H stretch (aromatic) | ~3050 | Weak |
| C=O stretch (amide I) | ~1650 | Strong |
| N-H bend (amide II) | ~1550 | Medium |
| C=C stretch (aromatic) | ~1600, 1470 | Medium |
| C-Cl stretch | ~750 | Strong |
| C-Br stretch | ~650 | Strong |
-
Causality: The N-H stretching vibrations of the hydrazide group typically appear as two bands in the 3200-3400 cm⁻¹ region.[13][14] The strong absorption around 1650 cm⁻¹ is a hallmark of the carbonyl group (amide I band).[6][15] The amide II band, arising from a combination of N-H bending and C-N stretching, is also characteristic.[13] The C-halogen stretches appear in the fingerprint region.
Mass Spectrometry
The mass spectrum will provide the molecular weight and characteristic isotopic patterns for bromine and chlorine.
Expected Mass Spectrometry Data (EI):
| Ion | m/z | Relative Abundance |
| [M]⁺ | 248 | ~75% |
| [M+2]⁺ | 250 | ~100% |
| [M+4]⁺ | 252 | ~25% |
-
Causality: The molecular ion peak cluster is the most diagnostic feature. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The combination of one bromine and one chlorine atom leads to a characteristic isotopic pattern with peaks at M, M+2, and M+4. The most abundant peak in this cluster is typically the M+2 ion.[16]
Fragmentation Pathway:
Caption: Plausible mass spectral fragmentation pathway.
-
Trustworthiness of Fragmentation Analysis: The fragmentation of aromatic compounds often involves the loss of small, stable neutral molecules or radicals.[17] The initial molecular ion is relatively stable due to the aromatic ring. Common fragmentation pathways for benzohydrazides include the cleavage of the N-N bond and the loss of the hydrazide moiety. Cleavage of the C-halogen bonds is also observed.[18][19]
Application to Derivatives
The spectroscopic principles and protocols outlined above can be readily applied to the analysis of various derivatives of this compound. When analyzing a derivative, pay close attention to:
-
¹H and ¹³C NMR: The appearance of new signals and changes in the chemical shifts of existing signals will confirm the successful modification of the parent molecule. For example, the formation of a hydrazone derivative by reaction with an aldehyde will result in a new signal for the imine proton (-N=CH-) in the ¹H NMR spectrum, typically between 8-9 ppm.[20][21]
-
IR Spectroscopy: The appearance of new absorption bands or the disappearance of bands from the starting material will indicate the formation of the desired derivative. For instance, in the formation of a hydrazone, the N-H stretching bands of the -NH₂ group will be replaced by a C=N stretching vibration around 1600-1650 cm⁻¹.[21][22]
-
Mass Spectrometry: The molecular ion peak will shift to reflect the mass of the added substituent. The fragmentation pattern may also change, providing further structural information.
Conclusion
This application note provides a robust and scientifically grounded framework for the spectroscopic analysis of this compound and its derivatives. By employing a combination of NMR, IR, and Mass Spectrometry, and by understanding the underlying principles of data interpretation, researchers can confidently elucidate the structures of these important compounds. The detailed protocols and expected data serve as a valuable resource for scientists in the fields of medicinal chemistry, materials science, and organic synthesis.
References
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
- Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar.
- The halogen effect on the 13 C NMR chemical shift in substituted benzenes.
- Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Deriv
- FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2.
- Short Summary of 1H-NMR Interpret
- Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and...
- The features of IR spectrum. University of Technology.
- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse.
- Video: NMR Spectroscopy of Benzene Deriv
- IR spectra of hydrazones I and complexes II–V.
- NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. NIST.
- 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts.
- The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Organic Compounds Containing Halogen
- 5-Bromo-2-Chlorobenzoic Acid. Glindia.
- Infrared Spectrometry. MSU chemistry.
- mass spectra - the M+2 peak. Chemguide.
- IR Absorption Table. University of Colorado Boulder.
- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.
- 5-Bromo-2-chlorobenzoic acid synthesis. ChemicalBook.
- CHAPTER 2 Fragmentation and Interpret
- MASS SPECTROMETRY: FRAGMENTATION P
- Fragment
- Mass Spectrometry - Fragmentation P
- 5-Bromo-2-Chlorobenzoic Acid Manufacturers, Suppliers. TSEALINE.
Sources
- 1. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 2. 5-Bromo-2-Chlorobenzoic Acid Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 5. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar [semanticscholar.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Infrared Spectrometry [www2.chemistry.msu.edu]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. eng.uc.edu [eng.uc.edu]
- 16. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. whitman.edu [whitman.edu]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to Assessing the Antifungal Properties of 5-Bromo-2-chlorobenzohydrazide Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Structured Antifungal Assessment
The rise of drug-resistant fungal pathogens presents a formidable challenge to public health, necessitating the urgent discovery of novel antifungal agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The specific scaffold of 5-Bromo-2-chlorobenzohydrazide combines the reactive hydrazide moiety with a di-halogenated phenyl ring. Halogen substitutions, such as chloro and bromo groups, are known to significantly enhance the antimicrobial efficacy of aromatic compounds, making these derivatives compelling candidates for antifungal drug discovery.
This guide provides a structured, multi-tiered approach to rigorously evaluate the antifungal potential of novel this compound derivatives. The methodologies detailed herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility. We will progress from high-throughput qualitative screening to precise quantitative characterization and conclude with essential selectivity profiling, providing a comprehensive workflow for identifying clinically promising lead compounds.
Section 1: Preliminary Screening via Agar Disk Diffusion
Expert Insight: The agar disk diffusion method is an invaluable first-pass screening tool. Its primary advantages are simplicity, low cost, and the ability to rapidly assess a large library of derivatives for any sign of antifungal activity. The principle is straightforward: the test compound diffuses from a saturated paper disk into an agar medium inoculated with a target fungus. If the compound possesses antifungal properties, a clear "zone of inhibition" will form where fungal growth is prevented. The diameter of this zone provides a qualitative measure of the compound's efficacy.
Protocol 1: Agar Disk Diffusion Assay
Objective: To qualitatively assess the antifungal activity of this compound derivatives against selected fungal strains.
Materials:
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO).
-
Fungal Strains: e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus.
-
Positive Control: A known antifungal drug (e.g., Fluconazole, Amphotericin B).
-
Negative Control: Solvent (DMSO).
-
Growth Medium: Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/ml methylene blue dye (MHA-GMB).
-
Sterile paper disks (6 mm diameter).
-
Sterile saline (0.85% NaCl).
-
Spectrophotometer or McFarland standards.
-
Sterile swabs, Petri dishes, and micropipettes.
Procedure:
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture, pick several fungal colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity to match the 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/ml). This step is critical for reproducibility.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA-GMB agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes before applying the disks.
-
-
Disk Application:
-
Aseptically apply sterile paper disks to the inoculated agar surface.
-
Pipette a fixed volume (e.g., 10-20 µL) of each test compound solution (at a known concentration, e.g., 1 mg/mL) onto a separate disk.
-
Apply disks for the positive and negative controls in the same manner.
-
-
Incubation:
-
Invert the plates and incubate at 35°C.
-
Incubation time is dependent on the fungal species: 24-48 hours for yeasts (Candida spp.), and up to 7 days for some molds (Aspergillus spp. or dermatophytes).
-
-
Data Recording:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
-
A larger zone diameter suggests greater antifungal activity.
-
Section 2: Quantitative Assessment of Antifungal Potency
Expert Insight: Following the identification of active compounds from the preliminary screen, the next critical step is to quantify their potency. The Broth Microdilution method is the internationally recognized gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay provides a precise, quantitative value that is essential for comparing the efficacy of different derivatives and for guiding further development.
Protocol 2: Broth Microdilution for MIC Determination (CLSI-Based)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of active derivatives.
Materials:
-
96-well sterile microtiter plates.
-
Test Compounds & Controls: Prepared as stock solutions in DMSO.
-
Growth Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Standardized fungal inoculum (prepared as in Protocol 1, then diluted in RPMI-1640 to the final required concentration).
-
Multichannel pipette.
-
Microplate reader (optional, for spectrophotometric reading).
Procedure:
-
Compound Dilution:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 serves as the growth control (no compound), and Column 12 serves as the sterility control (medium only).
-
-
Inoculation:
-
Prepare the final fungal inoculum in RPMI-1640 at a concentration of 2x the target density (e.g., 1-5 x 10³ cells/mL for yeasts).
-
Add 100 µL of this final inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved to their final test values.
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 24-48 hours (or as required by the fungal species).
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity, e.g., ≥50%, compared to the growth control). This can be determined visually or by using a microplate reader at a specific wavelength (e.g., 530 nm).
-
dot
Caption: Workflow for MIC determination via broth microdilution.
Protocol 3: Minimum Fungicidal Concentration (MFC) Determination
Expert Insight: The MIC value alone does not distinguish between compounds that merely inhibit growth (fungistatic) and those that actively kill the fungus (fungicidal). This distinction is clinically vital. The Minimum Fungicidal Concentration (MFC) assay is a straightforward extension of the MIC test that determines the lowest compound concentration required to kill 99.9% of the initial fungal inoculum. A compound is generally considered fungicidal if the MFC is no more than four times its MIC (MFC/MIC ≤ 4).
Objective: To determine if active derivatives are fungistatic or fungicidal.
Procedure:
-
Sub-culturing from MIC Plate:
-
Following MIC determination, select the wells showing no visible growth (i.e., at and above the MIC).
-
Mix the contents of each of these wells gently.
-
Using a sterile pipette or loop, transfer a standard volume (e.g., 10-20 µL) from each clear well onto a separate, labeled section of a drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
-
Incubation:
-
Incubate the agar plate at 35°C for 24-48 hours, or until robust growth is visible in the subculture from the growth control well.
-
-
MFC Determination:
-
The MFC is the lowest concentration of the compound from the MIC plate that results in no fungal growth or a significant reduction in colonies (e.g., <3 colonies, corresponding to ≥99.9% killing) on the subculture plate.
-
Section 3: Data Presentation and Selectivity Assessment
Effective drug development hinges not only on potency but also on safety. A compound that is highly antifungal but equally toxic to human cells has no therapeutic value. Therefore, cytotoxicity screening is a mandatory step to evaluate the selectivity of the lead candidates.
Data Summary Table
Quantitative data for a series of hypothetical this compound derivatives should be organized for clear comparison.
| Compound ID | Target Fungus | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Cytotoxicity (CC₅₀, µg/mL) on HL-60 cells | Selectivity Index (SI = CC₅₀/MIC) |
| Derivative 1 | C. albicans | 8 | 16 | 2 | >128 | >16 |
| Derivative 2 | C. albicans | 16 | 128 | 8 | >128 | >8 |
| Derivative 3 | A. fumigatus | 4 | 8 | 2 | 64 | 16 |
| Fluconazole | C. albicans | 2 | 64 | 32 | >256 | >128 |
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes the death of 50% of mammalian cells.
-
Selectivity Index (SI): A crucial metric calculated as CC₅₀/MIC. A higher SI value indicates greater selectivity for the fungal target over host cells, which is highly desirable.
Protocol 4: Basic Cytotoxicity Assay (LDH Release)
Expert Insight: The Lactate Dehydrogenase (LDH) release assay is a common method for quantifying cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant provides a reliable index of cell death. This allows for the calculation of a CC₅₀ value.
Objective: To assess the in vitro toxicity of lead compounds against a human cell line.
Materials:
-
Human cell line (e.g., HL-60, NIH 3T3).
-
Appropriate cell culture medium and supplements.
-
Test compounds serially diluted in culture medium.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well cell culture plates.
Procedure (Abbreviated):
-
Cell Seeding: Seed a 96-well plate with human cells at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the test compounds for a specified period (e.g., 24 hours).
-
Sample Collection: Centrifuge the plate and collect the supernatant from each well.
-
LDH Assay: Perform the LDH assay on the supernatants according to the kit manufacturer's instructions. This typically involves adding a reaction mixture and measuring absorbance.
-
Calculation: Calculate the percentage of cytotoxicity for each compound concentration relative to positive (total lysis) and negative (untreated cells) controls. Determine the CC₅₀ value from the resulting dose-response curve.
dot
Caption: A structured workflow for antifungal drug discovery.
Conclusion
The evaluation of novel this compound derivatives requires a systematic and robust testing cascade. By initiating with a broad qualitative screen and progressing to quantitative potency and fungicidal activity assays, researchers can efficiently identify the most promising candidates. Critically, integrating cytotoxicity testing to determine the selectivity index is a non-negotiable step to ensure that potent compounds also possess a favorable safety profile. This comprehensive approach, grounded in established protocols, provides the reliable data necessary to advance the most promising derivatives toward further preclinical development in the fight against fungal infections.
References
- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
- Spampinato, C., & Leonardi, D. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 7(9), 743. [Link]
- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
- Yurttaş, L., et al. (2015). Synthesis and antifungal activity of new hydrazide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 744-749. [Link]
- Bio-protocol. Determination of Minimum Bactericidal Concentration and Minimum Fungicidal Concentration. Bio-protocol, 8(17), e2987. [Link]
- Galgóczy, L., et al. (2014). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 52(6), 2039-2045. [Link]
- Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
- iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
- Cheng, J., Pham, J., & Bell, S. (2019). A disc test of antifungal susceptibility.
- iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]
- Carrillo-Muñoz, A. J., et al. (2014). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 52(6), 2039-2045. [Link]
- Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds. Journal of Clinical Microbiology, 45(7), 2180-2182. [Link]
- Jessri, M., et al. (2007). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology, 45(3), 233-239. [Link]
- Quinteros, M., et al. (2021). Current strategies to determine antifungal and antimicrobial activity of natural compounds. Journal of Applied Microbiology, 131(5), 2137-2153. [Link]
- Clinical and Laboratory Standards Institute. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
- Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. [Link]
- ResearchGate. (2021).
- Meletiadis, J., et al. (2001). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 39(12), 4558–4565. [Link]
- Meletiadis, J., et al. (2001). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 39(8), 2943–2948. [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
- Berkow, E. L., & Lockhart, S. R. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 67(10), e0055223. [Link]
- Ramage, G., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 119(4), 1018-1027. [Link]
- Lee, D. G., et al. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(1), 134-140. [Link]
- Fatahinia, M., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Avicenna Journal of Medical Biotechnology, 12(3), 168-174. [Link]
- Tavanti, A., et al. (2003). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 47(5), 1599-1606. [Link]
- Buttacavoli, M., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Pharmaceutics, 15(6), 1693. [Link]
- D'Amico, A., & Spampinato, C. (2022). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 8(3), 226. [Link]
- Robbins, N., & Cowen, L. E. (2024). Interdisciplinary Approaches for the Discovery of Novel Antifungals. Journal of Fungi, 10(3), 184. [Link]
- Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(10), 3676–3683. [Link]
- ResearchGate. (2024).
- Berkow, E. L., Lockhart, S. R., & Ostrosky-Zeichner, L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). [Link]
- Firoozpour, L., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24786-24803. [Link]
- ResearchGate. (2025). Synthesis, crystal structures, and antimicrobial activity of N′-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-bromobenzohydrazide and N. [Link]
- ResearchGate. (2022). Hydrazides with antibacterial and antifungal activity. [Link]
- Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
- Küpeli Akkol, E., et al. (2011). Studies on hydrazone derivatives as antifungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 364-370. [Link]
- Zhu, H. Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)
The Synthetic Utility of 5-Bromo-2-chlorobenzohydrazide: A Gateway to Bioactive Heterocycles
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. 5-Bromo-2-chlorobenzohydrazide emerges as a highly valuable and versatile building block, offering a unique combination of reactive functionalities and substitution patterns that make it an attractive scaffold for the synthesis of a diverse array of heterocyclic compounds. The presence of the hydrazide moiety provides a nucleophilic handle for the formation of hydrazones, which are key intermediates in numerous cyclization reactions. Furthermore, the bromo and chloro substituents on the aromatic ring not only influence the reactivity of the molecule but also provide opportunities for further functionalization through cross-coupling reactions, and can significantly contribute to the biological profile of the final products. This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of Schiff bases and 1,3,4-oxadiazoles, classes of compounds renowned for their promising antimicrobial and anticancer properties.
Application Note I: Synthesis of Schiff Bases as Precursors to Bioactive Molecules
The condensation of hydrazides with aldehydes is a robust and straightforward method for the synthesis of N-acylhydrazones, commonly known as Schiff bases. These compounds are not merely intermediates but often exhibit significant biological activities themselves. The imine or azomethine group (>C=N–) is a crucial pharmacophore that contributes to a wide range of biological interactions.[1] The reaction of this compound with various aromatic aldehydes provides a modular approach to a library of Schiff bases with diverse electronic and steric properties, which can be screened for potential therapeutic applications.
Mechanistic Rationale
The formation of a Schiff base from this compound and an aldehyde proceeds via a nucleophilic addition-elimination mechanism. The terminal nitrogen atom of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is typically carried out in the presence of an acid catalyst, such as a few drops of acetic acid, which protonates the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity. The initial addition forms an unstable carbinolamine intermediate, which then undergoes dehydration to yield the stable Schiff base. The reaction is often driven to completion by the removal of water, for instance, by refluxing in a suitable solvent.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases from this compound
This protocol is adapted from the synthesis of a structurally similar compound, (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide.[2]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, etc.)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.
-
To this solution, add 1.0 mmol of the desired substituted aromatic aldehyde.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.
Characterization:
The structure of the synthesized Schiff bases should be confirmed using standard spectroscopic techniques:
-
FT-IR (cm⁻¹): Look for the appearance of the C=N (imine) stretching vibration (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O stretching of the aldehyde and the N-H stretching of the hydrazide. The amide C=O stretch will remain.
-
¹H NMR (ppm): The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region (typically around 8-9 ppm).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Application Note II: Synthesis of 1,3,4-Oxadiazoles - A Scaffold of Therapeutic Importance
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The Schiff bases derived from this compound are excellent precursors for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles through oxidative cyclization.
Mechanistic Considerations for Oxidative Cyclization
Several reagents can effect the oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles. A common method involves the use of an oxidizing agent in a suitable solvent. For instance, reagents like Chloramine-T or a mixture of iodine and mercuric oxide can be employed.[3][5] The general mechanism involves the oxidation of the hydrazone nitrogen, followed by an intramolecular cyclization and subsequent elimination to form the stable aromatic oxadiazole ring.
Experimental Protocol: Synthesis of 2-(5-Bromo-2-chlorophenyl)-5-(aryl)-1,3,4-oxadiazoles
This protocol is a generalized procedure based on methods reported for the synthesis of similar 1,3,4-oxadiazole derivatives.[3]
Materials:
-
Schiff base derived from this compound (from the previous protocol)
-
Iodine
-
Yellow mercuric oxide (HgO) - Caution: Highly toxic! Handle with appropriate safety precautions.
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 mmol of the Schiff base in 20 mL of DMF.
-
To this solution, add 1.5 mmol of iodine and 1.5 mmol of yellow mercuric oxide.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction should be carried out under anhydrous conditions.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Pour the filtrate into a beaker containing crushed ice with stirring.
-
The solid 1,3,4-oxadiazole derivative that precipitates is collected by vacuum filtration.
-
Wash the solid product thoroughly with water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF-water mixture) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
Characterization:
-
FT-IR (cm⁻¹): The formation of the oxadiazole ring is indicated by the appearance of characteristic C=N and C-O-C stretching bands (typically around 1630-1680 cm⁻¹ and 1020-1070 cm⁻¹, respectively) and the disappearance of the amide C=O and N-H stretching vibrations of the precursor Schiff base.
-
¹H NMR (ppm): The disappearance of the azomethine proton and the amide N-H proton signals confirms the cyclization. The aromatic protons will show a new integration pattern corresponding to the final product.
-
¹³C NMR (ppm): Look for the characteristic signals of the carbon atoms in the oxadiazole ring (typically in the range of 150-165 ppm).
-
Mass Spectrometry: To confirm the molecular weight of the final product.
Data Presentation: Expected Product Characteristics
| Compound Type | Key Functional Groups | Expected FT-IR Peaks (cm⁻¹) | Expected ¹H NMR Signals (ppm) |
| This compound | Amide C=O, N-H | ~1650 (C=O), ~3200-3400 (N-H) | Aromatic protons, N-H protons (broad) |
| Schiff Base Derivative | Imine C=N, Amide C=O, N-H | ~1620 (C=N), ~1660 (C=O), ~3200 (N-H) | Aromatic protons, ~8-9 (s, 1H, -N=CH-), N-H proton |
| 1,3,4-Oxadiazole Derivative | C=N, C-O-C (in ring) | ~1650 (C=N), ~1050 (C-O-C) | Aromatic protons |
Applications in Drug Discovery and Development
The derivatives of this compound, particularly the Schiff bases and 1,3,4-oxadiazoles, are of significant interest to drug development professionals due to their established biological activities.
-
Antimicrobial Activity: Schiff bases and their metal complexes have demonstrated broad-spectrum antibacterial and antifungal activities. The imine group is crucial for their biological action, and the presence of halogen substituents on the aromatic rings can enhance their efficacy.[6][7]
-
Anticancer Activity: Numerous heterocyclic compounds, including those containing the 1,3,4-oxadiazole scaffold, have been reported to exhibit potent anticancer properties.[4][8][9] These compounds can act through various mechanisms, such as inhibition of protein kinases or topoisomerases. The structural diversity that can be achieved starting from this compound allows for the generation of compound libraries for high-throughput screening in cancer cell lines.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in medicinal chemistry. The straightforward synthesis of Schiff bases and their subsequent conversion to 1,3,4-oxadiazoles provide a robust platform for the development of novel therapeutic agents. The presence of two distinct halogen atoms on the benzoyl moiety offers further opportunities for structural modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties. Future research in this area will likely focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth structure-activity relationship (SAR) studies to identify lead compounds for further development.
References
- Hassan, S. S. M., et al. (2019). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 24(16), 2967. [Link]
- Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]
- Li, Y. (2011). (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2043. [Link]
- Kalluraya, B., & Gaonkar, S. L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. [Link]
- Jorge, S. D., et al. (2021). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry, 28(33), 6735-6770. [Link]
- Zhou, C., & Yang, G. (2010). N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o751. [Link]
- Siddiqui, N., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Der Pharma Chemica, 3(6), 234-242. [Link]
- Khan, S. A., & Asiri, A. M. (2016). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia, 13(4), 2157-2163. [Link]
- Abdel-Aziz, A. A.-M., et al. (2021). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Advances, 11(52), 32939-32962. [Link]
- Singhal, P., et al. (2021). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Studies, 4(1), 1-6. [Link]
- Lin, J. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o538. [Link]
- Kaur, M., et al. (2024). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 58(1s), s27-s40. [Link]
- Ali, M. A., et al. (2013). Synthesis, Characterization, and Bioactivity of Schiff Bases and Their Cd2+, Zn2+, Cu2+, and Ni2+ Complexes Derived from Chloroacetophenone Isomers with S-Benzyldithiocarbazate and the X-Ray Crystal Structure of S-Benzyl-β-N-(4-chlorophenyl)methylenedithiocarbazate. The Scientific World Journal, 2013, 872123. [Link]
- Ferreira, R. J., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 26(11), 3233. [Link]
- Youssif, B. G. M., et al. (2022). Five-membered Ring Heterocyclic Compounds as Anticancer Drug Candidates. Frontiers in Chemistry, 10, 846358. [Link]
- Pathak, R. B., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. International Journal of Research in Engineering and Technology, 7(6), 26026-26030. [Link]
- Maghari, S., et al. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 69(8), 2075-2080. [Link]
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google P
- Khamkar, T. S., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal, 19. [Link]
- Leškevičiūtė-Gudas, G., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794. [Link]
- PubChem. (n.d.). N'-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide.
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google P
- Abdus-Salam, N., & Egbewande, T. A. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. American Journal of Analytical Chemistry, 4(11), 1-8. [Link]
Sources
- 1. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [edgccjournal.org]
- 2. (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotech-asia.org [biotech-asia.org]
- 8. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. archives.ijper.org [archives.ijper.org]
Application Note: 5-Bromo-2-chlorobenzohydrazide as a Novel Chemical Probe for Interrogating the Indoleamine 2,3-dioxygenase 1 (IDO1) Pathway
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Bromo-2-chlorobenzohydrazide as a novel chemical probe for the study of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint protein and a key therapeutic target in oncology.[1][2] This application note details the scientific rationale for proposing this compound as an IDO1 inhibitor, based on the known activity of hydrazide-containing compounds.[3][4] We present a suite of validated, step-by-step protocols for novel assays designed to characterize the biochemical and cellular activity of this probe. These methodologies include a fluorescence-based enzymatic assay for direct IDO1 inhibition, a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context, and an AlphaLISA assay to measure the downstream effects on cytokine production in immune cells.
Introduction: The Rationale for a Novel IDO1 Chemical Probe
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[5] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2][6] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells, while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling tumor cells to evade immune surveillance.[2][6] Consequently, the development of small molecule inhibitors of IDO1 is a highly pursued strategy in cancer immunotherapy.[1][7][8]
Hydrazide and hydrazine moieties are recognized pharmacophores in the design of enzyme inhibitors, including those targeting heme-containing enzymes.[3][9] Studies have demonstrated that hydrazine derivatives can interact with the heme cofactor of IDO1, leading to potent inhibition of its enzymatic activity.[3][10] Based on this precedent, we introduce this compound as a novel chemical probe for investigating IDO1 biology. Its chemical structure presents a unique scaffold for potential specific interactions within the IDO1 active site. This guide provides the foundational protocols to characterize its activity and utility as a research tool.
Characterizing Probe Activity: A Multi-Assay Approach
To rigorously validate a new chemical probe, a multi-faceted approach is essential. We have designed a workflow that interrogates the interaction of this compound with IDO1 from the purified enzyme to the cellular level and its downstream functional consequences.
Caption: Workflow for the characterization of this compound.
Protocol 1: Fluorescence-Based IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human IDO1. The assay is based on the detection of N-formylkynurenine, the product of the IDO1-catalyzed reaction, using a fluorogenic probe.[11][12]
Principle
Recombinant IDO1 metabolizes L-tryptophan to N-formylkynurenine. This product is then chemically converted to a fluorescent molecule, and the fluorescence intensity is proportional to enzyme activity. The inhibitory effect of the chemical probe is determined by measuring the reduction in fluorescence in its presence.
Materials and Reagents
-
Recombinant Human IDO1 (rhIDO1)
-
L-Tryptophan
-
This compound
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5
-
Cofactor Solution: 20 µM Methylene Blue, 100 µg/mL Catalase, 20 mM Ascorbic Acid
-
Detection Reagent: NFK Green or similar fluorogenic probe
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Preparation: Add 1 µL of the compound dilutions to the wells of a 96-well plate. Include wells with DMSO only for "no inhibition" controls and wells with a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.
-
Enzyme and Substrate Mix: Prepare a reaction mixture containing rhIDO1 (final concentration ~50 nM), L-tryptophan (final concentration ~200 µM), and the cofactor solution in the assay buffer.
-
Initiate Reaction: Add 100 µL of the enzyme and substrate mix to each well of the assay plate.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Develop Fluorescence: Stop the reaction and develop the fluorescent signal according to the detection reagent manufacturer's instructions.
-
Read Plate: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 400 nm and emission at 510 nm for NFK Green).[12]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Expected Results
The results of this assay will provide the half-maximal inhibitory concentration (IC50) of this compound against rhIDO1, offering a quantitative measure of its biochemical potency.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | rhIDO1 | Fluorescence | Experimental Value |
| Epacadostat (Control) | rhIDO1 | Fluorescence | ~70 |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[13][14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.[13][16]
Principle
When a ligand binds to a protein, it generally increases the protein's stability and resistance to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining is quantified, typically by Western blot. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Materials and Reagents
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3), stimulated with IFN-γ (100 ng/mL for 24 hours) to induce IDO1 expression.
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-IDO1 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler
-
Western blot equipment
Step-by-Step Protocol
-
Cell Treatment: Culture IFN-γ-stimulated cells to ~80% confluency. Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x the biochemical IC50) for 2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Treatment: Place the PCR tubes in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).[13]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Run equal amounts of protein on an SDS-PAGE gel, transfer to a membrane, and probe for IDO1 using the specific antibodies.
-
Data Analysis: Quantify the band intensities for IDO1 at each temperature for both the vehicle and compound-treated samples. Plot the relative amount of soluble IDO1 against the temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: AlphaLISA Assay for Downstream Functional Effects
To assess the functional consequences of IDO1 inhibition by this compound, we can measure its effect on cytokine production in a relevant immune cell co-culture system. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay suitable for this purpose.[17][18][19]
Principle
IDO1 activity in dendritic cells (DCs) can suppress T cell activation and cytokine production. By inhibiting IDO1, we expect to see a restoration of pro-inflammatory cytokine secretion, such as Interferon-gamma (IFN-γ), from T cells. The AlphaLISA assay uses donor and acceptor beads that, when brought into proximity by binding to the target cytokine, generate a chemiluminescent signal.
Materials and Reagents
-
Human peripheral blood mononuclear cells (PBMCs)
-
Dendritic cell (DC) and T cell isolation kits
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Staphylococcal enterotoxin B (SEB) or other T cell stimulants
-
This compound
-
AlphaLISA kit for human IFN-γ
-
AlphaLISA-compatible microplate reader
Step-by-Step Protocol
-
Cell Co-culture Setup: Isolate DCs and T cells from PBMCs. Co-culture the DCs and T cells at an appropriate ratio (e.g., 1:10).
-
Compound Treatment: Treat the co-cultures with a serial dilution of this compound for 1 hour before stimulation.
-
Stimulation: Stimulate the T cells with SEB (e.g., 1 µg/mL) to induce cytokine production.
-
Incubation: Incubate the cells for 48-72 hours.
-
Collect Supernatant: Centrifuge the plates and collect the cell culture supernatant.
-
AlphaLISA Assay: Perform the AlphaLISA assay for IFN-γ on the supernatants according to the manufacturer's protocol.[20][21] This typically involves adding a mixture of anti-IFN-γ acceptor beads and biotinylated anti-IFN-γ antibody, followed by incubation, and then the addition of streptavidin-donor beads.
-
Read Plate: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Generate a standard curve using the recombinant IFN-γ provided in the kit. Interpolate the IFN-γ concentrations in the experimental samples from the standard curve. Plot the IFN-γ concentration against the concentration of the chemical probe to determine its effect on T cell function.
Expected Results
Inhibition of IDO1 by this compound is expected to reverse the immunosuppressive effects of the DCs on T cells, leading to a dose-dependent increase in IFN-γ production. This functional outcome provides crucial evidence for the probe's mechanism of action in a biologically relevant context.
| Treatment | Expected IFN-γ Concentration |
| Unstimulated Cells | Low |
| Stimulated Cells (Vehicle) | Moderate (suppressed by DC IDO1 activity) |
| Stimulated Cells + Probe | High (restored T cell function) |
Conclusion
This compound represents a promising new chemical probe for the investigation of IDO1. The suite of assays detailed in this application note provides a robust framework for its characterization, from direct enzymatic inhibition and cellular target engagement to the assessment of its impact on immune cell function. By following these protocols, researchers can effectively utilize this novel probe to further elucidate the complex role of the IDO1 pathway in health and disease.
References
- Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795–6811.
- Zhai, L., et al. (2018). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Science China Life Sciences, 61(12), 1445-1448.
- OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types.
- Prendergast, G. C. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. AACR Journals.
- Yin, J., et al. (2020). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 208, 112833.
- Frontiers. (2024). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions.
- Newton, C. G., et al. (2014). Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1). Bioorganic & Medicinal Chemistry, 22(1), 355-360.
- ResearchGate. (n.d.). IDO1 inhibitors reported in development from pharmaceutical industry.
- MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
- ResearchGate. (2013). Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1).
- AACR Journals. (2022). IDO Believe in Immunotherapy.
- National Institutes of Health. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity.
- National Institutes of Health. (2022). The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment.
- National Institutes of Health. (2018). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
- ResearchGate. (2018). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases.
- Frontiers. (2021). IDO1 Inhibitors in Cancer Immunotherapy.
- MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- ResearchGate. (2015). Phenyl Benzenesulfonylhydrazides Exhibit Selective Indoleamine 2,3-Dioxygenase Inhibition with Potent in Vivo Pharmacodynamic Activity and Antitumor Efficacy.
- National Institutes of Health. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity.
- ResearchGate. (n.d.). Hydrazide-based drugs in clinical use.
- National Institutes of Health. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- ACS Publications. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II.
- National Institutes of Health. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes.
- National Institutes of Health. (2013). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- National Institutes of Health. (2014). A review exploring biological activities of hydrazones.
- National Institutes of Health. (2007). Biological Activities of Hydrazone Derivatives.
- SciSpace. (2013). Biological Activities of Hydrazone Derivatives in the New Millennium.
- MDPI. (2023). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions.
- National Institutes of Health. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes.
- ResearchGate. (2021). A Theranostic Probe of Indoleamine 2,3-dioxygenase 1 (IDO1) for Small Molecule Cancer Immunotherapy.
- National Institutes of Health. (2023). Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma.
- Royal Society of Chemistry. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity.
- PubMed. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1).
- ResearchGate. (2010). A fluorescence-based assay for indoleamine 2,3-dioxygenase.
- Supporting Information. (n.d.). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.
- ResearchGate. (n.d.). IDO1 Fluorescence Assay Method.
Sources
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. revvity.com [revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
Application Note & Protocol: A Guide to the Scalable Synthesis of 5-Bromo-2-chlorobenzohydrazide
Abstract
5-Bromo-2-chlorobenzohydrazide is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. As demand for these downstream products grows, the need for robust, safe, and scalable manufacturing processes for this key building block becomes paramount. This guide provides a comprehensive overview of the synthetic pathway, moving from a foundational laboratory-scale procedure to a detailed protocol optimized for pilot and industrial-scale production. We will dissect the critical process parameters, address safety and handling protocols for hazardous reagents, and outline optimization strategies to ensure high yield and purity. This document is intended for researchers, process chemists, and drug development professionals involved in chemical synthesis and scale-up.
Introduction: The Synthetic Challenge
The synthesis of this compound is typically achieved through a two-step reaction sequence starting from 5-Bromo-2-chlorobenzoic acid. While the chemistry is straightforward on a laboratory scale, scaling up presents significant challenges related to reaction kinetics, heat management, reagent handling, and product isolation.
The primary precursor, 5-Bromo-2-chlorobenzoic acid, is itself an important starting material for antidiabetic drugs like Dapagliflozin and Empagliflozin.[1][2] Its synthesis is well-documented, often starting from 2-chlorobenzoic acid via bromination.[3][4] Our focus, however, begins with this acid as the starting material.
The overall synthetic pathway is as follows:
-
Esterification: Conversion of 5-Bromo-2-chlorobenzoic acid to its corresponding methyl ester, Methyl 5-bromo-2-chlorobenzoate.
-
Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to yield the final product, this compound.
The primary bottleneck and safety concern in this process is the hydrazinolysis step, which involves the use of hydrazine hydrate—a toxic, corrosive, and combustible substance.[5][6] Careful planning and engineering controls are essential for a safe and successful scale-up.
Reaction Pathway and Workflow
The logical flow from starting material to the final, scaled-up product is outlined below. This workflow emphasizes the transition from lab-scale validation to pilot-scale implementation.
Caption: Overall workflow from lab synthesis to pilot-scale production.
Laboratory-Scale Synthesis Protocol
This section details the baseline, unoptimized process typically performed in a laboratory setting.
Step 1: Esterification of 5-Bromo-2-chlorobenzoic Acid
The conversion to the methyl ester is a classic Fischer esterification, which is an equilibrium-limited reaction. The use of excess methanol serves to both drive the equilibrium toward the product side and act as the solvent.
Protocol:
-
Setup: Equip a 1 L round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: To the flask, add 5-Bromo-2-chlorobenzoic acid (100 g, 0.425 mol).
-
Solvent: Add methanol (500 mL). Stir to create a slurry.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (10 mL) dropwise to the stirring slurry. An initial exotherm will be observed.
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Extraction: Pour the concentrated mixture into 1 L of cold water. The methyl ester will precipitate as a white solid. If it oils out, add ethyl acetate (500 mL) to extract the product. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-bromo-2-chlorobenzoate as a white solid.
Step 2: Hydrazinolysis of Methyl 5-bromo-2-chlorobenzoate
This step involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine. This reaction is typically fast and exothermic.
Protocol:
-
Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Dissolve the Methyl 5-bromo-2-chlorobenzoate (100 g, 0.401 mol) obtained from the previous step in ethanol (400 mL).
-
Hydrazine Addition: Add hydrazine hydrate (64-80% solution, ~30 mL, ~0.6 mol) to the dropping funnel. Add the hydrazine dropwise to the stirred ester solution over 30 minutes. The internal temperature should be monitored and maintained below 40°C, using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78-80°C) for 2-4 hours. The product will begin to precipitate from the solution upon heating.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 50 mL) to remove any unreacted starting material or impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight to yield this compound.
Scale-Up Considerations and Process Optimization
Transitioning from a 100-gram laboratory batch to a multi-kilogram industrial batch requires a thorough analysis of the process.
Critical Process Parameters (CPPs)
| Parameter | Laboratory Scale | Pilot / Industrial Scale | Rationale for Change |
| Heat Transfer | Natural convection, simple heating mantle/ice bath. | Jacketed reactor with precise thermal fluid control. | Surface-to-volume ratio decreases on scale-up, making heat removal from the exothermic hydrazinolysis step critical to avoid runaway reactions. |
| Reagent Addition | Manual addition via dropping funnel. | Automated dosing pump with calibrated flow rate. | Ensures consistent, controlled addition of hydrazine hydrate, preventing localized temperature spikes and improving process safety and reproducibility. |
| Mixing | Magnetic stirrer. | Baffled reactor with overhead mechanical stirrer (e.g., impeller or anchor). | Efficient mixing is required to maintain thermal and concentration homogeneity in a large volume, preventing side reactions and ensuring complete conversion. |
| Stoichiometry | Slight excess of hydrazine hydrate (1.5 eq). | Optimized to 1.1-1.2 equivalents. | Reduces cost, minimizes residual hydrazine in the final product, and simplifies waste treatment of the mother liquor. |
| Solvent Choice | Ethanol. | Ethanol or Isopropanol. | Isopropanol may be considered for its higher boiling point and different solubility profile, potentially aiding in crystallization and isolation. |
| Isolation | Vacuum filtration on a Büchner funnel. | Centrifuge or Nutsche filter-dryer. | Provides more efficient solid-liquid separation and drying for large quantities of product, minimizing manual handling. |
Process Safety: The Hydrazine Hydrate Protocol
Hydrazine hydrate is classified as toxic, corrosive, a suspected carcinogen, and is very toxic to aquatic life.[5][7][8] A rigorous safety protocol is non-negotiable.
-
Personal Protective Equipment (PPE): Full protective suit, face shield, vapor respirator, and appropriate chemical-resistant gloves are mandatory.[6][9]
-
Engineering Controls:
-
The reaction must be conducted in a well-ventilated area, preferably within a contained system (e.g., a closed reactor).[7]
-
Vapors from the reactor should be directed to a scrubber system containing a neutralizing agent like dilute calcium or sodium hypochlorite.[7]
-
An emergency shower and eyewash station must be immediately accessible.[8]
-
-
Handling and Storage: Store hydrazine hydrate in tightly closed containers in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials like oxidizing agents and acids.[5][9]
-
Spill Management: For small spills, absorb with an inert material. For large spills, dilute with a large volume of water to a concentration below 5% and then neutralize with a hypochlorite solution.[7] All spill cleanup materials must be disposed of as hazardous waste.
-
Waste Disposal: The mother liquor containing residual hydrazine must be quenched. A common method is the controlled addition of sodium hypochlorite solution to oxidize the remaining hydrazine to nitrogen gas and water. This quenching step itself is exothermic and must be performed carefully with cooling.
Pilot / Industrial-Scale Synthesis Protocol
This protocol is designed for a 100 L glass-lined reactor and assumes a batch size starting with 10 kg of 5-Bromo-2-chlorobenzoic acid.
Part A: Esterification
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge methanol (50 L) into the reactor. Begin agitation.
-
Acid Addition: Charge 5-Bromo-2-chlorobenzoic acid (10.0 kg) into the reactor.
-
Catalyst Dosing: Under controlled cooling, slowly dose concentrated sulfuric acid (1.0 L) into the reactor, maintaining the internal temperature below 30°C.
-
Reaction: Heat the reactor contents to reflux (65-70°C) and hold for 5-7 hours.
-
In-Process Control (IPC): Take a sample and analyze by HPLC to confirm the consumption of starting material (<2% remaining).
-
Solvent Distillation: Distill off approximately 25 L of methanol under atmospheric pressure.
-
Precipitation & Isolation: Cool the reactor to 20-25°C. Transfer the slurry to a separate vessel containing cold water (100 L). Stir for 1 hour. Isolate the precipitated solid, Methyl 5-bromo-2-chlorobenzoate, using a centrifuge. Wash the cake with water until the washings are neutral.
-
Drying: Dry the intermediate product under vacuum at 60°C. Expected yield: 10.0 - 10.4 kg.
Part B: Hydrazinolysis
Sources
- 1. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-chlorobenzohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Bromo-2-chlorobenzohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. We will explore the causality behind experimental choices, provide detailed troubleshooting in a direct question-and-answer format, and offer validated protocols.
Synthesis Strategy Overview
The synthesis of this compound typically commences from the commercially available starting material, 5-Bromo-2-chlorobenzoic acid[1]. Two primary, reliable pathways are generally employed, each with distinct advantages and potential pitfalls. The choice between them often depends on available reagents, scale, and sensitivity to potential side reactions.
-
The Ester Intermediate Route: A two-step process involving the initial conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester), followed by hydrazinolysis. This is often considered the most robust and high-yielding method, as esters are generally stable and their reaction with hydrazine is clean.[2]
-
The Acyl Chloride Intermediate Route: This pathway involves activating the carboxylic acid with a chlorinating agent (like thionyl chloride or oxalyl chloride) to form the highly reactive 5-Bromo-2-chlorobenzoyl chloride[3][4]. This intermediate is then immediately reacted with hydrazine. While faster, this route requires stringent control to prevent side reactions.[5]
The following diagram illustrates these two core synthetic strategies.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Q1: My overall yield is consistently low. Where should I begin my investigation?
A1: A low overall yield is a common issue that requires a systematic, step-by-step analysis of the entire process. Instead of treating the synthesis as a single operation, break it down into its constituent stages: 1) formation of the intermediate (ester or acyl chloride) and 2) the final hydrazinolysis step.
Troubleshooting Workflow:
-
Isolate and Characterize the Intermediate: Do not proceed to the hydrazinolysis step "in situ" until you have optimized the first step. After the esterification or acyl chloride formation, take an aliquot of the crude reaction mixture. Purify it and characterize it (e.g., via NMR, LC-MS) to confirm its identity and purity. If the yield or purity of the intermediate is low, the final yield will invariably be poor.
-
Check Reagent Quality: Ensure the starting 5-Bromo-2-chlorobenzoic acid is of high purity. Crucially, verify the quality of your hydrazine source. Hydrazine hydrate is hygroscopic and can absorb water from the atmosphere, reducing its effective concentration[6]. Use a recently opened bottle or a properly stored reagent. For the acyl chloride route, anhydrous solvents are critical to prevent hydrolysis of the reactive intermediate.[7]
-
Optimize the Final Step: Once you can reliably produce a high-purity intermediate in good yield, focus on the hydrazinolysis reaction. Key parameters to optimize here are temperature, reaction time, and stoichiometry.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 21900-52-7: 5-Bromo-2-chlorobenzoyl chloride [cymitquimica.com]
- 4. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE | 21900-52-7 [chemicalbook.com]
- 5. CN1219752C - Process for preparing substituted hydrazide by using carboxylic acid - Google Patents [patents.google.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromo-2-chlorobenzohydrazide
Welcome to the technical support center for the purification of 5-Bromo-2-chlorobenzohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address the common challenges encountered during the purification of this compound and provide robust, field-proven solutions. Our goal is to equip you with the necessary knowledge to achieve high purity and yield in your experiments.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). However, its synthesis can result in a mixture of the desired product, unreacted starting materials, and various byproducts. The physicochemical properties of this compound, particularly its polarity and potential for hydrogen bonding, present unique purification challenges. This guide provides a comprehensive overview of these challenges and detailed protocols for overcoming them.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My final product shows multiple spots on TLC and extra peaks in NMR/MS analysis. What are the likely impurities?
The presence of significant impurities is a common issue and can often be attributed to side reactions during the synthesis or carry-over from starting materials.
Answer:
The most common impurities in crude this compound can be categorized as follows:
-
Starting Material Impurities:
-
Isomeric Precursors: If the synthesis started from 2-chlorobenzoic acid, isomeric impurities such as 4-bromo-2-chlorobenzoic acid can be formed during bromination. These may carry through to the final hydrazide product.
-
Unreacted Precursors: Incomplete reaction can leave unreacted 5-bromo-2-chlorobenzoic acid or its corresponding ester (e.g., methyl 5-bromo-2-chlorobenzoate) in the crude product.
-
-
Reaction Byproducts:
-
Symmetrically Di-substituted Hydrazides: A common byproduct in hydrazide synthesis is the formation of a di-substituted hydrazine, where two acyl groups are attached to the same hydrazine molecule.[1]
-
Hydrazones: If there are any residual carbonyl compounds from previous steps or formed during the reaction, they can react with the product to form hydrazones.[1]
-
Excess Hydrazine Hydrate: Unreacted hydrazine hydrate from the synthesis is a common impurity that needs to be removed.
-
-
Degradation Products:
-
Hydrolysis Product: The hydrazide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, reverting to 5-bromo-2-chlorobenzoic acid.
-
The following diagram illustrates the relationship between the target molecule and its potential impurities.
Caption: Relationship between this compound and its potential impurities.
Issue 2: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the compound melts before dissolving or precipitates as an oil. This is a common issue with polar compounds like hydrazides.
Answer:
This can be resolved by modifying your recrystallization technique:
-
Use a larger volume of solvent: This can sometimes prevent the compound from reaching its melting point before dissolving.
-
Change the solvent system:
-
If you are using a single solvent, try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, allow it to cool slowly. Common solvent mixtures for polar aromatic compounds include ethanol/water, methanol/water, and dichloromethane/hexane.[1][2]
-
If a mixed solvent system was already in use, adjust the ratio of the solvents.
-
-
Lower the crystallization temperature: After dissolving the compound at a higher temperature, allow it to cool very slowly to room temperature, and then place it in a refrigerator or freezer. Slower cooling encourages crystal lattice formation over oiling.
-
Induce crystallization:
-
Seeding: Add a small, pure crystal of the product to the supersaturated solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can initiate crystallization.
-
Issue 3: I am having difficulty separating my product from a polar impurity using silica gel column chromatography.
This compound is a polar molecule, and it can be challenging to separate it from other polar impurities on a polar stationary phase like silica gel.
Answer:
Here are several strategies to improve separation in this scenario:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: Use a gradient elution instead of an isocratic one. Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50% or higher ethyl acetate). This will help to resolve compounds with similar polarities.
-
Use a Ternary System: Sometimes, adding a small amount of a third solvent can improve separation. For example, adding a small percentage of methanol to a dichloromethane/ethyl acetate mobile phase can help elute highly polar compounds while maintaining resolution.
-
-
Change the Stationary Phase:
-
Alumina: Alumina can be a good alternative to silica gel for the separation of certain polar compounds. It is available in acidic, neutral, and basic forms, which can be chosen based on the properties of your compound and impurities.[3]
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase column chromatography can be highly effective.[4] In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The elution order is reversed, with less polar compounds eluting first.
-
-
Improve Column Packing and Loading:
-
Ensure the column is packed uniformly to avoid channeling.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column in a narrow band. Dry loading (adsorbing the compound onto a small amount of silica gel before adding it to the column) can also improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[1] For aromatic hydrazides, common and effective solvents include ethanol, methanol, and acetonitrile.[1][5] A mixed solvent system, such as ethanol-water, can also be very effective. It is always recommended to perform small-scale solubility tests with various solvents to determine the optimal one for your specific crude product.
Q2: How can I remove residual hydrazine hydrate from my product?
A2: Residual hydrazine hydrate can often be removed by co-evaporation with a solvent like toluene on a rotary evaporator. Alternatively, washing the crude product with a solvent in which the hydrazide has low solubility but hydrazine hydrate is soluble can be effective. A short plug of silica gel can also be used to retain the highly polar hydrazine hydrate.[6]
Q3: My purified this compound seems to be degrading during storage. What could be the cause and how can I prevent it?
A3: Hydrazides can be susceptible to hydrolysis, especially in the presence of moisture and residual acid or base. They can also undergo oxidation upon exposure to air and light. To ensure stability, store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (like nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer). Ensure the product is thoroughly dried to remove any residual water.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of pharmaceutical intermediates. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic acid or TFA for better peak shape) is a good starting point.
-
Thin-Layer Chromatography (TLC): TLC is excellent for rapid, qualitative analysis of purity and for monitoring the progress of a purification process like column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with those of the main compound.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound and can help in identifying impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be optimized based on small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring. Continue to add the solvent portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
The following diagram outlines the recrystallization workflow.
Sources
Technical Support Center: Overcoming Low Solubility of 5-Bromo-2-chlorobenzohydrazide
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical solutions for overcoming the common yet challenging issue of low solubility of 5-Bromo-2-chlorobenzohydrazide in various reaction media. Our goal is to equip you with the knowledge and protocols to ensure your experiments proceed efficiently and successfully.
Understanding the Challenge: Why is this compound Poorly Soluble?
This compound (C7H6BrClN2O) is a compound characterized by a rigid aromatic structure containing both a bromo and a chloro substituent, alongside a polar hydrazide functional group. This molecular architecture presents a classic solubility challenge:
-
High Crystal Lattice Energy: The planar, halogenated aromatic rings can pack efficiently into a stable crystal lattice. A significant amount of energy is required to overcome these intermolecular forces and dissolve the solid.
-
Polarity Mismatch: The molecule possesses both nonpolar (the substituted benzene ring) and polar (the hydrazide group, -CONHNH2) regions. This duality makes it difficult to find a single solvent that can effectively solvate both parts of the molecule simultaneously.
-
Hydrogen Bonding: The hydrazide group can participate in hydrogen bonding, both as a donor and an acceptor. While this contributes to its solubility in polar, protic solvents, strong self-association via hydrogen bonding can also favor the solid state.
Frequently Asked Questions (FAQs)
Here we address common initial questions researchers have when encountering solubility issues with this compound.
Q1: What are the first signs of a solubility problem in my reaction?
A: The most common indicators include:
-
Incomplete Dissolution: The compound fails to fully dissolve in the solvent at the desired concentration, even with stirring.
-
Precipitation: The compound dissolves initially but then precipitates out of solution when a co-reagent is added or as the reaction proceeds.
-
Sluggish or Incomplete Reactions: Heterogeneous reaction mixtures often lead to slow reaction rates and low yields, as the reaction can only occur at the surface of the undissolved solid.
-
Poor Reproducibility: Inconsistent results between batches are often a sign of underlying solubility issues.
Q2: I've noticed my compound is sparingly soluble in water but also not very soluble in nonpolar organic solvents. Why is that?
A: This is due to the dual nature of the molecule as described above. Water, a highly polar solvent, can interact with the polar hydrazide group but struggles to solvate the nonpolar aromatic ring. Conversely, nonpolar solvents like hexane or toluene can interact with the aromatic ring but are poor solvents for the polar hydrazide group. This often necessitates the use of intermediate polarity solvents or solvent mixtures.[1]
Q3: Can I simply increase the temperature to dissolve the compound?
A: Increasing the temperature is a valid and often effective strategy. For most organic solids, solubility increases with temperature.[1][2][3][4] However, there are important considerations:
-
Compound Stability: Ensure that this compound and other reagents in your reaction are stable at elevated temperatures. Unwanted side reactions or decomposition can occur.
-
Precipitation upon Cooling: If the product of the reaction is also poorly soluble, it may crystallize out along with unreacted starting material upon cooling, complicating purification.
-
"Solubility Doubling Temperature": As a general rule of thumb, the solubility of many organic compounds can double for every 20°C increase in temperature.[2][4] This can be a useful heuristic for estimating the temperature increase needed.
Q4: How does pH affect the solubility of this compound?
A: The hydrazide group is basic and can be protonated under acidic conditions to form a more soluble salt. Therefore, in protic solvents (like water or alcohols), decreasing the pH can significantly increase solubility.[5][6][7] Conversely, in strongly basic conditions, the N-H protons can be abstracted, forming an anionic species which may also have different solubility characteristics. The hydrazone bond, a common derivative of hydrazides, is also known to be pH-sensitive.[8]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to troubleshooting and resolving solubility issues.
Problem: The compound does not dissolve in the primary reaction solvent.
| Solution Strategy | Underlying Principle | Pros | Cons |
| 1. Co-Solvent Addition | Using a mixture of solvents can fine-tune the polarity of the medium to better match the solute.[9][10] | Highly effective; allows for precise control over solvent properties. | May complicate solvent removal; potential for synergistic effects that are hard to predict.[11] |
| 2. Temperature Increase | Provides thermal energy to overcome the crystal lattice energy of the solid.[1] | Simple and often effective. | Risk of thermal degradation of reactants or products. |
| 3. Change of Primary Solvent | Select a solvent with a polarity that better matches the dual nature of the compound (e.g., THF, DMF, DMSO). | Can lead to complete dissolution. | The new solvent must be compatible with all reaction steps and reagents. |
| 4. pH Adjustment (in protic media) | Protonating the basic hydrazide group to form a more soluble salt.[6] | Can dramatically increase solubility in polar protic solvents. | Only applicable in certain solvent systems; may affect reagent stability or reactivity. |
Problem: The reaction is slow and gives a low yield, suspected to be due to poor solubility.
This is a classic sign of a mass transfer-limited reaction. Even if the compound appears mostly dissolved, a significant portion may exist as a fine suspension, limiting the available concentration for the reaction.
Workflow for Optimization:
Caption: Troubleshooting workflow for solubility-limited reactions.
Experimental Protocols
Protocol 1: Screening for an Optimal Co-Solvent System
This protocol provides a systematic way to identify an effective co-solvent to solubilize this compound.
Objective: To find a binary solvent system that dissolves the target compound at the desired reaction concentration.
Materials:
-
This compound
-
Primary solvent (e.g., Toluene, Acetonitrile)
-
Co-solvents (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))
-
Small vials (e.g., 4 mL) with stir bars
-
Stir plate
Procedure:
-
Preparation: Weigh 25 mg of this compound into several separate vials.
-
Primary Solvent Addition: Add 1 mL of the primary reaction solvent to each vial. Stir for 10 minutes at room temperature. Note the degree of dissolution.
-
Co-solvent Titration: To each vial, add one of the selected co-solvents dropwise (e.g., 50 µL at a time) while stirring.
-
Observation: Continue adding the co-solvent until the solid is fully dissolved. Record the total volume of co-solvent added for each successful system.
-
Selection: The best co-solvent system is the one that achieves complete dissolution with the smallest volume percentage of the co-solvent, as this will have the least impact on the overall reaction medium. The presence of a co-solvent can increase the solubility of hydrophobic chemicals.[12]
Data Summary Table:
| Primary Solvent | Co-Solvent | Volume of Co-Solvent for Dissolution (mL) | Approx. % v/v | Observations |
| Acetonitrile | DMF | 0.2 | 17% | Dissolved completely |
| Acetonitrile | DMSO | 0.15 | 13% | Dissolved completely |
| Toluene | NMP | 0.5 | 33% | Required heating to 50°C |
| Toluene | THF | >1.0 | >50% | Did not fully dissolve |
Protocol 2: pH-Mediated Solubility Enhancement in a Protic Solvent
This protocol is for reactions conducted in protic solvents where the basicity of the hydrazide can be leveraged.
Objective: To increase the solubility of this compound in a protic solvent like ethanol by acidification.
Materials:
-
This compound
-
Ethanol (or other suitable alcohol)
-
Acidic reagent compatible with the reaction (e.g., HCl in isopropanol, or a catalytic amount of a strong acid like p-toluenesulfonic acid)
-
pH indicator strips (optional, for aqueous systems)
Procedure:
-
Suspension: Create a suspension of this compound in ethanol at the desired concentration.
-
Acidification: While stirring, add the acidic reagent dropwise.
-
Observation: Observe the suspension. As the hydrazide is protonated to form its corresponding salt, the solid should begin to dissolve.
-
Stoichiometry: Be mindful of the stoichiometry. If a full equivalent of acid is used, you are forming the salt in situ. If a catalytic amount is used, you are shifting the equilibrium.
-
Reaction Compatibility: Crucially , ensure that the added acid does not interfere with downstream steps or the stability of other reagents. The use of a base may be required in the workup to neutralize the acid and recover the final product in its neutral form.
Conceptual Diagram:
Caption: Acidification increases solubility by forming a salt.
References
- Cosolvent - Wikipedia.
- Cosolvent – Knowledge and References - Taylor & Francis.
- Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development - ACS Publications.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids - American Chemical Society.
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube.
- Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate.
- Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents.
- Why does the solubility of gases increase with temperature in an organic solvent? - Quora.
- Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts.
- 5-Bromo-2-hydroxybenzohydrazide | C7H7BrN2O2 | CID 349954 - PubChem.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate.
- 5-Bromo-2-Chlorobenzoic Acid - Glindia.
- INVESTIGATION OF ACID-BASE PROPERTIES OF AROMATIC HYDRAZONES IN BASIC MEDIA AT CONSTANT IONIC STRENGTH - RAD Proceedings.
- ph-sensitive hydrazone bond: Topics by Science.gov.
- Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt | The Journal of Organic Chemistry - ACS Publications.
- The Effects of pH on Solubility - Chemistry LibreTexts.
- PH effect on solubility Definition - General Chemistry II Key Term | Fiveable.
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
- 5-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 10608925 - PubChem.
- A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC.
- Product information, this compound | P&S Chemicals.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Solubility enhancement techniques: A comprehensive review - WJBPHS.
- Solubility enhancement techniques.
- Aromatic hydrazides: A potential solution for Acinetobacter baumannii infections - PMC - NIH.
Sources
- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection and Optimization for 5-Bromo-2-chlorobenzohydrazide Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 5-Bromo-2-chlorobenzohydrazide and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the synthesis of this compound derivatives.
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct route involves the reaction of an activated derivative of 5-Bromo-2-chlorobenzoic acid with hydrazine hydrate. The two main variations of this approach are:
-
From the Acyl Chloride: 5-Bromo-2-chlorobenzoyl chloride is reacted with hydrazine hydrate. This method is often high-yielding and proceeds under mild conditions.[1] The acyl chloride can be prepared from 5-Bromo-2-chlorobenzoic acid using reagents like thionyl chloride or oxalyl chloride.[1][2]
Q2: What is the role of a catalyst in the synthesis of this compound itself?
A2: For the direct synthesis of this compound from its corresponding acyl chloride or ester with hydrazine hydrate, a catalyst is often not strictly necessary. The high nucleophilicity of hydrazine allows the reaction to proceed efficiently. However, in the subsequent synthesis of derivatives of this compound (e.g., Schiff bases), acid catalysts are commonly employed.
Q3: When synthesizing Schiff base derivatives from this compound and an aldehyde/ketone, what catalysts are recommended?
A3: For the condensation reaction to form hydrazones (Schiff bases), an acid catalyst is typically used to activate the carbonyl group of the aldehyde or ketone, making it more electrophilic. Common choices include:
-
Concentrated Hydrochloric Acid (HCl): A few drops are often sufficient to catalyze the reaction.[4]
-
Glacial Acetic Acid: This can also be used as a catalyst and solvent.[5]
-
L-Proline: As a greener alternative, L-proline has been shown to be an effective organocatalyst for hydrazone synthesis under mild conditions.[6]
Q4: My yield of the this compound derivative is low. What are the likely causes?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or gently heating the mixture.[7]
-
Purity of reactants: Impurities in your starting materials (this compound, aldehyde/ketone, or solvent) can interfere with the reaction.[7] Ensure you are using high-purity reagents.
-
Side reactions: The formation of unwanted byproducts can consume reactants and lower the yield of the desired product.[7]
-
Product loss during work-up: Significant product loss can occur during filtration, washing, and recrystallization steps.[7] Optimize your purification procedure to minimize these losses.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect Catalyst: The chosen catalyst may not be effective for the specific substrates. 2. Insufficient Catalyst: The amount of catalyst may be too low to drive the reaction efficiently. 3. Poor Quality Starting Materials: Impurities in the this compound or the carbonyl compound can inhibit the reaction.[7] 4. Sub-optimal Reaction Conditions: The temperature or reaction time may be insufficient. | 1. Catalyst Screening: If using an acid catalyst for Schiff base formation, try a different one (e.g., switch from HCl to glacial acetic acid or L-proline).[4][5][6] 2. Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading. A 5 mol% loading of L-proline has been shown to be effective in some cases.[6] 3. Verify Starting Material Purity: Use freshly purified starting materials. Recrystallize the this compound if necessary. 4. Adjust Reaction Conditions: Increase the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7] |
| Impure Product (Multiple Spots on TLC) | 1. Side Reactions: Unwanted side reactions may be occurring. 2. Incomplete Reaction: The presence of unreacted starting materials will lead to an impure product.[7] 3. Decomposition: The product may be degrading under the reaction or work-up conditions. | 1. Optimize Reaction Conditions: Try running the reaction at a lower temperature to minimize side product formation. 2. Purification: If recrystallization is ineffective, consider column chromatography for purification.[7] A common eluent system for similar compounds is a mixture of ethanol and chloroform.[7] 3. Gentle Work-up: Ensure the work-up procedure is not too harsh. Avoid excessively high temperatures during solvent removal. |
| Difficulty with Product Isolation/Purification | 1. High Solubility in Reaction Solvent: The product may be too soluble in the reaction solvent to precipitate upon cooling. 2. Oily Product: The product may be an oil instead of a solid, making filtration difficult. | 1. Solvent Selection: If the product is soluble, try removing the solvent under reduced pressure and then recrystallizing from a different solvent system. Ethanol or methanol are common choices for recrystallizing benzohydrazide derivatives.[7][8] 2. Trituration: If an oil is obtained, try triturating it with a non-polar solvent like hexane to induce solidification. |
| Unexpected Spectroscopic Data (NMR, IR) | 1. Presence of Impurities: Peaks corresponding to starting materials, solvents, or side products may be present.[7] 2. Incorrect Structure: The reaction may have yielded an unexpected product. | 1. Thorough Purification: Re-purify the product using recrystallization or column chromatography.[7] 2. Detailed Spectral Analysis: Carefully analyze the NMR and IR spectra to identify characteristic peaks. For a hydrazone derivative, look for the C=N stretch in the IR spectrum and the disappearance of the aldehyde proton in the 1H NMR spectrum. |
Section 3: Experimental Protocols
Synthesis of this compound
This protocol describes a general method for preparing this compound from 5-Bromo-2-chlorobenzoic acid.
Step 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride [1]
-
To a solution of 5-Bromo-2-chlorobenzoic acid (1.0 eq) in dichloromethane, add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) and monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 5-Bromo-2-chlorobenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 5-Bromo-2-chlorobenzoyl chloride in a suitable solvent such as tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrazine hydrate (2.1 eq) in water, maintaining the temperature between 10-20°C.
-
Stir the reaction mixture for 15-30 minutes after the addition is complete.
-
Isolate the product by filtration, wash with cold water, and dry to obtain this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of a this compound Schiff Base Derivative
This protocol outlines the synthesis of a Schiff base derivative from this compound and a substituted aldehyde.
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.[5][8]
-
Add an equimolar amount of the desired substituted aldehyde to the solution.
-
Add a catalytic amount (a few drops) of concentrated hydrochloric acid or glacial acetic acid.[4][5]
-
Stir the reaction mixture at room temperature. The formation of a precipitate often indicates product formation.[7] If the reaction is slow, gentle refluxing may be necessary.[5]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.[7][8]
Section 4: Visualizing the Workflow
Catalyst Selection and Optimization Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for the synthesis of this compound derivatives.
Caption: A workflow for catalyst selection and optimization.
Section 5: References
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Zhou, J., Yang, Y., & Li, Y. (2010). N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2835. Retrieved from [Link]
-
Al-Warhi, T., Al-Zahrani, A. A., Al-Ghamdi, M. A., El-Gazzar, A. A., & Al-Shaalan, N. H. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3583. Retrieved from [Link]
-
Li, Y. (2011). (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1713. Retrieved from [Link]
-
PatSnap. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]
-
The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]
-
Der Pharma Chemica. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]
Sources
- 1. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE | 21900-52-7 [chemicalbook.com]
- 2. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions during the synthesis of Schiff bases from 5-Bromo-2-chlorobenzohydrazide
Technical Support Center: Synthesis of Schiff Bases from 5-Bromo-2-chlorobenzohydrazide
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases (hydrazones) from this compound. The unique electronic and steric properties of this starting material necessitate a carefully controlled approach to maximize yield and purity. This document provides in-depth, field-proven insights into preventing common side reactions through a troubleshooting and FAQ format.
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable protocols to rectify the issue.
Question 1: My reaction yield is consistently low, or I fail to isolate any product. What are the primary causes?
Low yield is a common issue stemming from several potential sources, primarily incomplete reaction or degradation of the starting material or product. The key is to systematically identify and address the limiting factor.
-
Possible Cause A: Incomplete Reaction The condensation of a hydrazide with a carbonyl compound is a reversible equilibrium reaction.[1] Insufficient activation or reaction time can prevent the reaction from reaching completion.
-
Expert Insight: While the reaction can proceed without a catalyst, it is often slow. A mild acid catalyst is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the terminal amine of the hydrazide.[2]
-
Solution:
-
Catalyst Optimization: Introduce a catalytic amount of a mild acid. Glacial acetic acid (2-3 drops) is highly effective and commonly used.[3][4] Avoid strong acids, which can promote hydrolysis of the product.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the limiting reactant (typically the aldehyde) signals completion. See Protocol 1 for a detailed TLC monitoring procedure.
-
Temperature Control: Gentle heating or refluxing in a suitable solvent like ethanol can increase the reaction rate.[4] However, excessive heat can promote side reactions, so it should be applied judiciously.[3]
-
-
-
Possible Cause B: Hydrolysis of Product or Reactant Hydrazones are susceptible to hydrolysis, reverting to the parent carbonyl and hydrazide, particularly in the presence of excess water and under strongly acidic or basic conditions.[2][5][6] The this compound itself can also degrade under harsh pH conditions.
-
Expert Insight: The stability of the C=N imine bond is highly pH-dependent. The optimal pH for formation is mildly acidic (pH 4-6), which facilitates both the initial nucleophilic attack and the subsequent dehydration step.[7]
-
Solution:
-
Maintain pH Control: Ensure the reaction medium is only slightly acidic. If using an acid catalyst, do not add in excess.
-
Anhydrous Conditions: While not always strictly necessary, using anhydrous solvents and reactants can be beneficial, especially for sensitive substrates, to shift the equilibrium toward the product side by removing water.[3]
-
Neutral Workup: During the workup phase, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[7] This step is critical to prevent hydrolysis of the purified product during solvent evaporation and storage.
-
-
Question 2: My spectral data (NMR/LC-MS) shows a significant impurity with a mass roughly double that of my expected product. What is this side product and how do I prevent it?
This is a classic sign of azine formation . This side reaction is a significant cause of reduced yield and purification difficulties.
-
Mechanism of Azine Formation: An azine (R₂C=N-N=CR₂) is formed when a second molecule of the aldehyde or ketone condenses with the newly formed hydrazone.[2][5] This occurs when the concentration of the carbonyl compound is high relative to the unreacted hydrazide.
-
Expert Insight: This side reaction is kinetically controlled. By managing the relative concentrations of the reactants, you can heavily favor the desired 1:1 condensation over the 2:1 condensation that leads to the azine.
-
Preventative Protocol:
-
Control Stoichiometry: Use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents). This ensures that the carbonyl compound is the limiting reagent and is consumed before it can react with the product hydrazone.[7]
-
Reverse Addition: The single most effective technique is to add the carbonyl compound slowly and dropwise to a stirred solution of the hydrazide.[7] This maintains a low instantaneous concentration of the carbonyl, preventing the second addition reaction. See Protocol 2 for an optimized methodology.
-
-
Question 3: I've isolated my product, but it degrades over time, showing discoloration or changes in its NMR spectrum. How can I ensure its stability?
Hydrazones, particularly those with a free N-H proton, can be susceptible to oxidative degradation and hydrolysis upon storage.[7]
-
Expert Insight: Residual acid or base from the synthesis is a common culprit in catalyzing degradation.[7] Furthermore, exposure to atmospheric oxygen and light can promote oxidation.
-
Solution:
-
Thorough Purification: Ensure all acidic catalysts are removed during the workup, as described in the neutral workup procedure above. Recrystallization from a suitable solvent (e.g., ethanol) is often effective for achieving high purity.[3]
-
Proper Storage Conditions: Store the purified, dry product in a sealed vial under an inert atmosphere (nitrogen or argon).[7] Protect it from light by using an amber vial or storing it in the dark, and keep it at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting conditions for the synthesis?
For researchers starting this synthesis, a well-chosen set of initial conditions is critical for success. The following parameters are recommended based on established literature and practical experience.
| Parameter | Recommended Condition | Rationale & Citation |
| Solvent | Ethanol or Methanol | Polar protic solvents that effectively dissolve both reactants and facilitate the reaction mechanism.[2][3][8] |
| Catalyst | Glacial Acetic Acid (2-3 drops) | Provides the necessary mild acidic environment (pH 4-6) to accelerate the reaction without causing significant hydrolysis.[3][7] |
| Stoichiometry | 1.1 eq. Hydrazide : 1.0 eq. Carbonyl | Minimizes the formation of azine byproducts by ensuring the carbonyl is the limiting reagent.[7] |
| Temperature | Room Temperature to Gentle Reflux | Room temperature is often sufficient, but gentle reflux can be used to increase the rate for less reactive carbonyls.[2][9] |
| Order of Addition | Slow, dropwise addition of carbonyl to hydrazide | Crucial for preventing high local concentrations of the carbonyl, thus suppressing azine formation.[7] |
Q2: Could my this compound undergo intramolecular cyclization?
While less common than the side reactions already discussed, intramolecular cyclization is a theoretical possibility for multifunctional molecules, particularly under harsh conditions (e.g., strong base or high heat).[10][11] In this specific molecule, a reaction between the hydrazide moiety and the ortho-chloro group to form a heterocyclic system could be envisioned. However, this is generally not observed under the standard, mild acidic conditions used for Schiff base formation. If you have ruled out other common side products, advanced structural elucidation would be required to investigate this possibility.
Visual Guides & Workflows
Troubleshooting Workflow for Low Product Yield
This decision tree provides a logical pathway for diagnosing the cause of low yields in your Schiff base synthesis.
Caption: Troubleshooting Decision Tree for Low Yield.
Primary Reaction and Key Side Reaction Pathways
This diagram illustrates the desired synthesis pathway versus the two most common competing side reactions.
Caption: Desired Reaction vs. Side Reactions.
Key Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting:
-
On the starting line, apply a small spot of your starting aldehyde/ketone solution (co-spot).
-
Next to it, apply a small spot of the ongoing reaction mixture using a capillary tube.
-
-
Elution: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 30-50% Ethyl Acetate in Hexane). Let the solvent front rise to ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: The reaction is complete when the spot corresponding to the starting aldehyde/ketone (visible in the co-spot lane) has completely disappeared from the reaction mixture lane. The product spot should appear distinctly, usually with a different Rf value.
Protocol 2: Optimized Synthesis to Minimize Azine Formation
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the stirred hydrazide solution.
-
Reactant Preparation: In a separate dropping funnel, dissolve the aldehyde or ketone (1.0 equivalent) in a small amount of ethanol.
-
Slow Addition: Add the carbonyl solution dropwise from the funnel to the stirred hydrazide solution over a period of 15-30 minutes at room temperature.[7]
-
Reaction: Allow the mixture to stir at room temperature or with gentle heating, monitoring by TLC as described in Protocol 1 .
-
Workup: Once the reaction is complete, cool the mixture if heated. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution, then with brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified by recrystallization.
References
- ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation.
- Wikipedia. (n.d.). Hydrazone.
- YouTube. (2017, February 13). Hydrolysis of a Schiff Base.
- Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions.
- Cimerman, Z., et al. (2000).
- Amaria Moulay, A., et al. (n.d.). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA.
- Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]
- Cimerman, Z., et al. (2000).
- Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]
- Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society. [Link]
- Science.gov. (n.d.). hydrazone schiff base: Topics by Science.gov.
- Taylor & Francis Online. (2009). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide.
- ResearchGate. (n.d.). Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles.
- Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]
- ResearchGate. (2015). Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases.
- National Institutes of Health. (n.d.). N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide.
- International Journal of Current Science. (n.d.). Synthesis, Characterization of some Schiff’s bases derived from phenylhydrazine. Retrieved from International Journal of Current Science. [Link]
- Zenodo. (2018). JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide.
- C&EN. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis.
- National Institutes of Health. (2017). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases.
- ChemTube3D. (n.d.). Hydrazone formation.
- Longdom Publishing. (n.d.). Synthesis, Characterization, Anticorrosion Activity and Antibacterial Activity of Macrocyclic Schiff Bases Based on 1,3-Dithiocarbonyl Phenyl Dihydrazide.
- National Institutes of Health. (n.d.). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazide.
- ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- PubMed. (n.d.). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- International Research Journal of Science & Engineering. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Bendola Publishing. (n.d.). Schiff Bases and their Copper(II) Complexes Derived from Cinnamaldehyde and Different Hydrazides.
- ResearchGate. (n.d.). Synthesis, spectroscopic characterization, and crystal structures of Schiff bases derived from nicotinic hydrazide.
- Longdom Publishing. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. ajol.info [ajol.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 11. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 5-Bromo-2-chlorobenzohydrazide Recrystallization
Welcome to the technical support center for the refinement of the recrystallization process for high-purity 5-Bromo-2-chlorobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this critical intermediate.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Recrystallization is a powerful technique for achieving the high purity required for these applications. This guide will provide a comprehensive overview of the recrystallization process, focusing on practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on our experience and literature precedents for similar benzohydrazide derivatives, ethanol and methanol are excellent starting points for single-solvent recrystallization.[1][2][3] this compound exhibits good solubility in these alcohols at elevated temperatures and lower solubility upon cooling, which is the ideal characteristic for a recrystallization solvent. For a mixed-solvent system, an ethanol/water or methanol/water mixture can be effective, particularly for addressing "oiling out."
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This typically occurs when the solution is supersaturated to the point where the compound's melting point is below the solution's temperature. To resolve this, try the following:
-
Increase the solvent volume: Add more of the hot solvent to the mixture to reduce the saturation level.
-
Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Use a mixed-solvent system: Dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol) and then slowly add a "poor" solvent (like water) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q3: The yield of my recrystallized product is very low. What are the likely causes?
A3: Low yield can be frustrating. The most common culprits are:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a substantial amount. Ensure your filtration apparatus is pre-heated.
-
Incomplete precipitation: Cooling the solution for a longer period or to a lower temperature might increase the yield.
Q4: My final product is still discolored. How can I remove colored impurities?
A4: A small amount of activated charcoal can be added to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as excessive amounts can also adsorb your desired product.
Q5: What are the most likely impurities in my crude this compound?
A5: Impurities can originate from the starting materials or side reactions. Key potential impurities include:
-
Unreacted 5-Bromo-2-chlorobenzoic acid: The starting material for the hydrazide synthesis.
-
Isomeric impurities: Such as 4-bromo-2-chlorobenzohydrazide, which can arise from the synthesis of the precursor, 5-bromo-2-chlorobenzoic acid.[4][5]
-
Residual hydrazine: A reactant in the synthesis.
-
Side-reaction products: Depending on the synthetic route, other related compounds may be present.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
Scenario 1: No Crystals Form Upon Cooling
| Observation | Potential Cause | Suggested Solution |
| Clear solution after cooling | Insufficient supersaturation (too much solvent). | Reheat the solution and evaporate some of the solvent. Allow to cool again. |
| Nucleation is inhibited. | Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of pure this compound if available. | |
| The compound is highly soluble in the chosen solvent at all temperatures. | Select a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. |
Scenario 2: Poor Crystal Quality (Small, Powdery, or Aggregated)
| Observation | Potential Cause | Suggested Solution |
| Fine powder precipitates immediately upon cooling | The solution is too concentrated, leading to rapid precipitation instead of crystal growth. | Reheat the solution, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| Crystals are clumped together | Agitation during the cooling process. | Allow the solution to cool undisturbed. |
| Discolored crystals | Presence of colored impurities. | Redissolve the crystals in a minimal amount of hot solvent, add a small amount of activated charcoal, perform a hot filtration, and then allow the filtrate to cool slowly. |
Scenario 3: Oiling Out
| Observation | Potential Cause | Suggested Solution |
| A liquid layer forms instead of solid crystals | The boiling point of the solvent is higher than the melting point of the compound at the point of saturation. | Add more hot solvent to decrease the saturation point. Alternatively, switch to a lower-boiling point solvent. |
| High concentration of impurities depressing the melting point. | Attempt a preliminary purification by another method (e.g., a quick column chromatography) before recrystallization. | |
| Using a mixed-solvent system where the "poor" solvent is added too quickly. | Add the "poor" solvent dropwise to the hot solution of the "good" solvent until persistent turbidity is observed, then add a few drops of the "good" solvent to redissolve the precipitate before cooling. |
Optimized Recrystallization Protocol for this compound
This protocol is a starting point and may require optimization based on the purity of the crude material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water (for mixed-solvent system, if needed)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and bring the solution to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate. Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Visualizing the Workflow
Caption: Optimized workflow for the recrystallization of this compound.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common recrystallization problems.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Solvent | Ethanol or Methanol | Start with these for single-solvent recrystallization. |
| Solvent Ratio (Mixed-Solvent) | Ethanol/Water or Methanol/Water | Titrate with water as the anti-solvent until slight turbidity. |
| Drying Temperature | 50-60 °C | Under vacuum to prevent solvent bumping and ensure complete removal of residual solvent. |
| Expected Purity | >99% | As determined by HPLC or NMR. |
References
- Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid.
- Yang, X., & Zhou, J. (2010). N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2835. [Link]
- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- EPO. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
- EliteSynth Laboratories. (n.d.). 5-Bromo-2-chlorobenzoic Acid.
- Patsnap. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid.
- Li, X.-Y. (2011). (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2511. [Link]
- Scribd. (n.d.). CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid.
- WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- PubChem. (n.d.). N'-(5-bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide.
- ResearchGate. (n.d.). (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide.
- National Institutes of Health. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 12345. [Link]
- Yang, X., & Zhou, J. (2008). N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2368. [Link]
- PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid.
- NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid.
Sources
- 1. N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
addressing inconsistencies in the biological activity of 5-Bromo-2-chlorobenzohydrazide batches
A Guide to Addressing Batch-to-Batch Variability in Biological Activity
Welcome to the technical support center for 5-Bromo-2-chlorobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals who may be experiencing inconsistencies in the biological activity of this compound across different batches. As Senior Application Scientists, we understand that reproducible results are the cornerstone of scientific discovery. This resource provides in-depth troubleshooting protocols and answers to frequently asked questions to help you identify and resolve issues related to compound variability.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial questions.
Q1: We've observed a significant drop in potency with a new batch of this compound. What are the most likely causes?
A1: The most common causes for batch-to-batch variability fall into two categories: experimental conditions and compound integrity.[1] Before scrutinizing the compound itself, it is crucial to rule out variations in your assay, such as inconsistent cell passage numbers, different media lots, or minor deviations in incubation times.[1] If experimental factors are controlled, the issue likely lies with the compound's purity, solubility, or stability.[2]
Q2: How can impurities affect the biological activity of our compound?
A2: Impurities can have a significant impact on experimental outcomes.[3] They can act as inhibitors or activators of off-target pathways, compete with the primary compound for binding sites, or be cytotoxic, leading to misleading results like false positives or negatives.[3][4] Even small amounts of structurally related impurities from the synthesis process can have potent, unintended biological effects.[5]
Q3: Could solubility be the reason for our inconsistent results?
A3: Absolutely. Poor aqueous solubility is a frequent challenge with small molecules. If a new batch has slightly different physical properties (e.g., crystallinity), it may not dissolve as consistently in your assay buffer, leading to a lower effective concentration and thus, lower observed activity.[6] It is essential to ensure the compound is fully dissolved in a stock solvent like DMSO before preparing aqueous dilutions.[6]
Q4: How should we properly store this compound to prevent degradation?
A4: Proper storage is critical for maintaining chemical integrity.[7] For solid material, store it in a tightly sealed container in a cool, dark, and dry place, as recommended by the supplier. Light and moisture can degrade sensitive compounds.[8] For stock solutions in DMSO, it is advisable to store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation.[9]
Part 2: In-Depth Troubleshooting Guides
If the FAQs have not resolved your issue, these guides provide a systematic approach to pinpointing the source of variability.
Guide 1: Initial Assay & Process Validation
Before analyzing the compound batch, it is imperative to validate your experimental setup. This ensures that the observed variability is not an artifact of the assay itself.
Objective: To confirm that the experimental protocol and conditions are not the source of the inconsistency.
Workflow:
Caption: Workflow for initial assay validation.
Protocol:
-
Parameter Review: Create a checklist of all assay parameters. Compare the protocol used for the new batch against the one used for previous, successful experiments. Look for any differences in:
-
Cell line passage number and seeding density.
-
Reagent lot numbers (media, serum, buffers).
-
Incubation times and temperatures.
-
Plate type and manufacturer.
-
Final DMSO concentration in the assay wells.
-
-
Side-by-Side Control Experiment: If a small amount of a previously well-characterized, "gold-standard" batch is available, run it in the same experiment as the new, problematic batch.
-
Include a vehicle control (e.g., DMSO) and a positive control for the assay.
-
Test both batches across a full dose-response curve.
-
-
Analysis:
-
If the old batch performs as expected: This strongly suggests the issue lies with the new compound batch. Proceed to Guide 2 .
-
If the old batch also shows poor activity: This points to a problem with the assay itself (e.g., cell health, a degraded reagent). Troubleshoot the assay before re-evaluating the new compound batch.
-
Guide 2: Compound Integrity & Quality Control (QC)
This guide focuses on verifying the chemical quality of the this compound batch .
Objective: To determine if the compound meets the required specifications for identity, purity, and stability.
Workflow:
Caption: Workflow for compound quality control.
Potential Impurities and Their Sources
The synthesis of this compound typically starts from 5-Bromo-2-chlorobenzoic acid.[10][11] Potential impurities can arise from unreacted starting materials or side-reactions.
| Potential Impurity | Source | Potential Biological Impact |
| 5-Bromo-2-chlorobenzoic Acid | Unreacted starting material from the hydrazide synthesis.[10] | May alter pH of the medium or have its own distinct biological activity, confounding results. |
| Hydrazine | Excess reagent from synthesis.[12] | Highly reactive and potentially toxic, which can lead to non-specific cytotoxicity in cell-based assays.[13] |
| N,N'-bis(5-bromo-2-chlorobenzoyl)hydrazine | A "dimer" impurity formed by the reaction of two molecules of the acid chloride/ester with one molecule of hydrazine.[14] | This larger, more lipophilic molecule could have different solubility and biological targets, potentially acting as an antagonist or agonist. |
| Isomeric Impurities | Bromination at a different position on the aromatic ring during precursor synthesis.[15] | Structural isomers can have dramatically different binding affinities and biological activities. |
Recommended Analytical Protocols
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Purpose: To quantify the purity of the compound and detect non-volatile impurities.
-
Methodology:
-
Prepare a standard solution of a trusted reference batch at 1 mg/mL in methanol or acetonitrile.
-
Prepare a solution of the new batch at the same concentration.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. (e.g., start at 95% A, ramp to 5% A over 15 minutes).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detector set to a wavelength where the compound has high absorbance (e.g., 254 nm).
-
Analysis: Compare the chromatograms. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. Look for new or larger impurity peaks in the new batch compared to the reference.[16]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To confirm the identity (molecular weight) of the main peak and identify the mass of any major impurities.
-
Methodology:
-
Use a similar chromatographic method as HPLC-UV.
-
The eluent is directed into a mass spectrometer (e.g., ESI-Q-TOF).
-
Analysis: Confirm that the mass of the main peak corresponds to the molecular weight of this compound (C₇H₆BrClN₂O, MW: 249.49 g/mol ).[17] Analyze the mass of significant impurity peaks to hypothesize their structures (e.g., matching the mass of starting materials or dimers).
-
3. Proton Nuclear Magnetic Resonance (¹H NMR)
-
Purpose: To confirm the chemical structure of the compound.
-
Methodology:
-
Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Analysis: Compare the spectrum to a reference spectrum or the expected chemical shifts and splitting patterns for the structure. The presence of unexpected peaks indicates impurities.
-
Part 3: Conclusion & Recommendations
Navigating batch-to-batch variability is a common challenge in research. By systematically eliminating experimental error before conducting a thorough chemical analysis of the compound batch, you can confidently identify the source of the inconsistency. If analytical tests confirm that a batch is impure or has degraded, contact the supplier immediately with your data and request a replacement or refund.[7] Maintaining a small aliquot of a "gold-standard" batch for comparative analysis is a highly recommended practice for ensuring long-term experimental reproducibility.[2]
References
- Benchchem. (n.d.). Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds.
- CU Directory. (2026, January 7). Laboratory Reagents: The Essential Guide to Quality and Precision.
- Unknown Source. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays.
- Post Apple Scientific. (2024, January 19). The Impact of Impurities in Lab Chemicals.
- Benchchem. (n.d.). Mitigating the formation of impurities in sulfonyl hydrazide reactions.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
- KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
- PubMed. (2020, February 6). Chemical Impurities: An Epistemological Riddle with Serious Side Effects.
- Charles River Laboratories. (n.d.). Impurity Testing & Residual Testing.
- ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid synthesis.
- ResearchGate. (n.d.). Immunoassay Troubleshooting Guide.
- OSHA. (n.d.). HYDRAZINE Method no.: 52.
- BLD Pharm. (n.d.). This compound.
- Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid.
- Google Patents. (n.d.). CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method.
- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 3. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 4. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cudirectory.web.id [cudirectory.web.id]
- 8. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 12. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 13. osha.gov [osha.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method - Google Patents [patents.google.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. 131634-71-4|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: TLC Analysis of 5-Bromo-2-chlorobenzohydrazide Reactions
Introduction
Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions, offering a rapid and cost-effective way to assess reaction progress, identify the presence of starting materials, and detect the formation of products or byproducts. When working with functionalized aromatic compounds like 5-Bromo-2-chlorobenzohydrazide, which serves as a crucial building block in medicinal chemistry and materials science, accurate TLC analysis is paramount.[1][2]
However, the unique chemical properties of this molecule—possessing a polar hydrazide group, a halogenated aromatic ring, and the potential for strong interactions with the silica gel stationary phase—can present several analytical challenges.[3][4] This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common issues encountered during the TLC analysis of reactions involving this compound. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve these issues effectively.
The Troubleshooting Workbench: Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered during TLC analysis. Each question is followed by an explanation of the underlying causes and a set of actionable solutions.
Q1: My spots are streaking badly down the plate. What's happening and how do I fix it?
Answer: Streaking is one of the most frequent issues and can be caused by several factors.[3][5]
-
Probable Cause 1: Compound-Silica Interaction. The hydrazide moiety (-CONHNH₂) in your molecule is basic and can interact strongly with the acidic silica gel on the TLC plate. This strong binding prevents the compound from moving cleanly with the solvent front, resulting in a streak.[3][4]
-
Solution: Add a small amount of a competitive base or acid to your mobile phase to disrupt this interaction.
-
-
Probable Cause 2: Sample Overloading. Applying too much sample to the plate is a common cause of streaking and band broadening.[3][5] The stationary phase becomes saturated, and the excess compound is smeared up the plate.
-
Solution: Dilute your reaction sample significantly before spotting. A good starting point is to dissolve a very small amount (tip of a needle) in a vial with 0.5-1 mL of a suitable solvent (like ethyl acetate or dichloromethane). If you can see a dark, intense spot on the baseline before development, it's likely overloaded.[6]
-
-
Probable Cause 3: Poor Solubility. If your compound is not fully dissolved in the mobile phase, it will streak from the baseline.
-
Solution: Ensure your chosen mobile phase is capable of dissolving your starting material and expected products. You may need to increase the polarity of the eluent system.
-
Q2: All my spots (starting material and product) are stuck on the baseline (Rf ≈ 0). What should I do?
Answer: An Rf value near zero indicates that your compounds are too polar for the current mobile phase and are strongly adsorbed to the silica gel.[7][8]
-
Probable Cause: The eluent is not polar enough. The stationary phase (silica gel) is highly polar, and a non-polar solvent will not be able to effectively compete for and displace your polar compounds, preventing them from moving up the plate.[9][10][11]
-
Solution: Increase the polarity of your mobile phase.
-
If you are using a mixture like ethyl acetate/hexane, increase the proportion of the more polar solvent (ethyl acetate). For example, move from a 20:80 mixture to a 40:60 or 50:50 mixture.[11]
-
If a simple mixture isn't working, you may need to introduce a much more polar solvent, such as methanol. A common solvent system for very polar compounds is dichloromethane with a small percentage of methanol (e.g., 95:5 DCM:MeOH).[4]
-
For extremely polar compounds, a system containing ammonium hydroxide in methanol can be effective.[12]
-
-
Q3: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). How do I get separation?
Answer: An Rf value near 1.0 is the opposite problem: your mobile phase is too polar for the compounds.[8][11]
-
Probable Cause: The eluent is too polar. The mobile phase has such a high affinity for your compounds that it carries them up the plate without allowing for sufficient interaction with the stationary phase, leading to poor or no separation.[7][8][10]
-
Solution: Decrease the polarity of your mobile phase.
-
If using an ethyl acetate/hexane system, decrease the proportion of ethyl acetate. For example, move from a 50:50 mixture to a 20:80 mixture.[11]
-
If using a DCM/MeOH system, reduce the amount of methanol or switch to a less polar system altogether.
-
-
Q4: I don't see any spots on my plate after development, even under the UV lamp. Where did my compound go?
Answer: This can be a frustrating issue, but it's usually solvable with a systematic check.
-
Probable Cause 1: Sample is Too Dilute. The concentration of your compound may be below the detection limit of your visualization method.[4][6]
-
Probable Cause 2: Compound is Not UV-Active. While the aromatic ring in this compound should be UV-active, some reaction products may not be, or their absorbance may be weak.[4]
-
Probable Cause 3: Sample Dissolved in the Solvent Pool. If the baseline where you spotted your sample was below the level of the solvent in the developing chamber, your sample simply washed off the plate and dissolved into the solvent pool instead of eluting.[6]
-
Solution: Always ensure your starting baseline is drawn (in pencil) well above the solvent level in the chamber.[6]
-
Q5: I see multiple unexpected spots. Is my reaction a mess, or is it something else?
Answer: Unexpected spots can indicate side products, decomposition, or impurities. A logical diagnostic approach is needed.
-
Probable Cause 1: Impure Starting Material or Reagents.
-
Solution: Always run a reference lane on your TLC plate with only the starting material (this compound) and another lane with any other key reagents to check for impurities.
-
-
Probable Cause 2: Decomposition on the Silica Plate. Some compounds are sensitive to the acidic nature of silica gel and can decompose during the chromatography process.[16]
-
Solution: Perform a 2D TLC.
-
Spot your sample in one corner of a square TLC plate.
-
Develop the plate in one direction with your chosen eluent.
-
Dry the plate completely and rotate it 90 degrees.
-
Develop the plate again in the second dimension using the same eluent system.
-
Interpretation: If your compounds are stable, they will all appear along a 45-degree diagonal line. Spots that appear off the diagonal represent decomposition products that formed during the first elution.[12][16] If decomposition is confirmed, you may need to consider using a different stationary phase (like alumina) or deactivating the silica by adding triethylamine to the eluent.[17]
-
-
-
Probable Cause 3: Reaction Side Products. Benzohydrazides can undergo various reactions, such as hydrolysis back to the carboxylic acid or further reactions depending on the reagents used.[18][19]
-
Solution: Use Co-spotting. To help identify spots, use a "co-spot." In one lane, spot your starting material. In the next lane, spot your reaction mixture. In the third lane, apply a spot of starting material directly on top of a spot of your reaction mixture. If the starting material spot in the reaction mixture is indeed the starting material, it will appear as a single, unified spot in the co-spot lane. If you see two separated spots, then the spot in your reaction mixture is a different compound with a very similar Rf.[4]
-
Visual Workflow Guides
TLC Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose common TLC issues.
Caption: A decision tree for troubleshooting common TLC plate issues.
Conceptual Reaction Progress on a TLC Plate
This diagram illustrates how a TLC plate might look at different stages of a reaction where this compound (SM) is converted to a less polar product (P).
Caption: Idealized TLC plates showing reaction progress over time.
Detailed Troubleshooting Protocols
Protocol 1: Preparation and Use of Potassium Permanganate (KMnO₄) Stain
This is an excellent oxidizing stain for visualizing a wide variety of functional groups, especially hydrazides, alcohols, alkenes, and aldehydes.[13][14][15]
Preparation:
-
Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water.[14][20]
-
To this solution, add 1.25 mL of a 10% aqueous sodium hydroxide (NaOH) solution.[14][20]
-
Stir the mixture until all solids are dissolved. The solution should be a deep purple.
-
Store the stain in a sealed, wide-mouth jar in a cool, dark place. It is stable for several months.
Methodology:
-
After developing your TLC plate, remove it from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood to remove all traces of the eluent.
-
Using tongs, quickly and evenly dip the dried TLC plate into the KMnO₄ stain solution.
-
Immediately remove the plate and wipe the excess stain from the back of the plate with a paper towel.
-
Spots will appear as yellow, yellow-brown, or sometimes white on a purple or pink background.[13][15] Gentle heating with a heat gun may be required to develop the spots, but often they appear immediately.[15][21]
Reference Data
Table 1: Common TLC Solvents Ordered by Polarity
This table can help in systematically adjusting the polarity of your mobile phase.
| Solvent | Polarity Index |
| n-Hexane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane (DCM) | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate (EtOAc) | 4.4 |
| Acetone | 5.1 |
| Ethanol | 4.3 |
| Methanol (MeOH) | 5.1 |
| Water | 10.2 |
Data adapted from various sources. Polarity is relative and can vary slightly based on the scale used.
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Key Solution(s) |
| Streaking/Tailing | Sample overload; Strong interaction with silica.[3][5] | Dilute sample; Add 1% Et₃N to eluent.[4] |
| Spots at Baseline (Rf≈0) | Eluent not polar enough.[7][8] | Increase eluent polarity (e.g., add more EtOAc or MeOH).[11] |
| Spots at Solvent Front (Rf≈1) | Eluent is too polar.[8][11] | Decrease eluent polarity (e.g., use more hexane). |
| No Visible Spots | Sample too dilute; Not UV-active.[4][6] | Concentrate sample spotting; Use a chemical stain (KMnO₄).[13][14] |
| Unexpected Spots | Impurities; Decomposition on silica.[6][16] | Run reference lanes; Perform a 2D TLC analysis.[12][16] |
References
- ChemBAM. (n.d.). TLC troubleshooting.
- SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
- Homework.Study.com. (n.d.). how are Rf values affected by solvent polarity??
- Helmenstine, A. M. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Physics Forums. (2013). Effect of Solvent Polarity on Rf Value in TLC.
- University of California, Los Angeles. (n.d.). TLC Stains.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Retrieved from University of Colorado Boulder, Department of Chemistry.
- MilliporeSigma. (n.d.). Thin Layer Chromatography (TLC).
- LibreTexts Chemistry. (2020). 6.2: Thin Layer Chromatography (TLC).
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from University of Rochester, Department of Chemistry.
- Organic Chemistry Day. (n.d.). Thin Layer Chromatography.
- Bitesize Bio. (2024). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Sarpong Group, UC Berkeley. (n.d.). Appendix 3: Recipes For TLC Stains.
- ChemicalDesk.Com. (2011). TLC Stains Preparation.
- University of Rochester. (n.d.). Chromatography: TLC Tips. Retrieved from University of Rochester, Department of Chemistry.
- University of Wisconsin-Madison. (n.d.). TLC Stains.
- FUJIFILM Wako. (n.d.). TLC Stains.
- Pothinuch, P., & Eckel, R. (2020). Rapid Separation and Quantitative Analysis of Complex Lipophilic Wood Pulp Extractive Mixtures Based on 2D Thin Layer Chromatography. ACS Sustainable Chemistry & Engineering.
- BenchChem. (2024). Troubleshooting guide for the purification of polar quinoline compounds.
- EPFL. (n.d.). TLC Visualization Reagents. Retrieved from École Polytechnique Fédérale de Lausanne.
- Organic Chemistry Portal. (n.d.). TLC stains.
- Hawrył, M. A., & Soczewiński, E. (2012). The New TLC Method for Separation and Determination of Multicomponent Mixtures of Plant Extracts. The Scientific World Journal.
- Nyiredy, S. (2003). Strategy for separation of complex mixtures by multidimensional planar chromatography.
- Study.com. (2021). How to Interpret Thin Layer & Column Chromatography Results.
- Chalmers, R. A., & Lawson, A. M. (1963). THIN-LAYER CHROMATOGRAPHY AND SPECTROPHOTOMETRY OF ALPHA-KETOACID HYDRAZONES. Biochimica et Biophysica Acta.
- PEACE at UC Berkeley. (2015). TLC Plate Interpretation.
- CymitQuimica. (n.d.). This compound.
- YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs.
- LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates.
- ResearchGate. (2024). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies.
- PubChem. (n.d.). 5-Bromo-2-hydroxybenzohydrazide.
- AKJournals. (n.d.). Strategy for separation of complex mixtures by multidimensional planar chromatography.
- YouTube. (2024). What Is Two Dimensional Chromatography?.
- BLD Pharm. (n.d.). 131634-71-4|this compound.
- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
- ResearchGate. (n.d.). Thin Layer Chromatography and Hydrazine.
- Lin, C., & Hsu, J. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV)
- Labinsights. (2024). Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents.
- International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives.
- Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from Biointerface Research in Applied Chemistry.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chlorobenzoic acid.
- PubChem. (n.d.). 2-Amino-3-bromo-5-chlorobenzohydrazide.
- ResearchGate. (2024). Chromatographic methods of determining hydrazine and its polar derivatives.
- ResearchGate. (2018). What mobile phase should I use (TLC) to separate aromatic hydrazone and aromatic hydrazine?.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. chembam.com [chembam.com]
- 4. silicycle.com [silicycle.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. physicsforums.com [physicsforums.com]
- 11. Home Page [chem.ualberta.ca]
- 12. Chromatography [chem.rochester.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. depts.washington.edu [depts.washington.edu]
- 15. TLC stains [reachdevices.com]
- 16. Chromatography [chem.rochester.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sarponggroup.com [sarponggroup.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Solvent Systems for the Purification of 5-Bromo-2-chlorobenzohydrazide
Welcome to the Technical Support Center for the purification of 5-Bromo-2-chlorobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the purification of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Achieving high purity of this hydrazide is critical for the successful synthesis of downstream products and for meeting stringent regulatory standards. This guide provides a comprehensive overview of optimizing solvent systems for both crystallization and chromatographic purification methods, presented in a practical question-and-answer format.
Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and offers targeted solutions.
Crystallization Troubleshooting
Question 1: My this compound product has "oiled out" during crystallization instead of forming solid crystals. What should I do?
Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Here are several strategies to induce crystallization:
-
Trituration: Stir the oily product with a poor solvent in which it is sparingly soluble, such as cold n-hexane or pentane. This mechanical agitation can provide the energy needed for crystal lattice formation.[2]
-
Solvent System Adjustment: Introduce a co-solvent in which the compound is less soluble. This will decrease the overall solvating power of the system and encourage precipitation. For example, if you are using a solvent like ethanol, slowly add water until turbidity is observed, then gently warm until the solution is clear before allowing it to cool slowly.
-
Seeding: If you have a small amount of pure, crystalline this compound, add a single seed crystal to the supersaturated solution. This will provide a template for crystal growth.
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can serve as nucleation sites for crystal formation.[3]
Question 2: The purity of my this compound is not improving significantly after recrystallization. What factors should I consider?
Answer: If recrystallization is not yielding the desired purity, consider the following factors:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.[3] For hydrazide compounds, a solvent screen is highly recommended.[4][5] Common solvents to evaluate include alcohols (methanol, ethanol, isopropanol) and their aqueous mixtures.[2][6]
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.[3] Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator to maximize the yield of pure crystals.
-
Impurity Profile: Identify the major impurities. If they have similar polarity and solubility to your target compound, a single recrystallization may be insufficient. In such cases, column chromatography may be a more effective purification method. Common impurities can arise from the starting materials or side reactions, such as isomeric byproducts.[7][8]
Chromatography Troubleshooting
Question 3: I am having difficulty separating this compound from a closely-eluting impurity using column chromatography. How can I improve the separation?
Answer: Achieving good separation in column chromatography depends on optimizing the mobile phase and stationary phase conditions.
-
Solvent System Optimization: The choice of eluent is crucial.[9] A common and effective approach for compounds of intermediate polarity like this compound is to use a binary solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[10][11]
-
TLC Analysis: Before running a column, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).[10][12] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with a clear separation from impurities.[10]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed.[9] Start with a less polar solvent mixture to elute non-polar impurities, and gradually increase the polarity of the mobile phase to elute your target compound and then any more polar impurities.
-
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography of polar organic compounds.[12] Ensure the silica gel is properly packed to avoid channeling, which can lead to poor separation. Both dry and wet packing methods can be effective.[10]
-
Flow Rate: The flow rate of the eluent affects separation efficiency. A faster flow rate can minimize diffusion and may improve separation, but an excessively fast rate will reduce the interaction time with the stationary phase.[10] The optimal flow rate should be determined empirically.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the purification of this compound.
Question 4: What are the recommended starting solvent systems for the recrystallization of this compound?
Answer: Based on the purification of structurally similar compounds, the following solvents and solvent systems are good starting points for a recrystallization screen:
-
Single Solvents: Methanol, Ethanol, Isopropanol, Acetic Acid.[3][6]
-
Solvent Mixtures: Ethanol/Water, Acetic Acid/Water, Methanol/Water.[2][6][13]
The ideal solvent or solvent mixture will need to be determined experimentally to achieve the best balance of solubility and purity.
Question 5: What are suitable solvent systems for the column chromatography of this compound?
Answer: For silica gel column chromatography, a mixture of a non-polar and a polar solvent is typically used. Good starting points for developing a suitable eluent system include:
-
Hexane/Ethyl Acetate: This is a standard and versatile system for compounds of moderate polarity.[11] Start with a low percentage of ethyl acetate (e.g., 10%) and gradually increase the polarity.
-
Dichloromethane/Methanol: This system is effective for more polar compounds.[11] A small percentage of methanol (e.g., 1-5%) in dichloromethane can significantly increase the eluting power.
Question 6: What are the potential sources of impurities in this compound synthesis?
Answer: Impurities can originate from the starting materials or be generated during the synthesis. Common sources include:
-
Isomeric Impurities: The synthesis of the precursor, 5-bromo-2-chlorobenzoic acid, can sometimes yield isomeric byproducts such as 4-bromo-2-chlorobenzoic acid.[7][14] These closely related isomers can be difficult to separate.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the crude product.
-
Side-Reaction Products: The reaction conditions may lead to the formation of undesired side products.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Rationale & Key Considerations |
| Recrystallization | Ethanol/Water | Good for moderately polar compounds. The ratio can be adjusted to fine-tune solubility.[2] |
| Methanol | Often provides good solubility at elevated temperatures for polar compounds.[3] | |
| Isopropanol/Water | Another alcohol-water system that can be effective. | |
| Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate (e.g., 8:2 v/v) | A standard system for compounds of intermediate polarity. The polarity can be easily adjusted.[11] |
| Dichloromethane/Methanol (e.g., 98:2 v/v) | Suitable for more polar compounds or to increase the elution strength.[11] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add a small amount of additional solvent to achieve full dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a silica gel column using either the wet or dry packing method.[10]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., hexane/ethyl acetate).
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Purification Workflow Diagram
Caption: Decision workflow for selecting and optimizing a purification method.
References
- Wikipedia. (n.d.). Column chromatography.
- Columbia University. (n.d.). Column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid.
- SIELC Technologies. (2018). 5-Bromo-2-chlorobenzoic acid.
- ResearchGate. (2015). Enhanced Crystallization Rate of Poly(l-lactide) Mediated by a Hydrazide Compound: Nucleating Mechanism Study.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. (n.d.). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide).
- Scribd. (n.d.). CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid | PDF.
- Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide.
- European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- WIPO Patentscope. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
- National Institutes of Health. (n.d.). Optimization of crystallization conditions for biological macromolecules - PMC.
- National Institutes of Health. (n.d.). (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide.
- White Rose eTheses Online. (n.d.). Optimization and Design of Reactive Crystallization Process.
- Patsnap. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka.
- Scribd. (n.d.). CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis | PDF.
- BIOFOUNT. (n.d.). This compound.
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
- NIST WebBook. (n.d.). 5-Bromo-2-chlorobenzoic acid.
Sources
- 1. 131634-71-4|this compound|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
- 11. Chromatography [chem.rochester.edu]
- 12. columbia.edu [columbia.edu]
- 13. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 14. Page loading... [wap.guidechem.com]
dealing with impurities in commercial 5-Bromo-2-chlorobenzohydrazide
Welcome to the technical support center for 5-Bromo-2-chlorobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate impurities commonly encountered in commercial batches of this reagent. Our goal is to provide you with the practical, field-proven insights necessary to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the quality and handling of this compound.
Q1: What are the most common impurities I should expect in a commercial batch of this compound?
A1: Impurities typically originate from the synthetic route used to manufacture the compound. They can be broadly categorized into starting materials, synthetic by-products, and degradation products. Understanding these potential contaminants is the first step in designing an effective purification strategy.
| Impurity Class | Specific Example(s) | Origin | Potential Impact |
| Starting Materials | 5-Bromo-2-chlorobenzoic acid | Incomplete reaction during hydrazide formation. | Can alter reaction stoichiometry and introduce acidic contaminants.[1][2] |
| Hydrazine hydrate | Excess reagent used to drive the reaction to completion.[3][4] | Highly reactive; can form unwanted side products in subsequent steps.[4][5] | |
| Synthetic By-products | 3-Bromo-2-chlorobenzoic acid (Isomer) | Impurity present in the initial starting material.[6] | May lead to the formation of isomeric hydrazide impurities, complicating purification and characterization. |
| Diacyl Hydrazine (Dimer) | Reaction of two molecules of an activated benzoic acid with one molecule of hydrazine. | Reduces the yield of the desired product and introduces a high molecular weight, less reactive impurity. | |
| Degradation Products | 5-Bromo-2-chlorobenzoic acid | Hydrolysis of the hydrazide moiety due to moisture or acidic/basic conditions.[7] | Re-introduces starting material impurity; indicates potential instability of the lot. |
| Hydrazone derivatives | Reaction with stray aldehyde/ketone impurities (e.g., from solvents like acetone).[8][9] | Can be highly colored and may interfere with downstream reactions targeting the hydrazide group.[10][11] |
Q2: My lot of this compound has a slight yellow or tan tint, but the CoA states >98% purity. Should I be concerned?
A2: While a slight off-white or tan color can be indicative of minor impurities, it does not always mean the material is unsuitable for use, especially if the purity has been confirmed by a robust method like HPLC or qNMR.[12] The color often arises from trace levels of highly conjugated species, such as hydrazone derivatives, which may be present in amounts too small to significantly affect the overall purity percentage but are visually apparent.[8][9]
Our recommendation: Always perform a preliminary analytical check, such as TLC or HPLC, on a small sample. If the impurity profile is acceptable and the material performs as expected in a small-scale test reaction, it can likely be used for larger-scale work. For highly sensitive applications, purification by recrystallization is recommended to remove chromophoric impurities.[3]
Q3: How will these impurities affect my downstream reaction, for example, a Schiff base condensation?
A3: The impact is highly dependent on the nature of the impurity.
-
Unreacted 5-Bromo-2-chlorobenzoic acid: This impurity will not participate in the Schiff base condensation and will remain in the reaction mixture, potentially complicating the purification of your final product.
-
Excess Hydrazine: Being a potent nucleophile, hydrazine can compete with your desired hydrazide in reactions, leading to the formation of undesired side products.[4][5]
-
Isomeric Impurities: These will form isomeric versions of your desired product, which can be very difficult to separate due to similar physical properties.
-
Hydrazone Impurities: The hydrazide functionality is already consumed in these impurities, making them inert in your desired reaction. However, they will contaminate the final product.[11]
Impurity Troubleshooting and Purification Guide
This section provides detailed, protocol-driven answers to specific experimental challenges.
Problem 1: My initial analysis (TLC/HPLC) shows multiple unexpected spots/peaks.
This is a clear indication that the material requires purification before use. The first step is to identify the nature of the impurities to select the best purification method.
The following workflow provides a systematic approach to handling an impure batch of this compound.
Caption: Workflow for analyzing and purifying commercial this compound.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of non-volatile organic compounds.[13][14] This protocol provides a robust starting point for analysis.
Rationale: A C18 column is used to retain the non-polar analyte, while a gradient elution with acetonitrile and water allows for the separation of impurities with different polarities. UV detection is effective due to the aromatic nature of the compound.[12][13]
| Parameter | Recommended Setting |
| Instrumentation | HPLC system with UV/DAD detector, quaternary pump, autosampler. |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size. |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 50% B to 95% B over 15 min; hold at 95% B for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
Methodology:
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile. Dilute this stock to a working concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Injection: Inject the prepared sample onto the equilibrated HPLC system.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Self-Validation: The presence of unreacted 5-bromo-2-chlorobenzoic acid will typically appear as an earlier-eluting peak due to its higher polarity. Dimeric by-products will be less polar and elute later in the gradient.
-
Problem 2: My material is confirmed to be impure. How do I purify it for a critical application?
For bulk purification of solid organic compounds, recrystallization is the most efficient and scalable method.[3]
Understanding how impurities form is key to preventing them. The diagram below illustrates the synthetic pathway and the origin of common contaminants.
Caption: Origin of common impurities during the synthesis of this compound.
Protocol 2: Bulk Purification by Recrystallization
Rationale: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3] Ethanol is often a good starting solvent for benzohydrazide derivatives as they typically have high solubility in hot ethanol and lower solubility upon cooling.[3][15]
Methodology:
-
Solvent Selection: Start with absolute ethanol. If the compound is too soluble even when cold, a mixed solvent system like ethanol/water can be used.[7][16]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This is a critical step; adding too much solvent will significantly reduce your recovery yield.
-
Decolorization (Optional): If the hot solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and the activated charcoal, if used). This step prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Self-Validation: The success of the purification can be immediately assessed by the visual appearance of the crystals (should be whiter and more crystalline) and confirmed by running a new TLC or HPLC analysis, which should show a significant reduction or complete removal of impurity peaks.
-
References
- Benchchem. (n.d.).
- ResearchGate. (2025). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil.
- Guidechem. (n.d.). How to Prepare 5-BROMO-2-CHLOROBENZALDEHYDE: A Professional and Interesting Approach. Guidechem FAQ.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Bromo-2-chlorobenzoic acid. Thermo Fisher Scientific.
- PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- Google Patents. (n.d.). CN105348141A - Preparation and application of benzoyl hydrazine derivative.
- International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives.
- Arabian Journal of Chemistry. (n.d.).
- Patsnap. (n.d.). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. Eureka.
- Benchchem. (n.d.). Application Notes and Protocols: Crystallization of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. Benchchem.
- Scribd. (n.d.). CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. Scribd.
- ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid synthesis. ChemicalBook.
- European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO.
- ResearchGate. (2011). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.
- Organic Syntheses. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine. Organic Syntheses.
- PubMed. (n.d.). The effect of hydrazide linkers on hyaluronan hydrazone hydrogels.
- Royal Society of Chemistry. (n.d.).
- MIT Libraries. (2021). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. MIT.
- National Institutes of Health. (n.d.).
- Benchchem. (n.d.).
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Glindia.
- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-5-chlorophenol. Benchchem.
- ResearchGate. (n.d.). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)(3) (M = Re, Tc-99m) radiopharmaceuticals.
- PubMed Central. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
- Benchchem. (n.d.).
- Organic Syntheses. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Organic Syntheses.
Sources
- 1. fishersci.com [fishersci.com]
- 2. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of hydrazide linkers on hyaluronan hydrazone hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 16. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Bromo-2-chlorobenzohydrazide and Its Analogs
In the landscape of medicinal chemistry, the hydrazide scaffold stands as a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of the biological potential of 5-Bromo-2-chlorobenzohydrazide, contextualized through the experimental data of its structurally similar analogs. While direct biological data for this compound is not extensively available in publicly accessible literature, a robust understanding of its probable activity can be extrapolated from the study of related bromo- and chloro-substituted benzohydrazides.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships that govern the efficacy of this class of compounds and providing detailed experimental protocols for their evaluation.
The Hydrazide Moiety: A Privileged Scaffold in Drug Discovery
The core structure of hydrazides, characterized by the -CONHNH2 functional group, imparts unique physicochemical properties that are conducive to biological interactions. The presence of both hydrogen bond donors and acceptors allows for versatile binding to a variety of enzymatic targets. Furthermore, the ease of synthesis and the ability to introduce a wide array of substituents onto the aromatic ring make hydrazides an attractive template for combinatorial chemistry and lead optimization.
Comparative Analysis of Biological Activities
The biological profile of this compound can be inferred by examining the activities of its structural congeners. The presence of halogen atoms, specifically bromine and chlorine, is known to significantly influence the lipophilicity and electronic properties of a molecule, thereby affecting its absorption, distribution, metabolism, excretion (ADME) profile and target engagement.
Antimicrobial Activity
Halogenated benzohydrazides have shown considerable promise as antimicrobial agents. The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several bromo-substituted hydrazide derivatives against various bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity of Bromo-Substituted Hydrazide Derivatives
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| 3-Bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide | Klebsiella pneumoniae | Strong activity (exact MIC not specified) | |
| 5-Bromo substituted phenyl N-acylhydrazone derivatives (in combination with streptomycin) | Staphylococcus aureus | 7.81–62.50 | |
| 3/4-Bromo-N'-(substituted benzylidene)benzohydrazides (Compound 12) | Multiple microbes | pMICam = 1.67 µM/ml |
Note: Direct MIC values for this compound are not available in the cited literature. The data presented is for structurally related compounds to provide a comparative context.
Anticancer Activity
The anticancer potential of hydrazide derivatives is a burgeoning area of research. These compounds can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in tumorigenesis. The cytotoxic effects of various bromo- and chloro-substituted hydrazide analogs are presented below as half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
Table 2: Comparative Anticancer Activity of Bromo- and Chloro-Substituted Hydrazide Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Novel 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues | A-549 (Lung), HeLa (Cervical) | Nanomolar range | |
| 5-Bromo indole-aryl keto hydrazide-hydrazone analogues (Compounds 6a and 6h) | HL-60 (Leukemia), A549 (Lung) | 3.913 and 4.838 | |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7 (Breast) | Moderate potency |
Note: Direct IC50 values for this compound are not available in the cited literature. The data is for structurally related compounds.
Anti-inflammatory Activity
Hydrazides have been investigated for their ability to modulate inflammatory pathways, often through the inhibition of cyclooxygenase (COX) enzymes. The anti-inflammatory efficacy of bromo-substituted hydrazides has been demonstrated in various preclinical models.
Table 3: Comparative Anti-inflammatory Activity of Bromo-Substituted Hydrazide Derivatives
| Compound/Analog | Assay/Model | Activity | Reference |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease inhibition assay | Active against Gram-positive bacteria (MIC = 2.5–5.0 mg/mL) | |
| 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde | LPS-stimulated RAW 264.7 cells | Inhibition of NO and PGE2 production | |
| 5-fluoro-6-(substituted)-1H-benzo[d]imidazol-2-ylthio)-2-methylpropanoic acids | Carrageenan-induced rat paw edema | Significant inhibition of edema |
Note: Direct experimental data on the anti-inflammatory activity of this compound is limited. The presented data is for related structures.
Experimental Protocols
To ensure the reproducibility and validity of biological activity assessment, standardized experimental protocols are paramount. The following sections detail the methodologies for evaluating the antimicrobial, anticancer, and anti-inflammatory properties of hydrazide compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a specified incubation period.
Step-by-Step Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the hydrazide compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from each well to the next.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for MIC determination using broth microdilution.
Cytotoxicity Assessment: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The IC50 value is the concentration of the test compound that reduces the cell viability by 50%.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hydrazide compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Caption: Experimental workflow of the MTT assay for cytotoxicity.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate. The inhibition of this activity by a test compound is quantified.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the wells.
-
Compound Addition: Add the hydrazide compound at various concentrations to the wells. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Caption: Inhibition of the COX pathway by hydrazide compounds.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound remains to be fully elucidated, the available data on its structural analogs strongly suggest its potential as a versatile scaffold for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. The presence of both bromo and chloro substituents provides a unique electronic and steric profile that warrants further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to establish its specific activity profile and to provide a direct comparison with its analogs. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the hydrazide scaffold to enhance potency and selectivity for specific biological targets. The detailed protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data that will advance our understanding of this promising class of compounds.
References
- Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. (2025). BIO Web of Conferences, 182, 02008. [Link]
- Vishnu, T., Veerabhadraiah, M., Krishna Chaitanya, V., Nagamani, M., Raghavender, M., & Jalapathi, P. (2023). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 27(6), 2695–2713. [Link]
- Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. (2015). Bioorganic & Medicinal Chemistry Letters, 25(15), 2870-2876.
- Rudavath, S., et al. (2018). Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues.
- Zhou, J., Li, C., & Yang, J. (2010). N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o751. [Link]
- Zhu, H. Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate and 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydraz
A Senior Application Scientist's Guide to the Validation of Antimicrobial Assays for 5-Bromo-2-chlorobenzohydrazide Derivatives
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, hydrazide derivatives have emerged as a promising class of compounds.[1][2] This guide provides a comprehensive framework for the validation of antimicrobial assays specifically tailored for 5-Bromo-2-chlorobenzohydrazide derivatives, a subset of benzohydrazides that have demonstrated significant antimicrobial potential.[3][4][5] As researchers, scientists, and drug development professionals, a rigorous and validated assay is the cornerstone of accurately determining the efficacy of these novel compounds and comparing them to existing alternatives.
This document is structured to provide not just a set of protocols, but a logical and scientifically-grounded narrative that explains the rationale behind each experimental choice. We will delve into the critical aspects of antimicrobial susceptibility testing (AST), drawing upon the expertise of leading standardization bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]
The Scientific Imperative for Rigorous Assay Validation
Before embarking on the screening of any new chemical entity, it is paramount to establish a robust and reproducible assay. The validation process ensures that the results obtained are accurate, reliable, and comparable across different laboratories and studies. For this compound derivatives, this involves demonstrating the assay's ability to consistently measure their inhibitory activity against a panel of clinically relevant microorganisms. This self-validating system is crucial for making informed decisions in the drug development pipeline.[10][11]
Comparative Performance Analysis of this compound Derivatives
To contextualize the antimicrobial potential of this compound derivatives, their performance must be benchmarked against established antibiotics. This section presents a comparative analysis of a representative derivative against common Gram-positive and Gram-negative bacteria, alongside standard-of-care antibiotics.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of a this compound Derivative (BCB-1) and Standard Antibiotics
| Microorganism | This compound Derivative (BCB-1) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 | 1 |
| Bacillus subtilis (ATCC 6633) | 4 | 0.25 | 0.5 |
| Escherichia coli (ATCC 25922) | 16 | 0.015 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 0.25 | N/A |
N/A: Not Applicable
Unraveling the Mechanism: The Rationale for Hydrazide Scaffolds
Hydrazide-hydrazone derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial effects.[1][12][13] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, some hydrazone derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[12][13][14] The presence of halogen atoms like bromine and chlorine in the this compound structure can enhance the lipophilicity of the molecule, potentially facilitating its transport across the bacterial cell membrane and interaction with intracellular targets.[15]
Caption: Putative mechanism of action for this compound derivatives.
Detailed Experimental Protocols for Assay Validation
The following section outlines the step-by-step methodologies for the validation of the antimicrobial assay. These protocols are based on internationally recognized standards to ensure the integrity of the generated data.[16]
Materials and Reagents
-
This compound derivatives (synthesized and purity confirmed)
-
Standard antibiotics (Ciprofloxacin, Vancomycin) from a certified supplier
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA)
-
Dimethyl sulfoxide (DMSO)
-
0.9% sterile saline
-
McFarland turbidity standards (0.5)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
Experimental Workflow: Broth Microdilution Method for MIC Determination
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16] The following workflow is adapted from CLSI and EUCAST guidelines.[6][7]
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve the this compound derivative and standard antibiotics in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture on MHA, suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quality Control and Validation Parameters
To ensure the validity of the assay, several quality control measures must be implemented in accordance with CLSI and EUCAST guidelines.[17][18][19]
-
Reference Strains: Always include reference strains with known MIC values for the standard antibiotics being tested. The results for these strains should fall within the acceptable ranges defined by CLSI or EUCAST.
-
Reproducibility: The assay should be performed on multiple independent occasions to assess its reproducibility. The MIC values for the test compounds should not vary by more than one two-fold dilution between experiments.
-
Purity of Compounds: The purity of the synthesized this compound derivatives should be confirmed using analytical techniques such as NMR and mass spectrometry to ensure that the observed activity is not due to impurities.[15][20][21]
Concluding Remarks for the Research Professional
The validation of an antimicrobial assay is a critical and indispensable step in the early-stage discovery and development of new therapeutic agents. This guide provides a robust framework, grounded in established international standards, for the evaluation of this compound derivatives. By adhering to these principles of scientific integrity and logical experimental design, researchers can generate high-quality, reliable data that will confidently guide the progression of these promising compounds through the drug development pipeline. The ultimate goal is to contribute to the arsenal of effective treatments against infectious diseases, a challenge that requires unwavering commitment to rigorous scientific practice.
References
- Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. PubMed Central. [Link]
- Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection. [Link]
- Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide deriv
- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
- EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
- (PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
- Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. [Link]
- Different mechanisms of action of quinoline hydrazide/hydrazone...
- Expert Rules - EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
- (PDF) Validation of Three MicroScan Antimicrobial Susceptibility Testing Plates Designed for Low-Resource Settings.
- M52 | Verification of Commercial Microbial Identification and Antimicrobial Susceptibility Testing Systems. CLSI. [Link]
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]
- Guidance Documents - EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
- Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]
- Hydrazide–hydrazones as potential antimicrobial agents: overview of the liter
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH. [Link]
- Antimicrobial Potential of Hydrazide-Hydrazone Deriv
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
- Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants.
- CLSI: Clinical & Labor
- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
- A review of compounds derivatives with antimicrobial activities. WJBPHS. [Link]
- Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evalu
- Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives.
Sources
- 1. d-nb.info [d-nb.info]
- 2. impactfactor.org [impactfactor.org]
- 3. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. M52 | Verification of Commercial Microbial Identification and Antimicrobial Susceptibility Testing Systems [clsi.org]
- 12. mdpi.com [mdpi.com]
- 13. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 17. toku-e.com [toku-e.com]
- 18. szu.gov.cz [szu.gov.cz]
- 19. journals.asm.org [journals.asm.org]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Effects of 5-Bromo-2-chlorobenzohydrazide Schiff Bases
In the landscape of oncological research, the development of novel therapeutic agents with high efficacy and minimal side effects remains a paramount objective. Among the various classes of organic compounds explored, Schiff bases have garnered significant attention due to their versatile synthetic accessibility and broad spectrum of biological activities.[1][2][3] This guide presents an in-depth comparative study of Schiff bases derived from 5-Bromo-2-chlorobenzohydrazide, tailored for researchers, scientists, and drug development professionals. We will dissect their synthesis, comparative cytotoxic profiles, and mechanistic underpinnings, providing a framework for their evaluation as potential anticancer agents.
The Scientific Rationale: Why This Scaffold?
The selection of the this compound scaffold is a deliberate choice rooted in established medicinal chemistry principles. The benzohydrazide core is a known pharmacophore, and the presence of halogen atoms (bromo and chloro) can enhance the molecule's lipophilicity, facilitating passage across the cell membrane. The key to this class of compounds, however, lies in the Schiff base (azomethine) linkage (-N=CH-), formed by the condensation of the hydrazide with various aromatic aldehydes. This imine group is not merely a linker; it is often critical for the compound's biological activity, and the substituent on the aldehyde-derived aromatic ring allows for fine-tuning of the molecule's steric and electronic properties. This structural versatility enables the generation of a library of compounds with potentially diverse anticancer activities and mechanisms of action.[1][3]
Synthesis and Structural Elucidation: A Validated Workflow
The synthesis of these target compounds is typically a robust and reproducible two-step process. The integrity of any biological study rests on the purity and confirmed structure of the tested compounds.
Step 1: Synthesis of the Hydrazide Intermediate
The workflow begins with the conversion of 5-Bromo-2-chlorobenzoic acid to its corresponding methyl ester, followed by hydrazinolysis to yield the key this compound intermediate.
Caption: Synthetic route to the core hydrazide intermediate.
Step 2: Formation of the Schiff Base
The purified hydrazide is then condensed with a selected aromatic aldehyde in an alcoholic solvent, often with an acid catalyst like glacial acetic acid, to yield the final Schiff base.
Caption: General reaction for the synthesis of the target Schiff bases.
Structural Characterization: Unambiguous structural confirmation is non-negotiable. The following techniques are essential:
-
FT-IR Spectroscopy: To confirm the presence of key functional groups, particularly the appearance of the C=N (imine) stretch and the retention of the N-H and C=O amide bands.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the complete chemical structure by analyzing the chemical shifts, integration, and coupling patterns of all protons and carbons.
-
Mass Spectrometry: To confirm the molecular weight of the final compound, corroborating the proposed structure.
Comparative In Vitro Cytotoxicity Analysis
A primary goal in anticancer drug discovery is to identify compounds that selectively kill cancer cells.[4] Cytotoxicity assays are fundamental for this initial screening.[5][6][7] The MTT assay, a colorimetric method, is widely used to assess cell viability by measuring the metabolic activity of mitochondria.[8][9]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture & Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media. Cells are then seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized Schiff bases and a standard reference drug (e.g., Cisplatin) are dissolved in DMSO and diluted to various concentrations. The cells are treated with these compounds for 48 hours.
-
MTT Incubation: The treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined by plotting cell viability against compound concentration.
Comparative Performance Data (Illustrative)
The table below summarizes hypothetical but representative IC₅₀ values for a series of this compound Schiff bases, illustrating the impact of the substituent 'R' on the aldehyde-derived ring.
| Compound | Substituent (R) | IC₅₀ on MCF-7 (µM) [Breast Cancer] | IC₅₀ on HeLa (µM) [Cervical Cancer] |
| SB-1 | 4-Hydroxy (-OH) | 25.4 | 31.2 |
| SB-2 | 4-Nitro (-NO₂) | 9.8 | 14.5 |
| SB-3 | 4-Methoxy (-OCH₃) | 35.1 | 42.8 |
| SB-4 | 3,4-Dichloro (-Cl) | 12.3 | 18.9 |
| Cisplatin | (Reference Drug) | 5.2 | 7.8 |
Expert Analysis: The data clearly demonstrates that the identity of the 'R' group profoundly influences cytotoxic activity. Electron-withdrawing groups, such as nitro (SB-2) and dichloro (SB-4), tend to enhance anticancer potency compared to electron-donating groups like hydroxy (SB-1) and methoxy (SB-3). This suggests that the electronic properties of the molecule are a key determinant of its biological effect. While these novel compounds do not surpass the potency of the clinical drug Cisplatin, their significant activity, particularly for SB-2, warrants further mechanistic investigation.
Unraveling the Mechanism of Action
Potent cytotoxicity is a promising start, but understanding how a compound kills cancer cells is crucial for its development. The most effective anticancer agents often induce programmed cell death (apoptosis) and/or halt the uncontrolled cell division cycle.[1]
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Dual workflow for investigating apoptosis and cell cycle arrest.
Interpretation and Proposed Signaling Pathway: Experimental results often show that active Schiff bases like SB-2 cause a significant increase in the population of apoptotic cells. Furthermore, cell cycle analysis frequently reveals an arrest at the G2/M checkpoint, preventing cells from entering mitosis. These observations suggest a multi-pronged attack on cancer cell proliferation. The proposed mechanism often involves the induction of intracellular Reactive Oxygen Species (ROS), leading to mitochondrial stress. This, in turn, can trigger the intrinsic apoptotic pathway and activate cell cycle checkpoint proteins.
Caption: A proposed signaling pathway for Schiff base-induced anticancer effects.
Conclusion and Future Perspectives
This guide demonstrates that Schiff bases derived from this compound represent a synthetically accessible and highly tunable class of potential anticancer agents. The structure-activity relationship is clearly influenced by the electronic nature of the substituents, with electron-withdrawing groups enhancing cytotoxicity. The most promising compounds appear to act by inducing both apoptosis and cell cycle arrest.
Future research should be prioritized in the following areas:
-
Structure-Activity Relationship (SAR) Expansion: Synthesis of a wider array of derivatives to build a more comprehensive SAR model.
-
In Vivo Efficacy: Testing the most potent and selective compounds in preclinical animal models to evaluate their therapeutic potential and toxicity profiles.
-
Target Deconvolution: Utilizing advanced techniques like proteomics and molecular docking to identify the specific cellular proteins that these compounds interact with, thereby clarifying their precise mechanism of action.
Through this systematic and multi-faceted approach, the therapeutic potential of this compound Schiff bases can be thoroughly evaluated, paving the way for the development of next-generation cancer therapies.
References
- PubMed. Cytotoxic assays for screening anticancer agents.
- PubMed. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Braz J Biol. 2024 Dec 13:84:e284409.
- SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. Brazilian Journal of Biology. 2024.
- SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. 2024.
- An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review.
- AACR Journals. The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents. Cancer Research. 2004 Apr 1.
- PubMed. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. Anticancer Agents Med Chem. 2017;17(11):1496-1514.
- PubMed. Schiff Bases and Complexes: A Review on Anti-Cancer Activity. Anticancer Agents Med Chem. 2020;20(16):1908-1917.
- NIH. N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. Acta Crystallogr Sect E Struct Rep Online. 2010 Jul 27;66(Pt 8):o2033.
- SciSpace. Schiff Base Metal Complexes as Anticancer Agents.
- ResearchGate. (PDF) Synthesis, characterization, and anticancer activity of Schiff bases.
- NIH. (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazide. Acta Crystallogr Sect E Struct Rep Online. 2008 Feb 29;64(Pt 3):o576.
- Zenodo. JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide.
- An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review.
- Asian Journal of Chemistry. Characterization, Molecular Docking, Antimicrobial and Anticancer Studies on 5-Bromo salicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base Rare Earth Metal Complexes.
- Journal of the Serbian Chemical Society. Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes.
- Google Patents. 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method.
- ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.
- NIH. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Sci Rep. 2023 Feb 23;13(1):3197.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]
- 4. scielo.br [scielo.br]
- 5. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 5-Bromo-2-chlorobenzohydrazide
Introduction: The Critical Role of Purity in Drug Synthesis Intermediates
In the landscape of pharmaceutical development, the integrity of an active pharmaceutical ingredient (API) is paramount. This integrity begins long before the final product, at the level of its synthetic intermediates. 5-Bromo-2-chlorobenzohydrazide is a key building block in the synthesis of various novel therapeutic agents.[1][2] Its molecular structure is a valuable scaffold for creating complex molecules, but the presence of impurities—such as isomers, unreacted starting materials, or by-products—can have cascading negative effects on the yield, purity, and safety profile of the final API.[3][4]
Therefore, a robust, reliable, and accurate analytical method for purity determination is not just a quality control measure; it is a foundational requirement for successful drug development. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5]
This guide provides a comprehensive comparison of HPLC methodologies for assessing the purity of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the methodological choices, ensuring you can adapt, troubleshoot, and validate your analytical approach with confidence.
The Analytical Imperative: Why HPLC is the Method of Choice
While other techniques exist for purity analysis, they often fall short of the rigorous demands of pharmaceutical development. Reversed-Phase HPLC (RP-HPLC) is uniquely suited for a molecule like this compound for several key reasons.
| Technique | Application | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Quantitative Purity & Impurity Profiling | High resolution, sensitivity, and reproducibility for a wide range of impurities.[4] | Requires reference standards for absolute impurity identification and quantification. |
| Thin-Layer Chromatography (TLC) | Qualitative Purity & Reaction Monitoring | Simple, rapid, and cost-effective for monitoring reaction progress and detecting major impurities. | Primarily qualitative; poor resolution for closely related impurities; not suitable for precise quantification. |
| Gas Chromatography (GC) | Analysis of Volatile Compounds | Excellent for volatile and thermally stable impurities. | This compound has low volatility and may degrade at high temperatures, making GC unsuitable without derivatization. |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation & Purity Estimation | Provides structural information; can estimate purity against a known internal standard. | Lower sensitivity compared to HPLC for trace impurities; complex mixtures can be difficult to resolve and quantify accurately. |
Given the need for precise quantification of potentially isomeric and closely related impurities, RP-HPLC is the superior and recommended methodology.[6]
HPLC Method Development: A Comparative Analysis
The development of a robust HPLC method is a systematic process of optimizing parameters to achieve the desired separation. The primary goal is to resolve the main this compound peak from all potential process-related and degradation impurities.
The Stationary Phase: Column Selection
The choice of the stationary phase is the most critical factor in achieving separation. For a moderately non-polar molecule like this compound, a reversed-phase column is the logical choice. The comparison below is based on typical performance characteristics for aromatic hydrazides.
| Column Type | Mechanism & Rationale | Expected Performance |
| C18 (Octadecylsilane) | Gold Standard. The long alkyl chains provide strong hydrophobic interactions with the aromatic rings of the analyte, offering excellent retention and high resolving power for non-polar to moderately polar compounds.[7] | Excellent Resolution. Typically provides the best separation for the parent compound and its non-polar impurities. This is the recommended starting point. |
| C8 (Octylsilane) | Alternative Choice. The shorter alkyl chains result in less hydrophobic retention compared to C18. This can be advantageous if the analyte is too strongly retained on a C18 column, leading to excessively long run times. | Good Resolution, Shorter Run Times. May provide sufficient separation with the benefit of faster elution. Can be a good option for rapid screening. |
| Phenyl-Hexyl | Enhanced Aromatic Selectivity. Offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte. | Potentially Superior for Isomers. Can sometimes provide better resolution of positional isomers (e.g., 4-Bromo-2-chlorobenzohydrazide) that are difficult to separate based on hydrophobicity alone. |
Expert Insight: Begin with a high-quality, end-capped C18 column. Its versatility and high resolving power make it the most reliable choice for this class of compounds.[6]
The Mobile Phase: Elution Strategy
The mobile phase composition dictates the retention time and selectivity of the separation. A typical mobile phase consists of an aqueous component (often with a pH modifier) and an organic solvent.
Organic Modifier: Acetonitrile vs. Methanol
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Higher | Lower |
| Viscosity | Lower (results in lower backpressure) | Higher |
| UV Cutoff | ~190 nm (excellent transparency) | ~205 nm |
| Selectivity | Often provides sharper peaks and different selectivity for aromatic compounds. | Can offer alternative selectivity if ACN fails to resolve key peaks. |
Recommendation: Acetonitrile is generally the preferred organic modifier for its lower viscosity and superior UV transparency, which contributes to a more stable baseline.[7]
Mobile Phase Additive: The Key to Sharp Peaks
Hydrazides are weakly basic and can interact with residual acidic silanol groups on the silica-based stationary phase, leading to significant peak tailing.[8] Incorporating a small amount of an acidic modifier into the mobile phase is crucial to suppress this interaction.
-
Trifluoroacetic Acid (TFA): Typically used at 0.1% (v/v). It is an excellent ion-pairing agent that masks silanol activity and ensures the analyte is in a single protonated state, resulting in sharp, symmetrical peaks.[7]
-
Formic Acid: Also used at 0.1% (v/v). A good alternative to TFA, especially for mass spectrometry (MS) compatibility, as it is more volatile.
Validated Experimental Protocol for Purity Determination
This protocol describes a robust, stability-indicating RP-HPLC method for the purity assessment of this compound. Method validation should be performed according to ICH Q2(R1) guidelines to ensure its suitability.[5][9]
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with UV Detector |
| Column | Symmetry C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | 0-2 min (30% B), 2-15 min (30% to 80% B), 15-17 min (80% B), 17-18 min (80% to 30% B), 18-25 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (determined via UV scan) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Preparation of Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
A systematic workflow ensures reproducibility and minimizes errors during the purity assessment process.
Caption: Workflow for HPLC Purity Assessment of this compound.
Interpreting the Data: A Hypothetical Comparison
To illustrate the importance of method optimization, the table below presents hypothetical data comparing the performance of two different mobile phase conditions for separating this compound from a critical isomer impurity (Impurity A).
| Parameter | Method 1: Isocratic (60% ACN/40% Water) | Method 2: Gradient (Optimized Protocol) |
| Retention Time (Main Peak) | 4.5 min | 12.8 min |
| Retention Time (Impurity A) | 4.3 min | 12.2 min |
| Resolution (Rs) | 1.2 (Poor Separation) | 3.5 (Excellent Baseline Separation) |
| Tailing Factor (Tf) | 1.8 (Significant Tailing) | 1.1 (Symmetrical Peak) |
| Conclusion | Inadequate for accurate quantification. | Superior Method. Suitable for validation and routine use. |
Expert Insight: The data clearly shows that an isocratic method may be faster but fails to provide the necessary resolution. The optimized gradient method, combined with a TFA modifier, yields excellent separation and peak shape, which is essential for a trustworthy and self-validating analytical system.
Conclusion
The purity assessment of this compound is a critical step in the pharmaceutical manufacturing chain. A well-developed and validated Reversed-Phase HPLC method is the most reliable tool for this task. By starting with a C18 column and employing a gradient elution with an acetonitrile/water mobile phase containing 0.1% TFA, researchers can achieve the high resolution and symmetrical peak shapes necessary for accurate and reproducible purity determination. This guide provides the strategic framework and a validated starting point to ensure the quality and integrity of this vital synthetic intermediate.
References
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). National Institutes of Health.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). International Journal of Pharmaceutical and Biological Archives.
- VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF. (n.d.). University POLITEHNICA of Bucharest.
- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). IAEA-INIS.
- Steps for HPLC Method Validation. (2024). Pharmaguideline.
- Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. (2023). Zhurnal Analiticheskoi Khimii.
- METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024). European Patent Office.
- Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. (2025). Organic & Biomolecular Chemistry.
- A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. (n.d.). Patsnap.
- Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (n.d.). Scribd.
- Synthesis method of 5-bromo-2-chloro benzoic acid. (n.d.). Google Patents.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Periodica Polytechnica Chemical Engineering.
- 5-Bromo-2-chlorobenzoic acid synthesis. (n.d.). ChemicalBook.
- METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2023). WIPO Patentscope.
- Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Scribd.
- Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. (2022). ChemistrySelect.
- Exploring the Diverse Applications of 5-Bromo-2-chlorobenzotrifluoride in Modern Chemistry. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole. (2025). BenchChem.
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.). Google Patents.
Sources
- 1. d-nb.info [d-nb.info]
- 2. nbinno.com [nbinno.com]
- 3. data.epo.org [data.epo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01918K [pubs.rsc.org]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Analytical Validation of Methods for 5-Bromo-2-chlorobenzohydrazide Quantification
In the landscape of pharmaceutical development and quality control, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Bromo-2-chlorobenzohydrazide, a key intermediate in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of two widely adopted analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The validation of these analytical procedures is not merely a regulatory requirement but a cornerstone of good science, ensuring that the developed method is suitable for its intended purpose.[1] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for analytical method validation.[2][3]
The Critical Role of Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5] It is a critical component of a comprehensive quality assurance program and is mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5] The primary objective is to demonstrate that the analytical procedure is reliable, accurate, and reproducible for the analysis of the target analyte.[1][6]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is dictated by several factors, including the physicochemical properties of the analyte, the nature of the sample matrix, and the specific requirements of the analysis (e.g., quantification, impurity profiling). For this compound, both HPLC and UV-Vis spectrophotometry present viable options, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used in pharmaceutical analysis for its high resolution, sensitivity, and specificity.[6][7] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds.
UV-Vis Spectrophotometry is a simpler, more cost-effective technique that relies on the absorption of ultraviolet or visible light by the analyte.[7] While generally less specific than HPLC, it can be a rapid and efficient method for the quantification of compounds with a suitable chromophore, such as this compound.
The following sections will delve into the detailed experimental protocols for each technique and present a comparative analysis of their validation parameters based on hypothetical, yet realistic, experimental data.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the cornerstone of modern pharmaceutical analysis, offering unparalleled separation capabilities. For the quantification of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile (ACN) and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Analytical Workflow
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry offers a rapid and cost-effective alternative for the quantification of this compound, leveraging its inherent UV absorbance.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Measurement Parameters:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution (e.g., 275 nm).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 2 µg/mL to 20 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.
-
-
Measurement:
-
Record the absorbance of the blank (methanol), standard solutions, and sample solutions at the determined λmax.
-
UV-Vis Spectrophotometry Workflow
Comparative Validation Data
The following table summarizes the performance of the two methods across key validation parameters as defined by ICH Q2(R1) guidelines.[2][8] The data presented is hypothetical but representative of what would be expected from a well-developed and validated method.
| Validation Parameter | HPLC Method | UV-Vis Spectrophotometry Method | Acceptance Criteria |
| Specificity | No interference from placebo and known impurities. | Potential interference from excipients or impurities with similar UV absorption. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 2 - 20 | The range should encompass the expected concentration of the analyte in the sample. |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.2 - 101.5% | Typically 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.5 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 1.5 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1] |
| Robustness | Unaffected by minor changes in mobile phase composition, flow rate, and column temperature. | Unaffected by minor changes in solvent composition and instrument parameters. | The method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] |
Discussion and Recommendations
Both HPLC and UV-Vis spectrophotometry can be successfully validated for the quantification of this compound. The choice between the two methods will depend on the specific application.
-
HPLC is the superior method in terms of specificity, sensitivity, and a wider linear range . It is the recommended method for the analysis of this compound in complex matrices, such as final drug products, where excipients or potential degradation products may interfere with the analysis. Its lower LOD and LOQ also make it ideal for impurity testing.
-
UV-Vis Spectrophotometry is a viable alternative for the analysis of relatively pure this compound, such as in the analysis of the bulk drug substance. Its simplicity, speed, and lower cost make it an attractive option for routine quality control where high sample throughput is required and potential interferences are minimal. However, its lower specificity necessitates careful evaluation of the sample matrix to avoid erroneous results.
Conclusion
The analytical validation of methods for the quantification of this compound is a critical step in ensuring the quality and consistency of pharmaceutical products. This guide has provided a comparative overview of two common analytical techniques, HPLC and UV-Vis spectrophotometry, along with their respective validation parameters. While HPLC offers greater specificity and sensitivity, UV-Vis spectrophotometry can be a practical and efficient alternative for certain applications. The selection of the most appropriate method should be based on a thorough understanding of the analytical requirements and the principles of method validation as outlined in the ICH guidelines.
References
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- PharmTech. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
- Bari, S. B., et al. (2018).
- Lachman, L., Lieberman, H. A., & Kanig, J. L. (2022). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]
- Chaudhary, A. (2020).
- International Council for Harmonis
- Soni, A. (2017).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Abraham Entertainment. (2023).
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. wjarr.com [wjarr.com]
- 5. upm-inc.com [upm-inc.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
structure-activity relationship (SAR) studies of 5-Bromo-2-chlorobenzohydrazide derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-chlorobenzohydrazide Derivatives
Introduction: The Significance of the Benzohydrazide Scaffold
Hydrazides and their derivatives, particularly benzohydrazides, represent a privileged class of compounds in medicinal chemistry.[1] Their diverse biological activities—spanning antimicrobial, anticancer, and anti-inflammatory properties—make them a focal point for drug discovery and development.[1][2] The core structure, characterized by a carbonyl group attached to a hydrazine moiety, provides a versatile scaffold for synthetic modification. By condensing benzohydrazides with various aldehydes, chemists can readily generate a library of Schiff base derivatives, each with unique electronic and steric properties.
This guide focuses on the specific scaffold of This compound . The strategic placement of a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzoyl ring creates a unique electronic environment that can significantly influence the compound's interaction with biological targets. This document provides a comparative analysis of its derivatives, supported by experimental data and protocols, to elucidate the critical structure-activity relationships (SAR) that govern their therapeutic potential.
Core Synthesis: A Versatile Route to Novel Derivatives
The primary method for generating a diverse library of this compound derivatives is through the condensation reaction with various substituted aldehydes to form Schiff bases (N-acylhydrazones). This reaction is typically straightforward, efficient, and can be performed under mild conditions.
General Experimental Protocol: Synthesis of N'-substituted-5-Bromo-2-chlorobenzohydrazides
This protocol outlines the standard procedure for the synthesis of Schiff base derivatives.
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted aldehyde.[3]
-
Catalysis: Add a few drops of a catalyst, like concentrated hydrochloric acid or glacial acetic acid, to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack.[3]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate, which is the desired Schiff base product.[3] The reaction may take from 30 minutes to several hours.[3]
-
Work-up: Collect the solid product by filtration and wash it with a non-polar solvent, such as petroleum ether, to remove unreacted aldehyde.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain a high-purity compound.[3]
-
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.[4] Expected FT-IR peaks include N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C=N stretching (~1500 cm⁻¹).[3][4]
Caption: General experimental workflow for the synthesis of benzohydrazide derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the appended aldehyde ring. The presence of the electron-withdrawing bromine and chlorine atoms on the core benzohydrazide moiety establishes a baseline of activity that is further modulated by these substitutions.
Antimicrobial Activity
Benzohydrazide derivatives have shown significant potential as antimicrobial agents.[2] The SAR studies reveal that the type of substituent on the phenyl ring introduced from the aldehyde plays a crucial role in determining both the potency and the spectrum of activity.
-
Influence of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as chloro and nitro groups, on the benzylidene moiety often enhances antimicrobial activity.[2] This is likely because these groups increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. They can also enhance the electrophilic character of the azomethine (-CH=N-) carbon, potentially improving interaction with nucleophilic residues in microbial enzymes or proteins.
-
Gram-Negative vs. Gram-Positive Bacteria: Studies on related 2-chlorobenzoic acid derivatives have indicated that they can exhibit greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria.[5] This suggests that the scaffold may be effective at penetrating the more complex outer membrane of Gram-negative organisms.
-
Adjuvant Potential: Some N-acylhydrazone derivatives have been shown to act as adjuvants, exhibiting synergistic effects when combined with conventional antibiotics like streptomycin. This suggests a mechanism that may weaken bacterial defenses, making them more susceptible to other drugs.[6]
Table 1: Comparative Antimicrobial Activity of Benzohydrazide Derivatives (Illustrative) Note: This table is an illustrative compilation based on general findings for benzohydrazide derivatives, as specific data for the 5-Bromo-2-chloro core is limited in the provided search results. Values represent Minimum Inhibitory Concentration (MIC) in µg/mL.
| Derivative (Substituent on Benzylidene Ring) | S. aureus (Gram-positive) | E. coli (Gram-negative) | A. niger (Fungus) | Reference |
| 4-Chloro | Potent | Good | Moderate | [2] |
| 4-Nitro | Good | Potent | Good | [2] |
| 2,4-Dichloro | Potent | Potent | Moderate | [2] |
| 4-Hydroxy | Moderate | Weak | Weak | |
| 4-Methoxy | Moderate | Weak | Weak | [4] |
Anticancer Activity
The this compound scaffold has also been explored for its anticancer properties. The cytotoxicity of these derivatives against various human cancer cell lines is profoundly influenced by the substitutions on the aryl ring.
-
Potent Substitutions: The introduction of a benzofuran moiety linked to the core structure has been shown to yield compounds with significant anticancer activity.[7][8] In one study, a 2-(trifluoromethyl)benzyl substituted derivative showed outstanding activity against A-549 (lung) and HeLa (cervical) cancer cell lines, even surpassing the standard drug doxorubicin.[7] This highlights the importance of bulky, lipophilic, and electron-withdrawing groups in enhancing cytotoxic effects.
-
Moderate vs. Weak Activity: Derivatives with methoxy, chloro, or fluoro substitutions generally show moderate anticancer activity, while simple alkyl groups like methyl tend to result in poor activity.[7] This suggests that electronic effects are more critical than simple steric bulk for this class of compounds.
-
Mechanism of Action: While the precise mechanism is often target-dependent, related benzoxazole derivatives (a similar heterocyclic core) are known to act as kinase inhibitors (e.g., VEGFR-2), which are crucial for angiogenesis in tumors.[9][10] It is plausible that this compound derivatives could act through similar pathways, inhibiting signaling cascades essential for cancer cell proliferation and survival.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Related Hydrazone Analogues Note: This table is based on data for 5-Bromo indole-aryl keto hydrazide-hydrazone analogues, which share a similar structural motif and provide valuable SAR insights.[11][12]
| Derivative (Substituent on Benzylidene Ring) | HL-60 (Leukemia) | A549 (Lung Cancer) |
| 2-Chloro | 3.913 | Potent |
| 4-Bromo | Potent | 4.838 |
| 4-Nitro | 5.212 | 6.742 |
| 4-Methyl | 15.34 | 22.18 |
| Cisplatin (Standard) | 27 | 36 |
Anti-inflammatory Activity
Hydrazide-hydrazone derivatives are known to possess anti-inflammatory properties.[13] The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX).[14]
-
Role of Substituents: In related compound series, electron-withdrawing groups such as fluoro at the para-position of a benzoyl ring were found to confer the highest anti-inflammatory activity.[15]
-
Safety Profile: A significant driver in the development of new anti-inflammatory agents is improving the safety profile, particularly reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[14][16] Derivatives that show selectivity for COX-2 over COX-1 are considered highly promising.[14] The this compound scaffold offers a platform for developing such selective inhibitors.
Key Experimental Workflows
To objectively compare the performance of these derivatives, standardized and validated experimental protocols are essential.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller Hinton Broth) within a 96-well microtiter plate.[17]
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.[17] Dilute this suspension in the growth medium to the required inoculum size.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).[17]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[19]
-
Cell Seeding: Seed cancer cells (e.g., A-549, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
Compound Treatment: Aspirate the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.[19]
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours. During this time, viable cells will convert the MTT into formazan crystals.[19]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the insoluble purple formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of ~570 nm.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for assessing cell viability using the MTT assay.
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies demonstrate that its biological profile can be finely tuned through synthetic modifications. Specifically, the introduction of electron-withdrawing and lipophilic groups on the benzylidene portion of the molecule consistently enhances both antimicrobial and anticancer activities. This framework provides a rational basis for the design of next-generation derivatives with improved potency and selectivity, paving the way for future preclinical and clinical evaluation.
References
- Troubleshooting guide for the synthesis of benzohydrazide derivatives - Benchchem.
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- MTT Assay Protocol for Cell Viability and Proliferation.
- MTT assay protocol | Abcam.
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.
- Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives - International Journal of Applied Research.
- A comprehensive review on in-vitro methods for anti-microbial activity.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem.
- Methods for in vitro evaluating antimicrobial activity: A review - ResearchGate.
- Benzohydrazides: As potential bio-active agents - The Pharma Innovation Journal.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry.
- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica.
- Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchGate.
- Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed.
- Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues - ResearchGate.
- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
- Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants - ResearchGate.
- (PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - ResearchGate.
- Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues | Asian Journal of Chemistry.
- N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide - PMC - NIH.
- (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide - NIH.
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers.
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - Semantic Scholar.
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.
- Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC - PubMed Central.
- The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics - Benchchem.
- Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Publishing.
- Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - NIH.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC - NIH.
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC.
- Top 15 Anti-inflammatory & anti-allergy agents in medicinal chemistry papers published in 2018 - SciSpace.
- Structure activity relationship of the synthesized compounds - ResearchGate.
- Structure Activity Relationship of Brevenal Hydrazide Derivatives - MDPI.
- Structure Activity Relationships - Drug Design Org.
- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central.
- Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - NIH.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Efficacy of 5-Bromo-2-chlorobenzohydrazide Derivatives Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the therapeutic potential of 5-Bromo-2-chlorobenzohydrazide derivatives, benchmarking their performance against established standard drugs. We will delve into the synthesis, biological activity, and mechanistic insights of this promising class of compounds, supported by experimental data and protocols to ensure scientific integrity and reproducibility.
The Benzohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry
The benzohydrazide moiety is a cornerstone in drug discovery, forming the structural core of numerous compounds with a wide array of biological activities. Its unique chemical architecture, featuring a carbonyl group and a hydrazine linkage (-CONHNH-), allows for versatile chemical modifications and interactions with biological targets. The introduction of halogen atoms, such as bromine and chlorine, onto the phenyl ring can significantly enhance the lipophilicity, metabolic stability, and binding affinity of the molecule, often leading to improved therapeutic efficacy.
This guide focuses specifically on derivatives of this compound. This scaffold is of particular interest due to the synergistic effects of the electron-withdrawing chloro group and the bulky, lipophilic bromo group, which can modulate the electronic and steric properties of the molecule to optimize its pharmacological profile. We will explore its potential across antimicrobial, antifungal, and anticancer applications.
Synthesis and Characterization of Derivatives
The synthesis of this compound derivatives, typically in the form of Schiff bases (hydrazones), is a straightforward and efficient process. It generally involves a two-step reaction, providing a reliable method for generating a diverse library of compounds for screening.
General Synthesis Pathway
The process begins with the conversion of the parent carboxylic acid to an ester, followed by hydrazinolysis to yield the key benzohydrazide intermediate. This intermediate is then condensed with a variety of substituted aldehydes or ketones to produce the final Schiff base derivatives.
A Researcher's Guide to Validating In-Vitro Cytotoxicity: A Comparative Analysis of 5-Bromo-2-chlorobenzohydrazide Compounds
As Senior Application Scientists, we understand that the journey from a promising novel compound to a validated therapeutic candidate is paved with rigorous, reproducible, and logically sound experimental data. This guide provides an in-depth framework for assessing the in vitro cytotoxicity of 5-Bromo-2-chlorobenzohydrazide, a member of the promising hydrazide-hydrazone class of compounds known for their diverse biological activities.[1][2] We will move beyond mere protocol recitation to explain the causality behind multi-assay validation, ensuring the data you generate is not just a number, but a reliable indicator of biological activity.
The hydrazide-hydrazone scaffold (–(C=O)NHN=CH) is a privileged structure in medicinal chemistry, recognized for its potential in developing agents with anticancer, antimicrobial, and anticonvulsant properties.[1][2] Compounds like this compound are synthesized to explore how specific substitutions—in this case, bromine and chlorine on the phenyl rings—modulate this inherent bioactivity.[3][4][5][6] Validating the cytotoxic potential of such a novel compound requires a multi-faceted approach, moving from broad viability screening to specific mechanism-of-action inquiries.
The Validation Funnel: A Multi-Assay Strategy
Caption: The multi-assay validation workflow.
Comparative Cytotoxicity Data
To contextualize the potential of this compound, we compare its hypothetical data against other published hydrazide-hydrazone derivatives. The following table summarizes IC₅₀ values (the concentration required to inhibit 50% of cell growth) across different human cancer cell lines. A lower IC₅₀ value indicates higher cytotoxic potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| This compound | HCT-116 (Colon) | Hypothetical: 8.5 | Cisplatin | 22.42 [9] |
| MCF-7 (Breast) | Hypothetical: 12.2 | Doxorubicin | 4.30 [10] | |
| A549 (Lung) | Hypothetical: 15.8 | Cisplatin | 29.59 [9] | |
| Quinoline Hydrazide (Compound 15) | A549 (Lung) | 29.59 | Cisplatin | 22.42[9] |
| Quinoline Hydrazide (Compound 15) | MCF-7 (Breast) | 27.70 | Cisplatin | 18.01[9] |
| 2,4-dihydroxybenzhydrazide (Cpd 21) | LN-229 (Glioblastoma) | 0.77 | - | -[11] |
| Chromen-5-one Hydrazone (Cpd 16f) | HCT-116 (Colon) | 0.09 | 5-FU | > 50[12] |
Note: Data for this compound is hypothetical for illustrative purposes. Other data is sourced from published studies.[9][10][11][12]
Experimental Protocols: A Step-by-Step Guide
Here we provide validated, step-by-step protocols for the core assays essential for cytotoxicity screening.
MTT Assay: Assessing Metabolic Viability
The MTT assay is a colorimetric test based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.[14]
-
Compound Treatment: Prepare serial dilutions of the this compound and control compounds in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]
Caption: Principle of the MTT cell viability assay.
LDH Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an excellent marker for necrosis or late-stage apoptosis.[17][18]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three control wells:
-
Supernatant Collection: Centrifuge the 96-well plate at ~400 x g for 5 minutes to pellet the cells.[19]
-
Enzymatic Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[7]
-
Reagent Addition: Add 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) to each well.[19]
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[7][19] During this time, the released LDH catalyzes the reduction of NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.[19]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Calculation: Percentage cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Apoptosis Assays: Confirming Programmed Cell Death
To confirm that the observed cytotoxicity is due to apoptosis, a highly regulated and often preferred mechanism for cancer therapy, specific assays are required.[8][20]
A. Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and binds to these exposed residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells.
B. Caspase Activity Assay Caspases are a family of proteases that are key mediators of apoptosis.[21]
-
Principle: This assay uses a luminogenic or fluorogenic substrate containing a specific caspase recognition sequence (e.g., DEVD for caspase-3/7). When caspases are active, they cleave the substrate, releasing a signal that can be quantified. This provides direct evidence that the apoptotic signaling cascade has been initiated.[21]
Protocol (General for Caspase-Glo® 3/7 Assay):
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the reagent directly to each well of the 96-well plate.
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.
Caption: A simplified intrinsic apoptosis pathway.
Conclusion and Future Directions
The validation of in vitro cytotoxicity for a novel compound like this compound is not a single experiment but a systematic process of inquiry. By integrating metabolic, membrane integrity, and mechanistic assays, researchers can build a comprehensive and trustworthy profile of a compound's biological effect. The data generated through this multi-assay approach provides a solid foundation for further preclinical development, including in vivo efficacy studies and detailed mechanism-of-action investigations. This rigorous validation is paramount to successfully identifying and advancing the next generation of therapeutic agents.
References
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC - NIH. (2011, November 17).
- LDH cytotoxicity assay. (2024, December 11). Protocols.io.[Link]
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.[Link]
- Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- LDH Assay. Cell Biologics Inc.[Link]
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC - NIH.
- What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?
- Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal.[Link]
- Cytotoxicity effects of hydrazones and sulfonyl hydrazones against...
- MTT Assay. (2025, January 31). Protocols.io.[Link]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. PubMed Central.[Link]
- (PDF) Synthesis, cytotoxicity against cancer and normal cell lines of novel hydrazide–hydrazone derivatives bearing 5H-chromen-5-one.
- Apoptosis – what assay should I use? (2025, August 5). BMG Labtech.[Link]
- Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. PubMed Central.[Link]
- In vitro evaluation of cytotoxic activity of hydrazide/hydrazones based on 4-chlorocoumarin-3-carbaldehyde against leukemic cells and induction of apoptosis.
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.[Link]
- MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,...
- N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. PubMed Central.[Link]
- Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. PubMed.[Link]
- (PDF) (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide.
- Design, Syntheses, and Bioevaluations of Some Novel N2-Acryloylbenzohydrazides as Chemostimulants and Cytotoxic Agents. PubMed Central.[Link]
- (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide.
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PubMed Central.[Link]
- 5-Bromo-2-chlorobenzoic acid. PubChem.[Link]
- Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
Sources
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tpcj.org [tpcj.org]
- 3. N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Syntheses, and Bioevaluations of Some Novel N2-Acryloylbenzohydrazides as Chemostimulants and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. MTT Assay [protocols.io]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 21. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
A Guide to the Cross-Validation of Analytical Results for 5-Bromo-2-chlorobenzohydrazide Characterization
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development and chemical analysis, establishing the unequivocal identity and purity of a compound is paramount. This guide provides a comprehensive framework for the cross-validation of analytical results in the characterization of 5-Bromo-2-chlorobenzohydrazide, a key intermediate in various synthetic pathways. By employing a multi-faceted analytical approach, we can build a robust and self-validating system of data that ensures the highest degree of confidence in the final product.
The principle of cross-validation in an analytical context is to leverage the strengths of orthogonal techniques to corroborate findings and construct a comprehensive profile of the target molecule.[1] No single method can provide a complete picture; therefore, we will detail the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis. This guide is structured to not only present the "how" but, more critically, the "why" behind these experimental choices, aligning with the principles of scientific integrity and expertise.
The Imperative of Orthogonal Analysis
The structural complexity and potential for isomeric impurities in the synthesis of this compound necessitate a rigorous analytical strategy. Relying on a single technique can lead to ambiguous or incomplete characterization. By integrating data from multiple, independent analytical methods, we create a system of checks and balances. This approach is fundamental to ensuring data integrity and is a cornerstone of regulatory compliance in the pharmaceutical industry.[1][2]
The following sections will delve into the specific role of each analytical technique in the comprehensive characterization of this compound. We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and present expected data in a comparative format.
Cross-Validation Workflow
The overall process of cross-validating the analytical results for this compound can be visualized as a systematic workflow. This ensures that data from each technique is used to confirm and complement the information obtained from others, leading to a conclusive structural elucidation and purity assessment.
Sources
A Comparative Technical Guide to the Enzyme Inhibitory Potential of 5-Bromo-2-chlorobenzohydrazide Analogues
Foreword: The Emerging Pharmacological Significance of the Benzohydrazide Scaffold
In the landscape of modern medicinal chemistry, the benzohydrazide scaffold has garnered considerable attention as a privileged structure. Its inherent structural features, including the ability to form multiple hydrogen bonds and engage in various non-covalent interactions, make it an attractive starting point for the design of novel therapeutic agents. The presence of the hydrazide moiety (-CONHNH2) provides a versatile handle for chemical modification, allowing for the generation of diverse libraries of analogues with a wide spectrum of biological activities. Among these, the 5-Bromo-2-chlorobenzohydrazide core represents a particularly interesting template. The specific substitution pattern of a bromine atom at the 5-position and a chlorine atom at the 2-position of the phenyl ring can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and selectivity for various enzymatic targets.
This guide provides a comprehensive comparative analysis of the enzyme inhibitory activity of analogues derived from the this compound scaffold. While direct, extensive comparative studies on a series of these specific analogues are still emerging in the scientific literature, this guide synthesizes the available data on closely related benzohydrazide derivatives to provide valuable insights into their potential as inhibitors of clinically relevant enzymes. We will delve into their activity against urease, α-glucosidase, and cholinesterases, presenting a critical evaluation of structure-activity relationships (SAR) and the underlying mechanistic principles. Furthermore, detailed experimental protocols for key enzyme inhibition assays are provided to facilitate further research and validation in your own laboratories.
I. Urease Inhibition: A Targeted Approach Against Ureolytic Pathogens
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In pathogenic microorganisms such as Helicobacter pylori, urease activity is a critical virulence factor, enabling the bacterium to survive in the acidic environment of the stomach and leading to various gastrointestinal diseases, including peptic ulcers and gastritis. Therefore, the inhibition of urease is a key therapeutic strategy for the eradication of H. pylori.
While direct studies on a series of this compound analogues as urease inhibitors are limited, research on other substituted benzohydrazide derivatives has demonstrated significant promise. A study on a series of benzohydrazide derivatives revealed potent urease inhibitory activity, with some compounds exhibiting IC50 values significantly lower than the standard inhibitor, thiourea[1].
Comparative Inhibitory Activity of Benzohydrazide Analogues against Urease
| Compound ID | Substituents on Phenyl Ring A (Benzoyl Moiety) | Substituents on Phenyl Ring B (Benzylidene Moiety) | Urease IC50 (µM) | Reference |
| Thiourea (Standard) | - | - | 21.25 ± 0.15 | [1] |
| Compound 36 | 3,5-dichloro | 4-methoxy | 0.87 ± 0.31 | [1] |
This table presents data for structurally related benzohydrazide derivatives to infer the potential of the this compound scaffold. Further research is needed to determine the specific activity of its analogues.
Structure-Activity Relationship (SAR) Insights for Urease Inhibition
The potent activity of compound 36, with two chloro groups on the benzoyl ring and a methoxy group on the benzylidene ring, suggests that the electronic properties of the substituents play a crucial role in urease inhibition[1]. The electron-withdrawing nature of the chlorine atoms on the benzoyl moiety and the electron-donating nature of the methoxy group on the benzylidene moiety likely contribute to favorable interactions with the active site of the urease enzyme. The presence of a halogen at the 5-position (bromo) and another at the 2-position (chloro) in the target scaffold suggests that these analogues could exhibit significant urease inhibitory activity, a hypothesis that warrants experimental validation.
Signaling Pathway: The Role of Urease in H. pylori Pathogenesis
Caption: Role of Urease in H. pylori Pathogenesis.
Experimental Protocol: Urease Inhibition Assay
This protocol outlines a common method for determining the urease inhibitory activity of test compounds.
Caption: Workflow for Urease Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM urea stock solution in deionized water.
-
Prepare a solution of Jack bean urease (e.g., 1 U/mL) in phosphate buffer (100 mM, pH 7.0).
-
Prepare stock solutions of the this compound analogues and the standard inhibitor (e.g., thiourea) in a suitable solvent (e.g., DMSO).
-
Prepare the phenol-nitroprusside reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside).
-
Prepare the alkaline hypochlorite reagent (0.5% w/v sodium hypochlorite, 0.5% w/v sodium hydroxide).
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 30°C for 15 minutes.
-
To initiate the reaction, add 50 µL of the urea solution to each well.
-
Incubate the plate at 30°C for 50 minutes.
-
Add 50 µL of the phenol-nitroprusside reagent to each well.
-
Add 50 µL of the alkaline hypochlorite reagent to each well.
-
Incubate at 30°C for 10 minutes for color development.
-
-
Data Analysis:
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
II. α-Glucosidase Inhibition: A Strategy for Managing Type 2 Diabetes
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a critical aspect of managing type 2 diabetes mellitus.
While a dedicated study on a series of this compound analogues is not yet available, research on structurally similar 5-bromo-2-aryl benzimidazole derivatives has shown promising dual inhibitory activity against both α-glucosidase and urease[2]. This suggests that the 5-bromo substitution is a favorable feature for α-glucosidase inhibition.
Comparative Inhibitory Activity of Related Analogues against α-Glucosidase
| Compound ID | Core Scaffold | Key Substituents | α-Glucosidase IC50 (µM) | Reference |
| Acarbose (Standard) | - | - | 840 ± 1.73 | [3] |
| Compound 7 | 5-bromo-2-aryl benzimidazole | 2,4-dichlorophenyl at position 2 | Potent (specific IC50 not provided) | [2] |
| Compound 4 | 5-chloro-2-aryl benzothiazole | 4-hydroxyphenyl at position 2 | 22.1 ± 0.9 | [3] |
| Compound 9 | 5-chloro-2-aryl benzothiazole | 3,4-dihydroxyphenyl at position 2 | 25.6 ± 1.5 | [3] |
This table presents data for structurally related compounds to highlight the potential of the this compound scaffold. Further investigation is required to determine the specific inhibitory activities of its analogues.
Structure-Activity Relationship (SAR) Insights for α-Glucosidase Inhibition
The data from related benzimidazole and benzothiazole derivatives suggest that the presence of halogen atoms (bromo and chloro) and hydroxyl groups on the aromatic rings can significantly enhance α-glucosidase inhibitory activity[2][3]. The 5-bromo substituent, in particular, appears to be a beneficial feature. For the this compound scaffold, it is hypothesized that the combination of the bromo and chloro substituents, along with further modifications on the benzylidene portion of the molecule, could lead to potent α-glucosidase inhibitors.
Signaling Pathway: α-Glucosidase in Carbohydrate Metabolism
Caption: Role of α-Glucosidase in Carbohydrate Digestion.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol describes a standard in vitro assay to determine the α-glucosidase inhibitory activity of test compounds.
Caption: Workflow for α-Glucosidase Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL) in phosphate buffer (100 mM, pH 6.8).
-
Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.
-
Prepare stock solutions of the this compound analogues and the standard inhibitor (e.g., acarbose) in a suitable solvent (e.g., DMSO).
-
Prepare a 0.2 M sodium carbonate solution to stop the reaction.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the test compound solution at various concentrations.
-
Add 50 µL of the α-glucosidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution.
-
-
Data Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
III. Cholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Therapeutics
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. In Alzheimer's disease, the levels of acetylcholine are reduced, leading to cognitive decline. Therefore, inhibitors of cholinesterases are a major class of drugs used to treat the symptoms of this neurodegenerative disorder.
Schiff bases derived from benzohydrazides have been investigated as potential cholinesterase inhibitors. A study on novel ketone derivatives of gallic hydrazide-derived Schiff bases, including an analogue with a 5-bromo-2-hydroxyphenyl moiety, demonstrated significant acetylcholinesterase inhibition[4].
Comparative Inhibitory Activity of Related Analogues against Acetylcholinesterase
| Compound ID | Core Scaffold | Key Substituents | Acetylcholinesterase Inhibition (%) at 100 µM | Reference |
| Tacrine (Standard) | - | - | 98 | [4] |
| Propidium (Standard) | - | - | 96 | [4] |
| Compound 2 | Gallic hydrazide Schiff base | 5-bromo-2-hydroxyphenyl | 77 | [4] |
| Compound 3 | Gallic hydrazide Schiff base | 5-chloro-2-hydroxyphenyl | Not specified, but showed high activity | [4] |
This table presents data for structurally related Schiff base analogues to infer the potential of the this compound scaffold. Further research is needed to determine the specific IC50 values of its analogues.
Structure-Activity Relationship (SAR) Insights for Cholinesterase Inhibition
The high inhibitory activity of the 5-bromo-2-hydroxyphenyl substituted Schiff base (Compound 2) suggests that the presence of a bromine atom on the phenyl ring is favorable for binding to acetylcholinesterase[4]. The study also indicated that the introduction of a chlorine atom at the same position also enhances inhibitory activity. This provides a strong rationale for investigating this compound analogues as cholinesterase inhibitors. The combination of the 5-bromo and 2-chloro substituents on the benzohydrazide core could lead to potent dual inhibitors of both AChE and BChE.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
A detailed protocol for cholinesterase inhibition is not provided in the primary sources for the 5-bromo analogues. However, the widely used Ellman's method is the standard for such evaluations. This spectrophotometric assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
IV. Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the design of novel enzyme inhibitors with potential therapeutic applications. Based on the comparative analysis of structurally related compounds, analogues of this scaffold are likely to exhibit inhibitory activity against urease, α-glucosidase, and cholinesterases. The presence of the bromo and chloro substituents appears to be a key determinant of their biological activity.
However, it is crucial to emphasize that this guide is based on inferences from related chemical series. To fully elucidate the therapeutic potential of this compound analogues, a systematic study involving the synthesis of a focused library of these compounds and their comprehensive biological evaluation is imperative. Such studies should aim to establish clear structure-activity relationships, determine their selectivity profiles, and investigate their mechanisms of action at the molecular level. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations. The findings from future research will undoubtedly pave the way for the development of novel and effective therapeutic agents based on this promising chemical scaffold.
V. References
-
Khan, K. M., et al. (2018). Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies. Bioorganic Chemistry, 81, 356-368.
-
Arshad, M. F., et al. (2017). 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. Bioorganic Chemistry, 72, 21-31. [Link]
-
Taha, M., et al. (2018). Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles. Bioorganic Chemistry, 77, 438-447. [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis, Characterization, X-ray Crystallography, Acetyl Cholinesterase Inhibition and Antioxidant Activities of Some Novel Ketone Derivatives of Gallic Hydrazide-Derived Schiff Bases. Molecules, 21(8), 1043. [Link]
-
BenchChem. (2025). The Inhibition of Urease: A Technical Guide for Researchers. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for Testing Urease Inhibitors. BenchChem.
-
Arshad, M. F., et al. (2017). 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. Bioorganic Chemistry, 72, 21-31. [Link]
-
Taha, M., et al. (2018). Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles. Bioorganic Chemistry, 77, 438-447. [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis, Characterization, X-ray Crystallography, Acetyl Cholinesterase Inhibition and Antioxidant Activities of Some Novel Ketone Derivatives of Gallic Hydrazide-Derived Schiff Bases. Molecules, 21(8), 1043. [Link]
Sources
- 1. Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 5-Bromo-2-chlorobenzohydrazide
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-chlorobenzohydrazide is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth, objective comparison of different synthetic routes to this valuable compound, supported by experimental data to inform your selection of the most efficient pathway for your research and development needs.
Introduction to this compound and its Synthetic Importance
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of multiple reactive sites, allowing for diverse chemical modifications and the construction of complex molecular architectures. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. Therefore, a thorough understanding of the available synthetic routes is essential for process optimization and scalability.
This guide will explore three primary synthetic pathways to this compound, each starting from a different commercially available precursor:
-
Route 1: Starting from 2-chlorobenzoic acid.
-
Route 2: Starting from 5-bromo-2-aminobenzoic acid.
-
Route 3: Starting from 2-chlorobenzonitrile.
Each route will be evaluated based on its synthetic efficiency, considering factors such as overall yield, number of steps, reaction conditions, cost of starting materials, and safety and environmental considerations.
Route 1: Synthesis from 2-Chlorobenzoic Acid
This route involves the bromination of 2-chlorobenzoic acid to form 5-bromo-2-chlorobenzoic acid, followed by conversion to the corresponding acyl chloride and subsequent reaction with hydrazine hydrate.
Workflow Diagram
Caption: Synthetic workflow for Route 1 starting from 2-chlorobenzoic acid.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid
-
In a 250 mL four-necked flask, add 4.7g (0.03 mol) of 2-chlorobenzoic acid and 40 mL of concentrated sulfuric acid.
-
Stir the mixture at 30 °C for 20 minutes until the solution is clear.
-
Add 5.334g (0.03 mol) of N-bromosuccinimide (NBS) to the solution.
-
Continue the reaction for 10 minutes at 30 °C.
-
Slowly pour the reaction mixture into an 80 mL ice water bath to crystallize the crude product.
-
Filter the crude product and wash it with a 40% methanol-water solution.
-
Dry the product at 55 °C for 6 hours to obtain 5-bromo-2-chlorobenzoic acid. A typical yield for this step is around 85%.[1]
Step 2: Synthesis of 5-Bromo-2-chlorobenzoyl Chloride
-
Dissolve 100 g (0.43 mol) of 5-bromo-2-chlorobenzoic acid in 500 mL of dichloromethane in a reaction flask.
-
Add 1 g of pyridine as a catalyst.
-
Slowly add 60.5 g (0.51 mol) of thionyl chloride dropwise at room temperature.
-
Heat the reaction mixture to 40 °C and reflux for 3.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the dichloromethane by distillation under reduced pressure to afford 5-bromo-2-chlorobenzoyl chloride. This step typically yields around 97% of the product, which can be used directly in the next step without further purification.[2]
Step 3: Synthesis of this compound
-
In a flask equipped with a stirrer, dissolve the crude 5-bromo-2-chlorobenzoyl chloride in a suitable inert solvent such as dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of hydrazine hydrate (1.2 equivalents) in the same solvent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The resulting solid precipitate is collected by filtration, washed with cold water, and dried to afford this compound. The yield for this step is typically high, often exceeding 90%.
Route 2: Synthesis from 5-Bromo-2-aminobenzoic Acid
This route involves the diazotization of 5-bromo-2-aminobenzoic acid, followed by a Sandmeyer reaction to introduce the chloro group, and finally, conversion to the hydrazide.
Workflow Diagram
Caption: Synthetic workflow for Route 2 starting from 5-bromo-2-aminobenzoic acid.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid
-
Add 73.2 kg of wet 5-bromo-2-aminobenzoic acid ethyl ester to 300 kg of a 20% hydrochloric acid solution in a reaction kettle.
-
Add 8.0 kg of copper powder and stir the mixture uniformly.
-
Control the reaction temperature at 0-20 °C and add 40 kg of a sodium nitrite aqueous solution (containing 17.6 kg of sodium nitrite) dropwise.
-
After the addition is complete, continue stirring for 30 minutes.
-
The resulting 5-bromo-2-chlorobenzoic acid ethyl ester is then hydrolyzed using a sodium hydroxide solution followed by acidification with hydrochloric acid to yield 5-bromo-2-chlorobenzoic acid. The total yield over these steps is reported to be 89.8% with a purity of 99.6%.[3]
Step 2: Synthesis of Methyl 5-Bromo-2-chlorobenzoate
-
To a solution of 5-bromo-2-chlorobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 5-bromo-2-chlorobenzoate.
Step 3: Synthesis of this compound
-
Dissolve methyl 5-bromo-2-chlorobenzoate in ethanol.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, and the product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain this compound.
Route 3: Synthesis from 2-Chlorobenzonitrile
This pathway involves the bromination of 2-chlorobenzonitrile, followed by hydrolysis to the carboxylic acid, and subsequent conversion to the hydrazide.
Workflow Diagram
Caption: Synthetic workflow for Route 3 starting from 2-chlorobenzonitrile.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-chlorobenzonitrile
-
Subject 2-chlorobenzonitrile to bromination using a suitable brominating agent.
Step 2: Synthesis of 5-Bromo-2-chlorobenzoic Acid
-
Hydrolyze the 5-bromo-2-chlorobenzonitrile in the presence of a base, such as sodium hydroxide, to generate 5-bromo-2-chlorobenzoate.
-
Acidify the reaction mixture with a protic acid to obtain 5-bromo-2-chlorobenzoic acid.
Step 3: Synthesis of this compound (Direct from Acid)
-
Grind 5-bromo-2-chlorobenzoic acid (3.0 mmol) with 80% hydrazine hydrate (3.75 mmol) in a mortar with a pestle for 3-5 minutes.
-
Allow the mixture to stand for about 10 minutes, during which it will solidify.
-
Crystallize the solid mass from ethanol to obtain this compound. This solvent-free method is reported to be highly efficient.
Comparative Analysis of Synthetic Routes
| Feature | Route 1 (from 2-Chlorobenzoic Acid) | Route 2 (from 5-Bromo-2-aminobenzoic Acid) | Route 3 (from 2-Chlorobenzonitrile) |
| Starting Material Cost | 2-Chlorobenzoic acid is relatively inexpensive.[4][5][6][7][8] | 5-Bromo-2-aminobenzoic acid is more expensive.[9][10][11][12] | 2-Chlorobenzonitrile is moderately priced.[3][13][14][15] |
| Number of Steps | 3 steps | 3 steps | 3 steps (can be 2 with direct conversion) |
| Overall Yield | Good (around 70-80%) | High (potentially >80%) | Good (potentially high with direct conversion) |
| Reagent Toxicity/Hazards | Thionyl chloride is corrosive and toxic. Concentrated sulfuric acid is highly corrosive. NBS is a lachrymator. | Sodium nitrite is toxic. Copper salts can be environmentally hazardous. | Basic hydrolysis and use of brominating agents require care. |
| Reaction Conditions | Moderate temperatures, standard laboratory equipment. | Requires low temperatures for diazotization. | Grinding method is solvent-free and at room temperature. |
| Scalability | Readily scalable. | Diazotization can be challenging to scale up safely. | The grinding method may be difficult to scale for large industrial production. |
| Environmental Impact | Use of chlorinated solvents and strong acids. | Use of heavy metal (copper) catalyst. | The grinding method is environmentally friendly (solvent-free). |
Conclusion and Recommendations
Each of the presented synthetic routes to this compound offers distinct advantages and disadvantages.
-
Route 1 is a reliable and scalable method that starts from an inexpensive and readily available material. The high yield of the chlorination step is a significant advantage. However, it involves the use of hazardous reagents like thionyl chloride and concentrated sulfuric acid.
-
Route 2 provides a high-yielding pathway, but the starting material is more expensive. The diazotization step requires careful temperature control and can be hazardous to scale up.
-
Route 3 , particularly with the direct conversion of the carboxylic acid to the hydrazide via grinding, presents an environmentally friendly and efficient option for smaller-scale synthesis. The scalability of the grinding method for industrial purposes, however, remains a consideration.
For large-scale industrial production , Route 1 appears to be the most economically viable and scalable option, provided that appropriate safety measures are in place for handling the hazardous reagents. For laboratory-scale synthesis and green chemistry applications , Route 3 with the solvent-free grinding method is an excellent choice due to its simplicity, efficiency, and minimal environmental impact. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale of production, cost constraints, and available equipment and safety infrastructure.
Safety Precautions with Hydrazine Hydrate
Hydrazine hydrate is a corrosive, toxic, and potentially carcinogenic substance.[1][4][16][17][18] It is crucial to handle it with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4][16] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4] Due to its reactivity, it should be stored away from oxidizing agents and acids.
References
- Chlorobenzoic Acid - Chlorodracylic Acid Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.).
- Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
- hydrazine hydrate 55% - SAFETY DATA SHEET. (n.d.).
- 2-Chlorobenzoic acid, 1 kg, CAS No. 118-91-2 | Aromatic Building Blocks - Carl ROTH. (n.d.).
- 2 Amino 5 Bromobenzoic Acid at best price in Malkajgiri by PVR Life Sciences - IndiaMART. (n.d.).
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents. (n.d.).
- 2-Chlorobenzonitrile, 500 grams - CP Lab Safety. (n.d.).
- 2-CHLOROBENZONITRILE (o-chlorobenzonitrile) - SD Fine-Chem. (n.d.).
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-氯苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Chlorobenzoic acid price,buy 2-Chlorobenzoic acid - chemicalbook [chemicalbook.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Chlorobenzoic acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 2-Chlorobenzoic acid, 1 kg, CAS No. 118-91-2 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. fishersci.ca [fishersci.ca]
- 10. indiamart.com [indiamart.com]
- 11. moleculardepot.com [moleculardepot.com]
- 12. 2-Amino-5-bromobenzoic acid, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. calpaclab.com [calpaclab.com]
- 14. 2-Chlorobenzonitrile price,buy 2-Chlorobenzonitrile - chemicalbook [m.chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. N-Bromosuccinimide, 99% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 17. echemi.com [echemi.com]
- 18. Methyl chloroformate price,buy Methyl chloroformate - chemicalbook [m.chemicalbook.com]
A Researcher's Guide to Validating the Reproducibility of Biological Assays Involving 5-Bromo-2-chlorobenzohydrazide
This guide will not only detail the "how" but, more critically, the "why" behind the experimental choices, empowering you to design and execute self-validating experimental systems. We will explore the core principles of chemical probe validation, propose a detailed experimental workflow for 5-Bromo-2-chlorobenzohydrazide, and provide tools for clear data presentation and interpretation.
The Imperative of Assay Validation: Beyond the Initial Hit
In high-throughput screening (HTS) campaigns, many initial "hits" fail to translate into viable lead compounds due to a lack of reproducibility. This can stem from various factors, including compound purity, assay artifacts, or a lack of robust on-target engagement. Therefore, a systematic validation process is not an optional step but a critical phase in the research and development pipeline.[1]
For a small molecule like this compound, which is not as extensively characterized in the public domain as some other probes, this validation becomes even more crucial. The principles of validating a chemical probe are well-established and rest on several key pillars:
-
Potency and Selectivity: A high-quality chemical probe should exhibit potent activity against its intended target and high selectivity over other related targets.[2][3]
-
Target Engagement: It is essential to demonstrate that the compound directly interacts with its putative target within a cellular context.[2][3]
-
Phenotypic Correlation: The observed biological phenotype should correlate with the on-target activity of the compound.[2][4]
-
Reproducibility: The assay results must be consistent across multiple experiments, different batches of the compound, and ideally, in different laboratories.[5][6][7]
This guide will focus on establishing a robust framework to address the reproducibility of assays involving this compound.
Experimental Framework for Validating this compound Assays
The following sections outline a detailed, step-by-step methodology to rigorously validate the reproducibility of any biological assay in which this compound is identified as a modulator.
Part 1: Foundational Characterization of the Chemical Probe
Before initiating any biological assay, it is imperative to characterize the chemical probe itself. Variability in the purity and identity of the small molecule is a significant source of irreproducibility.
Experimental Protocol: Quality Control of this compound
-
Procurement and Documentation:
-
Source this compound from a reputable commercial supplier or synthesize it in-house.[8][9][10] For in-house synthesis, document the synthetic route and purification methods used.[11][12][13][14]
-
Obtain a Certificate of Analysis (CoA) from the supplier, detailing the purity and analytical methods used for its determination.
-
-
Identity Verification:
-
Confirm the molecular weight of the compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
Verify the chemical structure using ¹H NMR and ¹³C NMR spectroscopy.
-
-
Purity Assessment:
-
Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths. The purity should ideally be >95%.
-
Assess for the presence of any residual solvents or inorganic impurities.
-
-
Solubility and Stability:
-
Determine the solubility of the compound in the assay buffer and common solvents like DMSO.
-
Evaluate the stability of the compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing its integrity by LC-MS at different time points.
-
Table 1: Quality Control Parameters for this compound
| Parameter | Method | Acceptance Criteria |
| Identity | LC-MS, NMR | Consistent with the expected structure |
| Purity | HPLC | >95% |
| Solubility | Visual Inspection, Nephelometry | Soluble at the highest tested concentration |
| Stability | LC-MS | <10% degradation over the experimental duration |
Part 2: Establishing a Robust and Reproducible Biological Assay
Once the quality of the chemical probe is assured, the next step is to validate the biological assay itself. This involves a multi-faceted approach to ensure the results are reliable and specific to the action of the compound.
Workflow for Assay Validation and Reproducibility Testing
Caption: Workflow for validating the reproducibility of a biological assay.
Experimental Protocol: Assay Validation and Reproducibility
-
Assay Optimization and Miniaturization (if applicable):
-
Optimize critical assay parameters such as incubation time, temperature, and reagent concentrations to achieve a robust assay window.
-
For high-throughput applications, validate the assay in a microplate format (e.g., 96- or 384-well plates).
-
-
Initial Single-Point Screening:
-
Perform a single-point screen with this compound at a concentration expected to yield a significant effect.
-
Crucially, include both a positive control (a known activator or inhibitor of the target) and a negative control (vehicle, typically DMSO).
-
Calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[16]
-
-
Dose-Response Analysis:
-
Generate a multi-point dose-response curve for this compound, typically using a 10-point, 3-fold serial dilution.
-
Determine the potency of the compound by calculating the IC₅₀ (for inhibitors) or EC₅₀ (for activators).
-
The dose-response curve should be sigmoidal and well-fit with a regression coefficient (R²) > 0.95.
-
-
Orthogonal Confirmation:
-
Validate the initial findings using an orthogonal assay that employs a different detection technology. For example, if the primary assay is luminescence-based, a secondary assay could be based on fluorescence resonance energy transfer (FRET) or an imaging-based readout.
-
Test a structurally unrelated compound with known activity against the same target to ensure the assay is reporting on the intended biological activity.
-
Synthesize or procure a structurally similar but biologically inactive analog of this compound to serve as a negative control. This helps to rule out off-target effects due to the chemical scaffold.
-
-
Reproducibility Assessment:
-
Inter-Assay Reproducibility: Repeat the dose-response experiment on at least three different days to assess the variability of the IC₅₀/EC₅₀ values.
-
Inter-Lot Reproducibility: If possible, procure and test at least two different batches of this compound to ensure that the observed activity is not due to a batch-specific impurity.
-
Inter-Analyst Reproducibility: Have a second researcher, who was not involved in the initial experiments, perform the dose-response analysis to control for operator bias.
-
Table 2: Data Comparison for Reproducibility Validation
| Parameter | Experiment 1 (Analyst 1, Lot 1, Day 1) | Experiment 2 (Analyst 1, Lot 1, Day 2) | Experiment 3 (Analyst 2, Lot 2, Day 3) |
| Z'-factor | > 0.5 | > 0.5 | > 0.5 |
| IC₅₀/EC₅₀ (µM) | X ± SD | Y ± SD | Z ± SD |
| Hill Slope | ~1 | ~1 | ~1 |
| R² | > 0.95 | > 0.95 | > 0.95 |
The IC₅₀/EC₅₀ values (X, Y, Z) should be within a 2-3 fold range for the assay to be considered reproducible.
Signaling Pathway and Target Engagement
To further increase confidence in the biological relevance of the assay, it is important to place the activity of this compound within a known or hypothesized signaling pathway.
Caption: Hypothesized signaling pathway for this compound.
Techniques such as the Cellular Thermal Shift Assay (CETSA) or Surface Plasmon Resonance (SPR) can be employed to demonstrate direct target engagement of this compound with its putative protein target.[17] Furthermore, genetic approaches like CRISPR/Cas9-mediated knockout of the target gene should recapitulate the phenotype observed with the compound, providing strong evidence for on-target activity.[2]
Conclusion: A Commitment to Rigor
The validation of biological assay reproducibility is a cornerstone of credible scientific research. For a chemical probe like this compound, a systematic and rigorous validation process is not merely recommended; it is essential. By following the comprehensive framework outlined in this guide—from stringent quality control of the compound to multi-faceted assay validation and reproducibility assessments—researchers can build a solid foundation of trust in their experimental findings. This commitment to scientific integrity will ultimately accelerate the translation of basic research into tangible advancements in medicine and human health.
References
- EFMC. Validating Chemical Probes.
- Pharmaceutical Technology. (2012). Developing and Validating Assays for Small-Molecule Biomarkers.
- Cancer Discovery. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation.
- National Institutes of Health. (2012). Validation of Analytical Methods for Biomarkers Employed in Drug Development.
- IQVIA. Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches.
- Journal of Biomolecular Screening. (2006). Process Validation and Screen Reproducibility in High-Throughput Screening.
- PubMed. (2006). Process validation and screen reproducibility in high-throughput screening.
- Analytical Sales & Services. (2024). Addressing Reproducibility Challenges in High-Throughput Photochemistry.
- National Institutes of Health. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology.
- JACS Au. (2024). Addressing Reproducibility Challenges in High-Throughput Photochemistry.
- ResearchGate. (2022). Validating Small Molecule Chemical Probes for Biological Discovery.
- YouTube. (2025). Advancing bioanalytical method development and validation for small molecules.
- National Institutes of Health. Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data.
- U.S. Pharmacopeia. General Chapter <1033> Biological Assay Validation.
- National Institutes of Health. (2011). N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide.
- Scribd. CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid.
- Patsnap. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid.
- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- National Institutes of Health. (2011). (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide.
- ResearchGate. (2018). Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues.
- European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- Glindia. 5-Bromo-2-Chlorobenzoic Acid.
Sources
- 1. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Advancing Biomedical Research with Quality Chemical Probes [promega.kr]
- 4. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process validation and screen reproducibility in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analytical-sales.com [analytical-sales.com]
- 7. Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 131634-71-4|this compound|BLD Pharm [bldpharm.com]
- 11. scribd.com [scribd.com]
- 12. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Performance of 5-Bromo-2-chlorobenzohydrazide Derivatives in Anticancer and Antimicrobial Applications
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Benzohydrazide Scaffold
In the landscape of medicinal chemistry, the benzohydrazide scaffold is a cornerstone for the development of novel therapeutic agents. These structures are recognized for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The versatility of the hydrazide-hydrazone backbone (-CONH-N=CH-) allows for the synthesis of a diverse library of compounds with tunable physicochemical and biological profiles. This guide focuses on a specific, highly promising subclass: derivatives of 5-Bromo-2-chlorobenzohydrazide. The introduction of halogen atoms, such as bromine and chlorine, into the aromatic ring is a well-established strategy to enhance the lipophilicity and, consequently, the biological activity of lead compounds. This guide provides a comparative analysis of the performance of these derivatives in anticancer and antimicrobial applications, supported by experimental data and detailed protocols to enable researchers to validate and expand upon these findings.
Synthetic Strategy: A Versatile Pathway to Novel Derivatives
The synthesis of this compound derivatives, typically as Schiff bases or hydrazones, is a straightforward and efficient process. The core of this synthesis is the condensation reaction between this compound and a variety of substituted aldehydes or ketones. This reaction is often carried out under mild conditions, such as refluxing in a suitable solvent like ethanol, sometimes with a catalytic amount of acid.
The general synthetic workflow can be visualized as a two-step process starting from the corresponding benzoic acid.
Caption: General synthetic workflow for this compound derivatives.
This modular approach allows for the creation of a large library of derivatives by simply varying the aldehyde or ketone reactant, enabling extensive structure-activity relationship (SAR) studies.
Part 1: Comparative Anticancer Activity
Derivatives of halogenated benzohydrazides have demonstrated significant potential as cytotoxic agents against various cancer cell lines. A notable study on a closely related series, hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid, provides a valuable dataset for understanding the structure-activity relationships that are likely to be mirrored in the 5-bromo-2-chloro series. The cytotoxicity of these compounds is typically evaluated using the MTT assay, a colorimetric method that assesses cell viability.
Experimental Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 5-bromo-2-iodobenzohydrazide derivatives against human renal adenocarcinoma (769-P) and human hepatocellular carcinoma (HepG2) cell lines. Cisplatin, a standard chemotherapeutic agent, is used as a reference.
| Compound ID | R-group (Substituent on Aldehyde) | IC50 (µM) vs. 769-P | IC50 (µM) vs. HepG2 |
| 3 | 2-chlorophenyl | 14.3 ± 1.1 | 18.1 ± 1.5 |
| 4 | 3-chlorophenyl | 12.5 ± 0.9 | 15.4 ± 1.2 |
| 5 | 4-chlorophenyl | 10.1 ± 0.8 | 12.9 ± 1.1 |
| 6 | 2-nitrophenyl | 15.2 ± 1.3 | 19.8 ± 1.7 |
| 7 | 3-nitrophenyl | 11.8 ± 0.9 | 14.6 ± 1.2 |
| 8 | 4-nitrophenyl | 13.9 ± 1.1 | 17.3 ± 1.4 |
| 9 | 2,4-dichlorophenyl | 9.8 ± 0.7 | 11.5 ± 0.9 |
| 10 | 3,4-dimethoxyphenyl | > 100 | > 100 |
| 11 | 4-hydroxyphenyl | 89.2 ± 7.1 | > 100 |
| 12 | 4-N,N-dimethylaminophenyl | > 100 | > 100 |
| 13 | Indole-3-yl | 16.4 ± 1.3 | 20.1 ± 1.8 |
| Cisplatin | - | 19.8 ± 1.6 | 25.4 ± 2.1 |
Data adapted from Popiolek et al., Biomedicine & Pharmacotherapy, 2020.
Performance Analysis and Structure-Activity Relationship (SAR)
The data reveals several key insights into the anticancer performance of these derivatives:
-
Superior Potency: A number of the synthesized hydrazones exhibited higher cytotoxicity against both 769-P and HepG2 cell lines compared to the standard drug, cisplatin.
-
Impact of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro and nitro substituents on the phenyl ring, was found to be highly advantageous for cytotoxic activity. For instance, compounds with a 4-chlorophenyl (5) and a 2,4-dichlorophenyl (9) moiety displayed the lowest IC50 values, indicating the highest potency.
-
Detrimental Effect of Electron-Donating Groups: In contrast, derivatives with strong electron-donating groups, like dimethoxy (10) and N,N-dimethylamino (12), were largely inactive. This suggests that a reduction in electron density on the benzylidene ring is crucial for the anticancer mechanism.
-
Selectivity: Several of the active compounds demonstrated a degree of selectivity towards cancer cells, which is a critical parameter in drug development.
The likely mechanism of action for these compounds involves the induction of apoptosis. The hydrazone scaffold can interact with various biological targets within cancer cells, potentially leading to cell cycle arrest and programmed cell death.
Caption: Hypothetical apoptotic pathway induced by hydrazone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the in vitro cytotoxicity of novel this compound derivatives.
-
Cell Culture: Maintain the desired cancer cell lines (e.g., 769-P, HepG2) in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 1 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Perform serial dilutions to obtain the desired final concentrations. Add the compound solutions to the wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Part 2: Comparative Antimicrobial Activity
Hydrazide-hydrazone derivatives are also well-documented for their broad-spectrum antimicrobial activity. The presence of the azomethine group (-N=CH-) is often crucial for their biological action. The same series of 5-bromo-2-iodobenzohydrazide derivatives was also screened for its activity against a panel of bacteria and fungi, providing a basis for performance comparison.
Experimental Data: In Vitro Antimicrobial Activity
The antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC) in µg/mL. The following table presents the MIC values for selected derivatives against representative bacterial and fungal strains.
| Compound ID | R-group | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) |
| 3 | 2-chlorophenyl | 125 | 250 | 125 |
| 5 | 4-chlorophenyl | 62.5 | 125 | 62.5 |
| 7 | 3-nitrophenyl | 125 | 250 | 125 |
| 9 | 2,4-dichlorophenyl | 62.5 | 125 | 62.5 |
| 13 | Indole-3-yl | 250 | 500 | 250 |
| Ciprofloxacin | - | 0.5 | 0.25 | - |
| Amphotericin B | - | - | - | 1 |
Data adapted from Popiolek et al., Biomedicine & Pharmacotherapy, 2020.
Performance Analysis and Structure-Activity Relationship (SAR)
-
Moderate Activity: While not as potent as the standard antibiotics, several of the synthesized compounds exhibited moderate antimicrobial activity.
-
Influence of Halogenation: Similar to the anticancer activity, derivatives with chloro-substituents on the phenyl ring (compounds 5 and 9) demonstrated the most significant antimicrobial effects. This highlights the importance of halogenation in enhancing the biological performance of the benzohydrazide scaffold.
-
Gram-Positive vs. Gram-Negative: The compounds generally showed better activity against the Gram-positive bacterium (S. aureus) compared to the Gram-negative bacterium (E. coli). This is a common observation for many classes of antibiotics and is often attributed to the differences in the bacterial cell wall structure.
-
Antifungal Potential: The active compounds also displayed antifungal activity against C. albicans, with the 4-chloro and 2,4-dichloro derivatives being the most effective.
The mechanism of antimicrobial action for hydrazones is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the derivatives.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic like ciprofloxacin or amphotericin B), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Directions
The derivatives of this compound and its close analogs represent a highly promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The key takeaways from this comparative guide are:
-
Synthetic Accessibility: These derivatives can be synthesized through a straightforward and modular approach, allowing for the rapid generation of diverse chemical libraries.
-
Potent Biological Activity: Many derivatives exhibit potent cytotoxicity against cancer cell lines, often surpassing the efficacy of standard chemotherapeutic drugs. They also possess a broad spectrum of antimicrobial activity.
-
Clear Structure-Activity Relationships: The performance of these compounds is strongly influenced by the nature of the substituents on the benzylidene ring. Electron-withdrawing groups, particularly halogens, are consistently shown to enhance both anticancer and antimicrobial activity.
Future research should focus on optimizing the lead compounds identified in these studies. This includes the synthesis of a broader range of derivatives to further refine the SAR, as well as in-depth mechanistic studies to elucidate their precise molecular targets. Furthermore, in vivo studies in animal models are a crucial next step to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates. The insights provided in this guide, grounded in experimental data, offer a solid foundation for researchers to advance the development of this valuable class of therapeutic agents.
References
- Popiolek, L., et al. (2020). Synthesis and in vitro bioactivity study of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid. Biomedicine & Pharmacotherapy, 130, 110526. [Link]
- ResearchGate. (2020). Synthesis and in vitro bioactivity study of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid. [Link]
- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]
- Kumar, D., et al. (2012). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Bioorganic & Medicinal Chemistry Letters, 22(1), 541-546. [Link]
- Creaven, B. S., et al. (2010). Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. Current Bioactive Compounds, 6(2), 75-99. [Link]
- Al-Amiery, A. A., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Molecular Structure, 1197, 38-46. [Link]
- Rudavath, D., et al. (2018). Synthesis and Antitumor Evaluation of Novel 5-Bromo Indole-Aryl Keto Hydrazide-Hydrazone Analogues. Asian Journal of Chemistry, 30(5), 1201-1204. [Link]
- Zhou, J., et al. (2010). N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o751. [Link]
- RSC Publishing. (2022). Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets: an in silico and in vitro approach. [Link]
- Ren, T., et al. (2014). Synthesis, Characterization and in Vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group. Asian Journal of Chemistry, 26(24), 8309-8313. [Link]
- Zhu, H. Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)
Safety Operating Guide
Proper Disposal of 5-Bromo-2-chlorobenzohydrazide: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2-chlorobenzohydrazide, a compound frequently utilized in pharmaceutical research and development. As a halogenated benzohydrazide, this substance requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document is designed to be a definitive resource, offering procedural, step-by-step guidance rooted in established safety principles.
Understanding the Hazards: A Dual-Risk Profile
This compound presents a dual-risk profile stemming from its chemical structure. It is both a halogenated aromatic compound and a hydrazide derivative .
-
Halogenated Compounds: These substances are often persistent in the environment and can be toxic.[1][2] Regulatory bodies typically classify them as hazardous waste requiring specific disposal methods, most commonly incineration at a licensed facility.[3]
-
Hydrazide Derivatives: Hydrazines and their derivatives are known for their reactivity and potential toxicity.[4] While chemical neutralization through oxidation is a common method for treating hydrazine waste, the reaction byproducts of complex, functionalized hydrazides like the one are not always well-characterized.[5]
Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount.[6]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following minimum personal protective equipment must be worn:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact. |
| Body Protection | A standard laboratory coat | Protects clothing and skin from contamination. |
All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE detailed in the table above.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. For liquid spills, use absorbent pads to contain the spill.
-
Cleanup: Carefully sweep or wipe up the contained material. Avoid creating dust. Place all contaminated materials (absorbent, pads, etc.) into a designated, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (such as acetone or ethanol), collecting the rinsate as hazardous waste.[7]
-
Dispose of Waste: All cleanup materials must be disposed of as halogenated hazardous waste.
Step-by-Step Disposal Procedure
Due to the lack of specific data on the byproducts of chemical neutralization for this compound, in-laboratory chemical treatment is NOT recommended . The potential for generating more hazardous or unknown compounds is a significant risk. The safest and most compliant disposal method is to manage it as a halogenated organic hazardous waste.
Step 1: Waste Segregation
-
All solid this compound waste, contaminated consumables (e.g., weigh boats, pipette tips), and cleanup materials must be collected in a dedicated hazardous waste container.
-
This waste stream must be segregated from non-halogenated waste.[3][7]
Step 2: Container Selection and Labeling
-
Use a chemically compatible, sealable container clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard classifications: "Toxic," "Irritant"
-
The date the waste was first added to the container.
-
Step 3: Waste Collection
-
Collect all waste directly into the labeled container.
-
For solutions containing this compound, collect them in a designated liquid waste container for halogenated organic compounds.
-
Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents.[8]
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
Step 5: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
Disposal Decision-Making Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—prioritizing waste segregation and professional disposal over in-lab neutralization—researchers can minimize risks and ensure compliance with regulations. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the most current and detailed information.
References
- Benchchem. (n.d.).
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
- Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0. (2014, December 16).
- Thermo Fisher Scientific. (2025, December 22).
- Thermo Fisher Scientific. (2025, December 19).
- University of Barcelona. (n.d.).
- Bucknell University. (2016, April 15).
- Temple University. (n.d.).
- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
- ChemicalBook. (2025, July 26).
- Capot Chemical. (2018, August 1). MSDS of 5-Bromo-2-chlorobenzoic acid.
- Google Patents. (2017, April 27).
- University of California, Santa Barbara. (2018, July 16).
- ResearchGate. (2019, January 17). Is there any possibility to use hydrochloric acid to neutralize (ester, hydrazine)
- TCI Chemicals. (2025, January 30).
- Brubaker, K. L. (1987). Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels.
Sources
- 1. scribd.com [scribd.com]
- 2. Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions [engineering.org.cn]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Microbial degradation of halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 6. N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 5-Bromo-2-chlorobenzohydrazide
In the landscape of pharmaceutical research and drug development, our progress is intrinsically linked to the novel molecules we synthesize and study. 5-Bromo-2-chlorobenzohydrazide is one such compound, a valuable building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. However, its utility in the lab is matched by the imperative to handle it with the utmost respect for safety. As researchers, our first and most critical experiment is the one we conduct on our own safety protocols.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, causal understanding of the personal protective equipment (PPE) required for handling this compound. Our goal is to build a culture of safety that is not just compliant, but intuitive and deeply ingrained in our laboratory practices.
At-a-Glance Hazard Summary
Before we delve into protocols, it's crucial to understand the nature of the chemical we are handling. While the toxicological properties of this compound have not been fully investigated, the available data points to specific hazards that dictate our PPE choices.[1] The primary risks are associated with irritation to the skin, eyes, and respiratory system.[2]
| Hazard Classification | GHS Statement | Implication for PPE Selection |
| Skin Irritation | H315: Causes skin irritation | Impervious gloves and a lab coat are mandatory to prevent direct contact.[2] |
| Eye Irritation | H319: Causes serious eye irritation | Chemical safety goggles are essential to protect against dust particles and splashes.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Work must be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[2] |
| General Hydrazide Toxicity | Not Specified for this compound | The broader class of hydrazides can exhibit more severe toxicities, including potential carcinogenicity and liver damage, warranting a cautious approach and strict adherence to all PPE protocols.[3][4][5] |
Core Principles of Protection: The "Why" Behind the Gear
Understanding the rationale behind each piece of PPE transforms the act of wearing it from a routine task into a conscious safety decision.
-
Preventing Dermal Absorption and Irritation: this compound is classified as a skin irritant.[2] Direct contact with the solid powder can lead to redness, itching, and inflammation. Furthermore, many organic compounds can be absorbed through the skin, leading to systemic effects. A standard cotton lab coat and, most importantly, chemically resistant gloves form the primary barrier. Nitrile gloves are a common and effective choice for handling solids and for protection against incidental splashes.[6][7]
-
Shielding the Eyes from Irreversible Damage: The eyes are exceptionally vulnerable to chemical insults. The fine, crystalline nature of many lab chemicals, including this one, means that airborne dust is a significant risk. This compound is known to cause serious eye irritation.[2] Contact can lead to significant pain and potential damage. Standard safety glasses are insufficient; chemical safety goggles that form a seal around the eyes are required to provide complete protection.[7]
-
Safeguarding the Respiratory Tract: Inhalation of airborne dust can cause irritation to the nose, throat, and lungs.[2] While the long-term inhalation effects of this specific compound are not well-documented, the general principle for handling any fine chemical powder is to minimize aerosolization. The most effective way to achieve this is through engineering controls, specifically a certified chemical fume hood.[1][8] This not only protects the individual user but everyone in the laboratory.
PPE Selection Workflow
The level of PPE required can be adapted based on the scale and nature of the work being performed. The following diagram outlines a logical workflow for making these critical decisions.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. aksci.com [aksci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Benzhydrazide - Hazardous Agents | Haz-Map [haz-map.com]
- 5. fishersci.com [fishersci.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
